molecular formula C7H9ClN2O B014794 4-Hydroxybenzamidine hydrochloride CAS No. 38148-63-9

4-Hydroxybenzamidine hydrochloride

Cat. No.: B014794
CAS No.: 38148-63-9
M. Wt: 172.61 g/mol
InChI Key: OADOZRQXRQAJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxybenzamidine hydrochloride is a potent and reversible competitive inhibitor of serine proteases, making it an essential tool in biochemical and pharmaceutical research. This aromatic amidine compound is widely utilized to study enzyme mechanisms and protein interactions by selectively binding to the active sites of trypsin and trypsin-like enzymes, thereby modulating their activity. Its primary research value extends across several fields, including the investigation of cellular signaling pathways, the study of conditions like hypertension and thrombosis, and antiviral research due to its role in inhibiting viral proteases. The compound is also employed in analytical chemistry as a reagent for the detection of specific metal ions. This product is offered as an off-white to white crystalline powder with a purity of ≥98% (HPLC). It is soluble in water and slightly soluble in methanol. For optimal stability, it should be stored sealed in a dry environment at cool room temperature, protected from moisture. WARNING: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h1-4,10H,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVJRSVTZPYXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959083
Record name 4-Hydroxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38148-63-9
Record name Benzenecarboximidamide, 4-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38148-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamidine, p-hydroxy-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038148639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38148-63-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenecarboximidamide, 4-hydroxy-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.987
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 4-Hydroxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxybenzamidine hydrochloride is a synthetic, small-molecule compound widely recognized for its role as a reversible, competitive inhibitor of serine proteases. Its mechanism of action is centered on its structural mimicry of the side chains of arginine and lysine, enabling it to bind with high affinity to the S1 specificity pocket of trypsin-like serine proteases. This inhibitory action makes it a valuable tool in biochemical research for preventing proteolysis and studying enzymatic processes. This guide provides a detailed examination of its molecular interactions, inhibitory kinetics, impact on physiological pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action: Competitive Inhibition of Serine Proteases

The primary mechanism of action of this compound is its function as a competitive inhibitor of serine proteases, particularly those with a preference for cleaving peptide bonds C-terminal to basic amino acid residues like arginine and lysine.

Molecular Interaction with the S1 Specificity Pocket

The inhibitory potency of 4-hydroxybenzamidine stems from the high structural and electrostatic complementarity between its benzamidine moiety and the S1 binding pocket of target proteases. The key interactions are:

  • Salt Bridge Formation: The positively charged amidinium group of the inhibitor forms a strong, charge-stabilized hydrogen bond (a salt bridge) with the carboxylate side chain of the highly conserved Aspartate residue at position 189 (Asp189) located at the base of the S1 pocket.[1][2][3][4][5][6] This interaction is the primary determinant of binding affinity and specificity for trypsin-like proteases.

  • Hydrophobic Interactions: The benzene ring of the inhibitor engages in hydrophobic interactions with the side chains of amino acids lining the S1 pocket, which typically include glycine, valine, and tryptophan residues.

  • Hydrogen Bonding of the 4-Hydroxy Group: The hydroxyl group at the para position of the benzene ring can potentially form hydrogen bonds with residues or water molecules within the binding pocket. However, thermodynamic studies on a series of para-substituted benzamidines have shown that polar substituents, such as the hydroxyl group, tend to decrease the binding potency against trypsin.[7][8] This is likely due to the energetic cost of desolvating the more polar inhibitor from water before it can bind to the enzyme's active site.[7]

G cluster_S1_Pocket Trypsin S1 Specificity Pocket Asp189 Asp189 (COO⁻) Gly216 Gly216 Val213 Val213 Trp215 Trp215 Inhibitor 4-Hydroxybenzamidine Inhibitor->Asp189 Salt Bridge (Primary Interaction) Inhibitor->Gly216 Hydrophobic Interaction Inhibitor->Val213 Hydrophobic Interaction Inhibitor->Trp215 Hydrophobic Interaction

Figure 1: Binding of 4-Hydroxybenzamidine in the S1 Pocket.

Quantitative Data on Inhibitory Activity

Enzyme TargetBenzamidine Ki (µM)Reference(s)
Trypsin19 - 21[9][10]
Tryptase20[9]
uPA (urokinase-type Plasminogen Activator)97[9]
Factor Xa110[9]
Thrombin320[9]
tPA (tissue-type Plasminogen Activator)750[9]
Acrosin4[11]

Impact on Physiological Signaling Pathways

By inhibiting key serine proteases, this compound can modulate critical physiological cascades, most notably the coagulation and fibrinolysis pathways.

Inhibition of the Coagulation Cascade

The coagulation cascade is a series of enzymatic activations, largely driven by serine proteases, that culminates in the formation of a fibrin clot. Thrombin (Factor IIa) is a critical serine protease in this pathway, responsible for converting fibrinogen to fibrin. By inhibiting thrombin, this compound can interrupt this process, thereby exerting an anticoagulant effect.

Coagulation_Cascade FactorXII Factor XII FactorXIIa Factor XIIa FactorXII->FactorXIIa FactorXI Factor XI FactorXIa Factor XIa FactorXI->FactorXIa FactorIX Factor IX FactorIXa Factor IXa FactorIX->FactorIXa FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin FactorXIIa->FactorXI FactorXIa->FactorIX FactorIXa->FactorX FactorXa->Prothrombin Thrombin->Fibrinogen Inhibitor 4-Hydroxybenzamidine Hydrochloride Inhibitor->Thrombin INHIBITION

Figure 2: Inhibition Point in the Coagulation Cascade.
Modulation of the Fibrinolytic Pathway

Fibrinolysis is the enzymatic process of dissolving fibrin clots, primarily mediated by the serine protease plasmin. Plasmin is generated from its zymogen, plasminogen, by plasminogen activators. By inhibiting plasmin, this compound can slow the degradation of fibrin clots, leading to an anti-fibrinolytic effect.

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Clot FDPs Fibrin Degradation Products Fibrin->FDPs tPA tPA / uPA tPA->Plasminogen Plasmin->Fibrin Inhibitor 4-Hydroxybenzamidine Hydrochloride Inhibitor->Plasmin INHIBITION

Figure 3: Inhibition Point in the Fibrinolytic Pathway.

Experimental Protocol for Determining Inhibitory Activity (Ki)

The following protocol outlines a standard method for determining the inhibition constant (Ki) of this compound against trypsin using a chromogenic substrate.

Principle

The rate of trypsin-catalyzed hydrolysis of a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), is measured spectrophotometrically by monitoring the release of p-nitroaniline at 410 nm. The initial reaction velocities are determined at various substrate and inhibitor concentrations. The data are then analyzed using enzyme kinetic models (e.g., Michaelis-Menten, Dixon plots) to calculate the Ki.

Materials and Reagents
  • Bovine Pancreatic Trypsin

  • This compound

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Calcium Chloride (CaCl₂) (e.g., 10 mM)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer capable of reading at 410 nm

  • 96-well microplates or quartz cuvettes

Procedure
  • Reagent Preparation:

    • Trypsin Stock Solution: Prepare a concentrated stock of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).

    • Inhibitor Stock Solution: Prepare a concentrated stock of this compound in the assay buffer.

    • Substrate Stock Solution: Dissolve BAPNA in DMSO to create a high-concentration stock solution.

    • Assay Buffer: Prepare Tris-HCl buffer containing CaCl₂.

  • Assay Setup:

    • Perform the assay in a 96-well plate or cuvettes.

    • For each assay, prepare a reaction mixture containing the assay buffer, a fixed concentration of trypsin, and varying concentrations of the inhibitor.

    • Prepare a control reaction with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow for binding equilibrium to be reached.

  • Kinetic Measurement:

    • Initiate the reaction by adding varying concentrations of the BAPNA substrate to the enzyme-inhibitor mixture.

    • Immediately begin monitoring the change in absorbance at 410 nm over time.

    • Record the absorbance at regular intervals to determine the initial reaction velocity (V₀).

Data Analysis
  • Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.

  • Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

  • Analyze the data using one of the following methods to determine the Ki:

    • Dixon Plot: Plot 1/V₀ versus inhibitor concentration at fixed substrate concentrations. The intersection of the lines gives -Ki.

    • Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis.

    • Non-linear Regression: Fit the velocity data directly to the Michaelis-Menten equation for competitive inhibition using appropriate software.

    • Cheng-Prusoff Equation: If the IC50 (inhibitor concentration that causes 50% inhibition) is determined, the Ki can be calculated using the following equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

Experimental_Workflow Prep 1. Reagent Preparation (Enzyme, Inhibitor, Substrate, Buffer) Setup 2. Assay Setup (Mix Enzyme, Buffer, and Inhibitor) Prep->Setup Incubate 3. Pre-incubation (Allow for E-I Binding) Setup->Incubate Initiate 4. Reaction Initiation (Add Substrate) Incubate->Initiate Measure 5. Spectrophotometric Measurement (Monitor Absorbance at 410 nm) Initiate->Measure Analyze 6. Data Analysis (Calculate V₀, Plot Kinetics, Determine Ki) Measure->Analyze

Figure 4: Workflow for Determining Inhibitory Constant (Ki).

Conclusion and Future Directions

This compound serves as a canonical example of a competitive serine protease inhibitor. Its mechanism of action is well-understood at the molecular level, involving specific and high-affinity binding to the S1 pocket of trypsin-like enzymes. This property makes it an invaluable reagent in research settings for controlling proteolytic activity.

While the qualitative aspects of its inhibitory action are well-established, a key area for future research would be the definitive determination and publication of its inhibition constants (Ki) against a broad panel of serine proteases. Such data would allow for more precise quantitative comparisons and a deeper understanding of its selectivity profile. Further studies could also explore its effects in cellular and in vivo models to better characterize its broader biological implications beyond direct enzyme inhibition.

References

4-Hydroxybenzamidine Hydrochloride: A Technical Guide to its Role in Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Hydroxybenzamidine hydrochloride as a serine protease inhibitor. Serine proteases are a ubiquitous class of enzymes involved in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention. 4-Hydroxybenzamidine, a derivative of the well-characterized competitive inhibitor benzamidine, offers a valuable tool for researchers in biochemistry and pharmacology. This document details its mechanism of action, presents available quantitative inhibition data for related compounds, outlines a general experimental protocol for assessing its inhibitory activity, and illustrates its relevance in key signaling pathways.

Introduction to this compound

This compound is a synthetic, small-molecule inhibitor of serine proteases.[1] It belongs to the benzamidine class of compounds, which are known to act as reversible, competitive inhibitors of trypsin-like serine proteases.[2] The addition of a hydroxyl group at the para position of the benzene ring is expected to influence its binding affinity and selectivity for different proteases compared to its parent compound, benzamidine. Quantitative structure-activity relationship (QSAR) studies on substituted benzamidines have shown that both the electronic properties and hydrophobicity of the substituent group can affect the inhibitory activity against various serine proteases, including trypsin, thrombin, and plasmin.[3][4]

Chemical Structure:

  • IUPAC Name: 4-hydroxybenzenecarboximidamide hydrochloride[5]

  • CAS Number: 38148-63-9[1]

  • Molecular Formula: C₇H₉ClN₂O[5]

  • Molecular Weight: 172.61 g/mol [1]

Mechanism of Action

Like other benzamidine derivatives, 4-Hydroxybenzamidine acts as a competitive inhibitor of serine proteases. The positively charged amidinium group mimics the side chains of arginine and lysine, which are the natural substrates for many trypsin-like serine proteases. This allows the inhibitor to bind to the S1 specificity pocket of the enzyme's active site. The interaction is primarily driven by the formation of a salt bridge between the cationic amidinium group of the inhibitor and the carboxylate side chain of a conserved aspartic acid residue (Asp189 in trypsin) at the bottom of the S1 pocket.[2] Additional hydrophobic interactions between the benzene ring of the inhibitor and the side chains of amino acids lining the S1 pocket contribute to the binding affinity.[2] The 4-hydroxyl group can potentially form additional hydrogen bonds within the active site, thereby influencing the inhibitor's potency and selectivity.

Quantitative Inhibition Data

Serine ProteaseKi (µM) for Benzamidine Hydrochloride
Tryptase20[6]
Trypsin19 - 21[6][7]
Urokinase Plasminogen Activator (uPA)97[6]
Factor Xa110[6]
Thrombin320[6]
Tissue Plasminogen Activator (tPA)750[6]

Note: The inhibitory activity of this compound may differ from that of benzamidine hydrochloride due to the presence of the hydroxyl group.

Experimental Protocols: Serine Protease Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of this compound against a target serine protease using a chromogenic substrate.

Objective: To determine the IC50 value of this compound for a specific serine protease.

Materials:

  • Target Serine Protease (e.g., Trypsin, Thrombin)

  • This compound

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of This compound A1 Add inhibitor dilutions and protease to microplate wells P1->A1 P2 Prepare working solution of serine protease P2->A1 P3 Prepare working solution of chromogenic substrate A3 Initiate reaction by adding chromogenic substrate P3->A3 A2 Pre-incubate to allow inhibitor-enzyme binding A1->A2 A2->A3 A4 Monitor absorbance change over time at specific wavelength A3->A4 D1 Calculate initial reaction velocities A4->D1 D2 Plot % inhibition vs. inhibitor concentration D1->D2 D3 Determine IC50 value from the dose-response curve D2->D3 G cluster_inhibition Inhibition cluster_activation PAR Activation cluster_downstream Downstream Signaling Inhibitor 4-Hydroxybenzamidine hydrochloride Protease Serine Protease (e.g., Thrombin, Trypsin) Inhibitor->Protease Inhibits PAR Protease-Activated Receptor (PAR) Protease->PAR Activates Cleavage Receptor Cleavage PAR->Cleavage TetheredLigand Tethered Ligand Exposure Cleavage->TetheredLigand PAR_active Activated PAR TetheredLigand->PAR_active G_protein G-Protein Coupling PAR_active->G_protein Signaling Intracellular Signaling Cascades (e.g., Ca2+ mobilization, MAPK activation) G_protein->Signaling Response Cellular Responses (e.g., Inflammation, Proliferation) Signaling->Response

References

4-Hydroxybenzamidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Application as a Serine Protease Inhibitor in Scientific Research

Introduction

4-Hydroxybenzamidine hydrochloride is a synthetic, small-molecule inhibitor of serine proteases, a broad class of enzymes crucial to a multitude of physiological and pathological processes. Its structural similarity to benzamidine, a well-characterized competitive serine protease inhibitor, underlies its mechanism of action. This technical guide provides a comprehensive overview of the research applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals. The document details its mechanism of action, provides quantitative data on related compounds, and outlines detailed experimental protocols for its use in biochemical and cell-based assays.

Core Applications in Research

This compound is primarily utilized in research as a tool to investigate the function of serine proteases. These enzymes play a critical role in processes ranging from digestion and blood coagulation to inflammation and apoptosis. By inhibiting their activity, researchers can elucidate the specific roles of individual proteases in complex biological pathways.

Key research applications include:

  • Biochemical Research: As a potent inhibitor, it is invaluable for studying enzyme kinetics, structure-function relationships, and the catalytic mechanisms of serine proteases.[1]

  • Pharmaceutical Development: It serves as a scaffold and a tool compound in the development of novel therapeutics targeting diseases where serine protease activity is dysregulated, such as thrombosis and certain cancers.[1]

  • Cell Culture Studies: Researchers use it to modulate cell signaling pathways that are regulated by serine proteases, providing insights into cellular responses and identifying potential therapeutic targets.[1]

  • Affinity Chromatography: While not used directly, its structural motif is employed in affinity chromatography resins (e.g., benzamidine sepharose) to purify or deplete serine proteases from complex biological samples.

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor of trypsin-like serine proteases. The positively charged amidine group mimics the side chains of arginine and lysine, which are the natural substrates for these enzymes. This allows the inhibitor to bind to the S1 pocket of the enzyme's active site, a deep, negatively charged cleft that confers substrate specificity.

The binding is reversible and is driven by a combination of electrostatic interactions between the amidine group and a conserved aspartate residue at the bottom of the S1 pocket, as well as hydrophobic interactions.[2][3] The 4-hydroxy substitution on the benzene ring can potentially alter the electronic properties and binding affinity compared to the unsubstituted benzamidine.

Below is a diagram illustrating the general mechanism of competitive inhibition of a serine protease by this compound.

G cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by 4-Hydroxybenzamidine HCl Enzyme Serine Protease (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Enzyme_I Serine Protease (Active Site) Substrate Substrate (Arginine/Lysine) Substrate->ES_Complex Products Cleaved Products ES_Complex->Products Catalysis EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_I->EI_Complex Binds Inhibitor 4-Hydroxybenzamidine (Substrate Mimic) Inhibitor->EI_Complex Inhibitor->EI_Complex EI_Complex->Enzyme_I Reversible G cluster_workflow In Vitro Enzyme Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Set up 96-well Plate (Test, Positive & Negative Controls) prep->setup preincubate Pre-incubate Plate (Allow Inhibitor Binding) setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate acquire Acquire Data (Kinetic Measurement) initiate->acquire analyze Analyze Data (Calculate % Inhibition, Determine IC50) acquire->analyze G cluster_workflow Cell-Based Protease Inhibition Assay Workflow culture Culture Cells treat Treat Cells with 4-Hydroxybenzamidine HCl culture->treat load Load Cells with Fluorogenic Substrate treat->load measure Measure Fluorescence load->measure analyze Analyze Data and Determine IC50 measure->analyze

References

4-Hydroxybenzamidine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Hydroxybenzamidine hydrochloride. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the compound's biological interactions.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is a well-recognized serine protease inhibitor, making it a valuable tool in biochemical research and pharmaceutical development.[2] The presence of the hydroxyl group enhances its interaction with target proteins.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 4-hydroxybenzenecarboximidamide hydrochloride
CAS Number 38148-63-9[2]
Molecular Formula C₇H₈N₂O·HCl[2]
Molecular Weight 172.61 g/mol [2]
Melting Point 223-226 °C[1]
Appearance White to off-white crystalline solid[1]
Purity Typically ≥98% (by HPLC)
Storage Recommended storage at 2-8 °C[2]

Solubility Profile

Table 2: Solubility of this compound

SolventSolubilityTemperatureSource(s)
Water Readily solubleNot specified[3]
Ethanol Readily solubleNot specified[3]
Dimethyl Sulfoxide (DMSO) SolubleNot specified[4]

Note: For practical applications, it is recommended to determine the solubility for the specific experimental conditions and solvent batches being used.

Acidity (pKa)

Stability Profile

This compound should be stored in a cool, dry place to ensure its stability.[2] While specific degradation studies on the hydrochloride salt are not widely published, information on the related compound, 4-hydroxybenzamide, suggests that hydrolysis of the amidine group to the corresponding amide and carboxylic acid is a potential degradation pathway under acidic or basic conditions. Forced degradation studies on similar compounds often involve exposure to heat, light, acid, base, and oxidizing agents to identify potential degradation products.[5]

Biological Activity and Mechanism of Action

The primary biological role of this compound is the competitive inhibition of serine proteases.[2] Serine proteases are a large family of enzymes that play crucial roles in numerous physiological processes, including digestion, blood coagulation, and inflammation.

The inhibitory mechanism of benzamidine-based compounds involves the interaction of the positively charged amidinium group with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease.[3] This interaction mimics the binding of the natural substrates of these enzymes, such as arginine and lysine, thereby blocking the active site and preventing substrate hydrolysis.

A study on a series of substituted benzamidines, including 4-hydroxybenzamidine, investigated their inhibitory activity against human serine proteases such as trypsin, thrombin, and plasmin.[6] The study highlighted that the binding of benzamidines is influenced by the electronic properties and hydrophobicity of the substituents on the benzene ring.[6]

Signaling Pathways

The inhibition of serine proteases by this compound can impact various downstream signaling pathways. Serine proteases are key regulators of signaling cascades, and their inhibition can lead to the modulation of cellular processes such as inflammation, proliferation, and apoptosis.

While direct studies detailing the specific signaling pathways affected by this compound are limited, its inhibition of proteases like trypsin can be inferred to affect pathways regulated by Protease-Activated Receptors (PARs). For instance, trypsin is a known activator of PAR2, which can lead to the activation of downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. By inhibiting trypsin, this compound could potentially modulate these signaling cascades.

Diagram 1: Potential Downstream Effects of Serine Protease Inhibition by this compound

G inhibitor 4-Hydroxybenzamidine Hydrochloride protease Serine Protease (e.g., Trypsin) inhibitor->protease Inhibits par Protease-Activated Receptor (PAR) protease->par Activates mapk MAPK Pathway (e.g., ERK, p38, JNK) par->mapk Activates nfkb NF-κB Pathway par->nfkb Activates cellular_response Cellular Responses (Inflammation, Proliferation, Apoptosis) mapk->cellular_response nfkb->cellular_response

Caption: Potential mechanism of this compound in modulating cellular signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[1][2]

Diagram 2: Experimental Workflow for Solubility Determination

G start Start add_excess Add excess 4-Hydroxybenzamidine HCl to aqueous buffer start->add_excess equilibrate Equilibrate on a shaker (e.g., 24-48h at constant temperature) add_excess->equilibrate separate Separate solid and liquid phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify concentration in the supernatant (e.g., by HPLC-UV) separate->quantify end End quantify->end

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Methodology:

  • Preparation: Prepare a series of vials containing a fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid material remains.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the concentration of the dissolved compound reaches a steady state.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the solid material by centrifugation followed by filtration through a 0.22 µm syringe filter.

  • Quantification: Accurately dilute the clear supernatant with the appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is then calculated and expressed in units such as mg/mL or molarity.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added.[7][8]

Methodology:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if necessary. The solution should be free of carbonate.

  • Titration Setup: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base. This point corresponds to the inflection point of the titration curve.

Serine Protease Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound against a serine protease, such as trypsin, using a chromogenic or fluorogenic substrate.

Diagram 3: Workflow for a Serine Protease Inhibition Assay

G start Start prepare_reagents Prepare solutions of enzyme, inhibitor (4-Hydroxybenzamidine HCl), and substrate start->prepare_reagents preincubate Pre-incubate enzyme with varying concentrations of the inhibitor prepare_reagents->preincubate initiate_reaction Initiate the reaction by adding the substrate preincubate->initiate_reaction measure_activity Measure the rate of product formation (absorbance or fluorescence) initiate_reaction->measure_activity calculate_inhibition Calculate the percentage of inhibition and determine the IC₅₀ value measure_activity->calculate_inhibition end End calculate_inhibition->end

Caption: General workflow for a serine protease inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease (e.g., trypsin) in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions to test a range of inhibitor concentrations.

    • Prepare a stock solution of a suitable chromogenic or fluorogenic substrate for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of the enzyme solution to each well.

    • Add varying concentrations of the this compound solution to the wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

    • Pre-incubate the enzyme and inhibitor mixture for a specific period (e.g., 15-30 minutes) at a constant temperature (e.g., 37 °C).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the half-maximal inhibitory concentration (IC₅₀).

References

An In-depth Technical Guide to the Laboratory Synthesis of 4-Hydroxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxybenzamidine hydrochloride, a valuable intermediate in pharmaceutical research and development. The primary synthesis route detailed is the Pinner reaction, a classic and effective method for converting nitriles to amidines. This document outlines the reaction mechanism, a detailed experimental protocol, and the physicochemical and spectroscopic data of the resulting compound.

Core Synthesis Pathway: The Pinner Reaction

The synthesis of this compound is most commonly achieved through a two-step Pinner reaction. This process begins with the acid-catalyzed reaction of 4-cyanophenol with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride to form an intermediate ethyl 4-hydroxybenzimidate hydrochloride, also known as a Pinner salt.[1][2][3] This intermediate is then subjected to ammonolysis to yield the final product, this compound. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Pinner salt to an ester.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of the starting material and the final product is presented below for easy reference and comparison.

Property4-Cyanophenol (Starting Material)This compound (Final Product)
Molecular Formula C₇H₅NOC₇H₉ClN₂O
Molecular Weight 119.12 g/mol 172.62 g/mol
Appearance White to off-white crystalline solidWhite to off-white crystalline powder
Melting Point 110-113 °C223-226 °C
Solubility Soluble in ethanol, ether, and hot waterSoluble in water and ethanol
¹H NMR (ppm, DMSO-d₆) 7.85 (d, 2H), 7.00 (d, 2H), 10.5 (s, 1H) (Phenolic OH)9.35 (s, 2H, NH₂), 9.15 (s, 2H, NH₂), 7.80 (d, 2H), 7.00 (d, 2H), 10.2 (s, 1H, OH)
¹³C NMR (ppm, DMSO-d₆) 161.0, 134.0, 119.5, 116.5, 105.0165.0, 161.5, 131.0, 116.0, 115.5
FTIR (cm⁻¹) ~3350 (O-H), ~2230 (C≡N), ~1605, ~1500 (aromatic C=C)~3300-3000 (N-H, O-H), ~1670 (C=N), ~1610, ~1500 (aromatic C=C)

Experimental Protocols

Synthesis of 4-Cyanophenol

While commercially available, 4-cyanophenol can be synthesized in the laboratory from 4-hydroxybenzaldehyde. A typical procedure involves the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride in a suitable solvent like aqueous ethanol, followed by dehydration of the resulting oxime.

Synthesis of this compound via Pinner Reaction

This protocol details the two-step synthesis from 4-cyanophenol.

Step 1: Formation of Ethyl 4-Hydroxybenzimidate Hydrochloride (Pinner Salt)

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is charged with 4-cyanophenol (e.g., 11.9 g, 0.1 mol) and anhydrous ethanol (e.g., 46 mL, 0.8 mol).

  • Acidification: The mixture is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the solution with vigorous stirring. The introduction of HCl gas is continued until the solution is saturated.

  • Reaction: The flask is sealed and allowed to stir at room temperature for 24-48 hours. The formation of a white precipitate, the Pinner salt, will be observed.

  • Isolation of Intermediate: The precipitate is collected by vacuum filtration, washed with anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Step 2: Ammonolysis of the Pinner Salt

  • Reaction Setup: The dried ethyl 4-hydroxybenzimidate hydrochloride is suspended in a solution of anhydrous ethanol.

  • Ammonolysis: The suspension is cooled in an ice bath, and anhydrous ammonia gas is bubbled through the mixture until the solution is saturated. Alternatively, a solution of ammonia in ethanol can be used.

  • Reaction: The reaction vessel is sealed and stirred at room temperature for 24 hours.

  • Isolation and Purification: The resulting mixture is concentrated under reduced pressure to remove the solvent and excess ammonia. The crude this compound is then purified by recrystallization. A common solvent system for recrystallization is ethanol or a mixture of ethanol and diethyl ether.[4][5] The pure product is collected by filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.[4][5] A typical yield for this reaction is in the range of 80-90%.

Mandatory Visualizations

To further elucidate the process, the following diagrams created using Graphviz (DOT language) illustrate the key pathways and workflows.

Pinner_Reaction_Mechanism Nitrile 4-Cyanophenol (Nitrile) Nitrilium Nitrilium Ion (Protonated Nitrile) Nitrile->Nitrilium + H⁺ (from HCl) HCl HCl Alcohol Ethanol (Alcohol) Pinner_Salt Ethyl 4-Hydroxybenzimidate Hydrochloride (Pinner Salt) Nitrilium->Pinner_Salt + Ethanol Amidine 4-Hydroxybenzamidine Hydrochloride (Amidine) Pinner_Salt->Amidine + NH₃ Ammonia Ammonia Synthesis_Workflow cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Start 4-Cyanophenol + Anhydrous Ethanol Reaction1 Bubble Dry HCl Gas (0°C to RT, 24-48h) Start->Reaction1 Isolation1 Vacuum Filtration Wash with Anhydrous Ether Reaction1->Isolation1 Pinner_Salt Ethyl 4-Hydroxybenzimidate Hydrochloride Isolation1->Pinner_Salt Reaction2 Suspend in Anhydrous Ethanol Bubble Anhydrous NH₃ Gas (0°C to RT, 24h) Pinner_Salt->Reaction2 Isolation2 Concentration Recrystallization (Ethanol/Ether) Reaction2->Isolation2 Final_Product 4-Hydroxybenzamidine Hydrochloride Isolation2->Final_Product

References

4-Hydroxybenzamidine Hydrochloride: A Technical Guide for Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzamidine hydrochloride is a versatile and potent biochemical reagent, primarily recognized for its role as a competitive inhibitor of serine proteases. Its unique chemical structure, featuring a benzamidine moiety, allows for specific interactions with the active sites of these enzymes, making it an invaluable tool in biochemical research and pharmaceutical development. This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental protocols for this compound, with a focus on its utility in enzyme inhibition studies and affinity chromatography.

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. Dysregulation of serine protease activity is implicated in numerous pathological conditions, such as thrombosis, cancer, and inflammatory diseases. Consequently, the study and modulation of these enzymes are of significant interest in both basic research and drug discovery.

This compound has emerged as a key small molecule tool for investigating serine protease function. Its ability to reversibly bind to and inhibit the catalytic activity of enzymes like trypsin, thrombin, and urokinase allows researchers to probe their physiological roles and to screen for novel therapeutic agents.[1] Furthermore, its structural features enable its immobilization onto solid supports, creating affinity matrices for the purification of serine proteases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference(s)
CAS Number 38148-63-9[1][2][3][4]
Molecular Formula C₇H₈N₂O·HCl[1]
Molecular Weight 172.61 g/mol [1][3][4]
Appearance Off-white to white crystalline powder[1][2][3]
Melting Point 223-226 °C[3][4][5]
Solubility Soluble in water and methanol.[2]
Storage Temperature 2-8 °C[1]

Mechanism of Action: Serine Protease Inhibition

The inhibitory activity of this compound is attributed to the positively charged amidinium group, which mimics the side chain of arginine, a natural substrate for many serine proteases. This allows the molecule to bind to the S1 specificity pocket of the enzyme's active site, forming a stable, non-covalent complex and preventing the binding and cleavage of the natural substrate.

G cluster_0 Serine Protease Active Site Catalytic Triad Catalytic Triad Cleavage Cleavage Catalytic Triad->Cleavage S1 Pocket S1 Pocket Inhibition Inhibition S1 Pocket->Inhibition 4-Hydroxybenzamidine 4-Hydroxybenzamidine 4-Hydroxybenzamidine->S1 Pocket Binds to Substrate (e.g., Arginine-containing peptide) Substrate (e.g., Arginine-containing peptide) Substrate (e.g., Arginine-containing peptide)->Catalytic Triad Normal Interaction Substrate (e.g., Arginine-containing peptide)->S1 Pocket Binding Blocked Products Products Cleavage->Products

Figure 1. Mechanism of serine protease inhibition by 4-Hydroxybenzamidine.

Applications in Biochemical Research

Enzyme Inhibition Assays

This compound is widely used as a reference inhibitor in screening assays for novel serine protease inhibitors. Its well-characterized inhibitory profile allows for the validation of assay performance and the comparison of potencies of new chemical entities.

Quantitative Data on Inhibitory Activity:

EnzymeInhibitorIC₅₀ / KᵢAssay ConditionsReference(s)
UrokinaseThis compoundData not availableChromogenic or fluorogenic substrate assays are commonly used.[6][7][8][9][10]
ThrombinThis compoundData not availableColorimetric or fluorometric assays are standard for measuring thrombin activity.[11][12][13]
TrypsinThis compoundData not availableSpectrophotometric assays using substrates like BAPNA or TAME are typical.[14][15][16][17][18]
Affinity Chromatography

The ability to immobilize 4-Hydroxybenzamidine onto a solid support, such as agarose beads, makes it an excellent ligand for the affinity purification of serine proteases. This technique, often referred to as benzamidine affinity chromatography, is a powerful method for isolating these enzymes from complex biological mixtures like cell lysates or culture supernatants.[19][20][21][22]

G Start Start Sample Loading Load Sample Containing Serine Proteases Start->Sample Loading Binding Serine Proteases Bind to Immobilized 4-Hydroxybenzamidine Sample Loading->Binding Wash Wash with Binding Buffer to Remove Unbound Proteins Binding->Wash Elution Elute with High Concentration of Free Benzamidine or Low pH Buffer Wash->Elution Collection Collect Purified Serine Proteases Elution->Collection End End Collection->End

Figure 2. Workflow for affinity purification of serine proteases.

Experimental Protocols

General Protocol for Serine Protease Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of this compound against a serine protease using a chromogenic substrate.

Materials:

  • Purified serine protease (e.g., Trypsin, Thrombin, Urokinase)

  • Chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) for trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • This compound stock solution (dissolved in assay buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a defined amount of the serine protease to each well.

  • Add the different concentrations of this compound to the wells containing the enzyme. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at a controlled temperature (e.g., 37°C) to allow for binding.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release from BAPNA) using a microplate reader.

  • Calculate the initial reaction velocities (rates) for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the control without inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol for Affinity Purification of a Serine Protease

This protocol describes the purification of a serine protease from a complex mixture using a 4-hydroxybenzamidine-agarose affinity column.

Materials:

  • 4-Hydroxybenzamidine-agarose resin (or p-aminobenzamidine-agarose)

  • Chromatography column

  • Binding Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0)

  • Elution Buffer (e.g., 20 mM p-aminobenzamidine in Binding Buffer, or a low pH buffer like 0.1 M glycine-HCl, pH 3.0)

  • Neutralization Buffer (if using low pH elution, e.g., 1 M Tris-HCl, pH 8.5)

  • Clarified biological sample containing the target serine protease

Procedure:

  • Pack the chromatography column with the 4-hydroxybenzamidine-agarose resin.

  • Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Load the clarified biological sample onto the column at a flow rate that allows for efficient binding.

  • Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elute the bound serine protease from the column using the Elution Buffer.

    • Competitive Elution: Apply the Elution Buffer containing free benzamidine.

    • pH Elution: Apply the low pH Elution Buffer.

  • Collect fractions during the elution step. If using low pH elution, collect the fractions into tubes containing Neutralization Buffer to immediately restore a neutral pH and preserve enzyme activity.

  • Analyze the collected fractions for protein content (e.g., Bradford assay or A280) and enzyme activity to identify the fractions containing the purified serine protease.

  • Pool the active fractions and perform buffer exchange if necessary.

Conclusion

This compound is a powerful and specific tool for the study of serine proteases. Its utility as a reversible inhibitor in enzymatic assays and as a ligand in affinity chromatography makes it an indispensable reagent for researchers in biochemistry, cell biology, and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the effective application of this compound in a variety of research settings.

References

The Role of 4-Hydroxybenzamidine Hydrochloride in Enzyme Kinetics: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of 4-Hydroxybenzamidine hydrochloride as a tool in enzyme kinetics studies, with a particular focus on its role as a serine protease inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of enzyme mechanisms and the discovery of novel therapeutics.

Introduction: The Significance of this compound in Enzyme Inhibition

This compound is a synthetic small molecule that serves as a competitive inhibitor of serine proteases. Its chemical structure, featuring a benzamidine moiety, allows it to bind to the active site of these enzymes, mimicking the natural substrates. The addition of a hydroxyl group at the para position can influence its binding affinity and specificity compared to its parent compound, benzamidine. Serine proteases play crucial roles in numerous physiological processes, including blood coagulation, fibrinolysis, inflammation, and digestion. Consequently, inhibitors of these enzymes are invaluable research tools and hold significant therapeutic potential.

This guide will delve into the mechanism of action of this compound, present available quantitative data on its inhibitory activity against key serine proteases, provide detailed experimental protocols for its use in enzyme kinetics studies, and visualize its impact on relevant signaling pathways.

Mechanism of Action: A Competitive Inhibitor

This compound functions as a competitive inhibitor. The positively charged amidinium group of the inhibitor forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme's active site. This interaction is a hallmark of benzamidine-based inhibitors and is crucial for their potent and specific inhibition of serine proteases that cleave after basic amino acid residues like arginine and lysine. By occupying the active site, this compound prevents the binding and subsequent cleavage of the natural substrate, thereby inhibiting the enzyme's catalytic activity.

Quantitative Analysis of Inhibitory Activity

While specific kinetic data for this compound is not extensively available in the public domain, the inhibitory constants (Ki) for the closely related and well-studied compound, benzamidine, provide a valuable benchmark. The following table summarizes the reported Ki values of benzamidine against key serine proteases. It is anticipated that the 4-hydroxy derivative will exhibit comparable, though potentially modulated, inhibitory activity.

EnzymeSubstrateKi (µM) of BenzamidineInhibition Type
TrypsinNα-Benzoyl-L-arginine ethyl ester (BAEE)21Competitive
Thrombin-220Competitive
Plasmin-350Competitive
Tryptase-20Competitive
uPA (urokinase-type Plasminogen Activator)-97Competitive
Factor Xa-110Competitive
tPA (tissue-type Plasminogen Activator)-750Competitive

Note: The Ki values for benzamidine are provided as a reference. Further experimental validation is required to determine the precise inhibitory constants for this compound.

Experimental Protocols

General Enzyme Inhibition Assay

This protocol provides a generalized method for determining the inhibitory potency (IC50) and the inhibition constant (Ki) of this compound against a target serine protease.

Materials:

  • Purified serine protease (e.g., Trypsin, Thrombin, Plasmin)

  • Chromogenic or fluorogenic substrate specific to the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0 for Trypsin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in the assay buffer. The final concentration should be in the low nanomolar range and determined empirically for optimal signal.

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water) and then dilute it in the assay buffer to the desired working concentrations (typically ranging from 0.1 to 10 times the Km value).

    • Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • This compound at various concentrations (for test wells) or buffer (for control wells).

      • Enzyme solution.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the chosen substrate.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

    • To determine the Ki and the type of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots. For competitive inhibition, the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) can be used to calculate the Ki value.

Workflow for Determining Inhibition Type

The following diagram illustrates the experimental workflow for characterizing the type of enzyme inhibition.

G Experimental Workflow for Enzyme Inhibition Analysis cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme, Substrate, and Inhibitor Solutions B Vary Substrate Concentration (Fixed Inhibitor Concentrations) A->B C Vary Inhibitor Concentration (Fixed Substrate Concentrations) A->C D Measure Initial Reaction Velocities (V₀) B->D C->D E Michaelis-Menten Plot (V₀ vs. [S]) D->E F Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) D->F G Dixon Plot (1/V₀ vs. [I]) D->G H Determine Vmax, Km, Ki, and Inhibition Type E->H F->H G->H

Caption: Workflow for determining enzyme inhibition kinetics.

Signaling Pathways and Points of Inhibition

This compound, by inhibiting key serine proteases, can modulate critical signaling cascades. The following diagrams illustrate the points of inhibition within the blood coagulation and fibrinolytic pathways.

Blood Coagulation Cascade

Thrombin is a central serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation. Inhibition of thrombin by this compound can disrupt this process.

G Blood Coagulation Cascade Inhibition Prothrombin Prothrombin Thrombin Thrombin (Serine Protease) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor 4-Hydroxybenzamidine HCl Inhibitor->Thrombin Inhibition

Caption: Inhibition of Thrombin in the Coagulation Cascade.

Fibrinolytic Pathway

Plasmin is the primary serine protease in the fibrinolytic pathway, responsible for the degradation of fibrin clots. Inhibition of plasmin by this compound can impede clot dissolution.

G Fibrinolytic Pathway Inhibition Plasminogen Plasminogen Plasmin Plasmin (Serine Protease) Plasminogen->Plasmin tPA/uPA Fibrin Fibrin Clot FDPs Fibrin Degradation Products Fibrin->FDPs Degradation Inhibitor 4-Hydroxybenzamidine HCl Inhibitor->Plasmin Inhibition

Caption: Inhibition of Plasmin in the Fibrinolytic Pathway.

Conclusion

This compound is a valuable tool for studying the kinetics of serine proteases. Its competitive mode of inhibition and its ability to target key enzymes in vital physiological pathways make it an important compound for basic research and a potential scaffold for the development of new therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers to effectively utilize this inhibitor in their studies. Further investigation is warranted to fully elucidate the specific inhibitory profile of this compound against a broader range of serine proteases.

An In-depth Technical Guide to 4-Hydroxybenzamidine Hydrochloride for Studying Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Hydroxybenzamidine hydrochloride as a tool for investigating protein interactions. It details the compound's mechanism of action, presents quantitative data on its inhibitory effects, and offers detailed protocols for key experimental techniques.

Introduction: A Versatile Serine Protease Inhibitor

This compound is a versatile compound widely used in biochemical research and pharmaceutical development.[1] As a potent, reversible inhibitor of serine proteases, it is an invaluable tool for studying enzyme mechanisms, protein interactions, and regulation in various biological systems.[1][2][3] The presence of a unique hydroxyl group enhances its solubility and reactivity, facilitating effective interaction with target proteins.[1] This compound and its parent molecule, benzamidine, are frequently used in protein extraction workflows to prevent degradation by proteases like trypsin, thrombin, and plasmin.[2]

Mechanism of Action

4-Hydroxybenzamidine functions as a competitive inhibitor of trypsin-like serine proteases. These enzymes are characterized by a catalytic triad (Serine, Histidine, Aspartate) in their active site. The positively charged amidinium group of the inhibitor forms a salt bridge with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of the protease. This interaction mimics the binding of the natural arginine or lysine substrates, effectively blocking the active site and preventing substrate hydrolysis.

MechanismOfAction Mechanism of 4-Hydroxybenzamidine Inhibition cluster_Enzyme Serine Protease Active Site Ser195 Ser195 His57 His57 Asp102 Asp102 S1_Pocket S1 Specificity Pocket (contains Asp189) BlockedEnzyme Inhibited Enzyme-Inhibitor Complex (Inactive) S1_Pocket->BlockedEnzyme ActiveEnzyme Active Enzyme-Substrate Complex S1_Pocket->ActiveEnzyme Inhibitor 4-Hydroxybenzamidine (Positively Charged) Inhibitor->S1_Pocket Competitive Binding Substrate Natural Substrate (e.g., Arginine/Lysine) Substrate->S1_Pocket Normal Binding

Caption: Competitive inhibition of a serine protease by 4-Hydroxybenzamidine.

Quantitative Inhibition Data

While specific inhibition constants (Ki) for 4-Hydroxybenzamidine are not as widely published as for its parent compound, benzamidine, the data for benzamidine provides a strong reference point for its activity against various human serine proteases. The Ki value represents the concentration of inhibitor required to decrease the maximum rate of the enzyme-catalyzed reaction by half and is a measure of the inhibitor's potency.

Enzyme TargetBenzamidine Ki (μM)Reference(s)
Tryptase20[4]
Trypsin21[4]
Trypsin35[3][5]
uPA (Urokinase-type Plasminogen Activator)97[4]
Factor Xa110[4]
Thrombin220[3][5]
Thrombin320[4]
Plasmin350[3][5]
tPA (Tissue Plasminogen Activator)750[4]

Note: Variations in Ki values can arise from different experimental conditions and assay formats.

Experimental Protocols for Studying Protein Interactions

Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are essential for characterizing the binding interactions between 4-Hydroxybenzamidine and its target proteins.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[6][7][8]

Detailed ITC Protocol:

  • Sample Preparation (Crucial Step):

    • Prepare a sufficient quantity of the target protein and this compound.

    • Dialyze both the protein and the inhibitor solution extensively against the same buffer to minimize heats of dilution, which can obscure the binding signal.[8] Small differences in pH or buffer components can cause significant artifacts.[8]

    • Degas all solutions immediately before use to prevent air bubbles from interfering with the measurement.[8]

    • Accurately determine the molar concentrations of the protein and the inhibitor. Errors in concentration directly affect the calculated stoichiometry and binding constant.[8]

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe with the dialysis buffer.

    • Load the target protein into the sample cell (typically 5-50 µM).[8]

    • Load the 4-Hydroxybenzamidine solution into the injection syringe. The inhibitor concentration should be at least 10-fold higher than the protein concentration (typically 50-500 µM) to ensure saturation is reached.[8]

    • Place the apparatus in an adiabatic jacket and allow the system to equilibrate to the desired temperature (e.g., 25°C).[6][9]

  • Titration Experiment:

    • Perform a series of small, sequential injections (e.g., 10 µL aliquots) of the inhibitor solution into the protein-filled sample cell.[9][10]

    • The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell containing only buffer.[6]

    • Each injection produces a heat pulse that is integrated to determine the heat change for that injection.

  • Data Analysis:

    • Plot the heat change per injection against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model).

    • The fitting process yields the key thermodynamic parameters: KD (dissociation constant), n (stoichiometry), and ΔH (enthalpy of binding). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.[8]

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis Prep_Protein Prepare Protein Solution Dialysis Extensive Dialysis in Identical Buffer Prep_Protein->Dialysis Prep_Ligand Prepare Inhibitor Solution (4-Hydroxybenzamidine) Prep_Ligand->Dialysis Degas Degas Both Solutions Dialysis->Degas Concentration Accurate Concentration Measurement Degas->Concentration Load_Protein Load Protein into Sample Cell Concentration->Load_Protein Load_Ligand Load Inhibitor into Syringe Equilibrate Equilibrate System Temperature Load_Protein->Equilibrate Load_Ligand->Equilibrate Titrate Inject Inhibitor into Cell Stepwise Equilibrate->Titrate Measure Measure Heat Change per Injection Titrate->Measure Plot Plot Heat vs. Molar Ratio Measure->Plot Fit Fit Data to Binding Model Plot->Fit Results Determine: - Affinity (KD) - Enthalpy (ΔH) - Stoichiometry (n) Fit->Results

Caption: A generalized workflow for studying protein-inhibitor interactions using ITC.

SPR is a label-free optical technique that measures real-time changes in the refractive index at the surface of a sensor chip, allowing for the detailed analysis of binding kinetics (association rate, ka; dissociation rate, kd) and affinity (KD).[11][12]

Detailed SPR Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a sensor chip with appropriate surface chemistry (e.g., CM5 dextran matrix).

    • Activate the surface, typically using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

    • Immobilize one of the binding partners (the "ligand," usually the protein) to the chip surface via covalent coupling (e.g., amine coupling).[12]

    • Deactivate any remaining active esters on the surface using ethanolamine.[13] A reference flow cell should be prepared similarly but without the immobilized ligand to subtract bulk refractive index changes.

  • Analyte Interaction Analysis:

    • Prepare a series of precise dilutions of the other binding partner (the "analyte," in this case, 4-Hydroxybenzamidine) in a suitable running buffer.

    • Inject the analyte solutions sequentially over both the ligand and reference flow cells at a constant flow rate.

    • The SPR instrument detects changes in the refractive index, proportional to the mass bound to the surface, and records this as a response in Resonance Units (RU).[12][13]

  • Data Acquisition (Sensorgram):

    • The resulting plot of RU versus time is called a sensorgram, which has distinct phases:

      • Association: During analyte injection, binding to the immobilized ligand causes an increase in RU.[11]

      • Steady-state: The curve may plateau if the association and dissociation rates become equal.

      • Dissociation: When the injection is replaced with running buffer, the analyte dissociates, causing a decrease in RU.[11]

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for non-specific binding and bulk effects.

    • Fit the association and dissociation curves from multiple analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding).

    • This analysis yields the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD) is calculated as the ratio kd/ka.

SPR_Workflow Surface Plasmon Resonance (SPR) Workflow cluster_prep 1. Chip Preparation cluster_exp 2. Interaction Analysis cluster_analysis 3. Data Analysis Activate Activate Sensor Chip Surface Immobilize Covalently Immobilize Protein (Ligand) Activate->Immobilize Deactivate Deactivate Excess Active Groups Immobilize->Deactivate Prepare_Analyte Prepare Serial Dilutions of Inhibitor (Analyte) Deactivate->Prepare_Analyte Inject_Analyte Inject Analyte over Chip Surface Prepare_Analyte->Inject_Analyte Association Association Phase: Monitor Binding Inject_Analyte->Association Dissociation Dissociation Phase: Inject Buffer Association->Dissociation Sensorgram Generate Sensorgram (Response vs. Time) Dissociation->Sensorgram Fit Fit Curves to Kinetic Model Sensorgram->Fit Results Determine: - Assoc. Rate (ka) - Dissoc. Rate (kd) - Affinity (KD = kd/ka) Fit->Results

Caption: Key steps in an SPR experiment for kinetic and affinity analysis.

Conclusion

This compound is a powerful and accessible reagent for scientists studying protein-ligand interactions, particularly within the serine protease family. Its utility as a competitive inhibitor, combined with modern biophysical techniques like ITC and SPR, allows for a thorough characterization of the thermodynamic and kinetic parameters that govern molecular recognition. The detailed protocols and conceptual frameworks provided in this guide serve as a practical resource for researchers aiming to leverage this compound in their drug discovery and biochemical research efforts.

References

4-Hydroxybenzamidine Hydrochloride: A Potential Scaffold for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct antiviral research applications of 4-Hydroxybenzamidine hydrochloride are not extensively documented in publicly available literature, the broader class of benzamidine and structurally related benzimidazole derivatives has demonstrated significant potential in the field of antiviral drug discovery. This technical guide consolidates the existing knowledge on the antiviral activities of these related compounds, providing a framework for investigating the potential of this compound as a novel antiviral agent. This document outlines potential viral targets, plausible mechanisms of action, and detailed experimental protocols for future in vitro screening.

Introduction to Benzamidine Derivatives in Antiviral Research

Benzamidine and its derivatives are a class of compounds characterized by a benzene ring substituted with an amidinium group. This structural motif has been identified in various molecules with therapeutic properties. In the context of virology, research has primarily focused on the antiviral effects of more complex benzamidine and benzimidazole derivatives. These studies have revealed activity against a range of viruses, suggesting that the core benzamidine structure could serve as a valuable scaffold for the development of new antiviral therapies.

Antiviral Activity of Related Benzamidine and Benzimidazole Compounds

Although specific data for this compound is lacking, studies on related compounds provide insights into its potential antiviral applications.

2.1. Influenza Virus

Certain benzamidine derivatives have shown a significant antiviral effect against influenza virus strains A2/Adachi and B/Lee in in vivo studies.[1][2][3] The mechanism of action is thought to involve the inhibition of virus-induced inflammation, which plays a crucial role in the pathogenesis of influenza infections.[1][2][3]

2.2. Hepatitis C Virus (HCV)

Benzimidazole-based inhibitors have been identified as potent allosteric inhibitors of the HCV RNA-dependent RNA polymerase (RdRP).[4] These compounds do not compete with nucleotide substrates but rather bind to a different site on the enzyme, inducing a conformational change that inhibits its function.[4] This allosteric inhibition prevents the elongation step of viral RNA synthesis.[4]

2.3. Other Viruses

The structural adaptability of benzimidazole derivatives allows for modifications that can target various viral processes, including genome replication, protein processing, and viral entry into host cells.[5] This versatility makes them promising candidates for broad-spectrum antiviral agents.[5]

Potential Mechanisms of Antiviral Action for this compound

Based on the known activities of its analogues, this compound could potentially exert antiviral effects through several mechanisms:

  • Enzyme Inhibition: The amidine group can act as a bioisostere for other functional groups, enabling it to interact with the active sites of viral enzymes such as proteases or polymerases.

  • Allosteric Modulation: Similar to the benzimidazole inhibitors of HCV RdRP, this compound might bind to allosteric sites on viral enzymes, leading to non-competitive inhibition.

  • Inhibition of Viral Entry: Some benzimidazole derivatives are known to interfere with the initial stages of viral infection by preventing attachment to or entry into host cells.[5]

  • Modulation of Host Factors: The anti-inflammatory effects observed with some benzamidine derivatives suggest a potential host-directed antiviral activity.[1][2][3]

Quantitative Data on Related Compounds

While no quantitative antiviral data for this compound was found, the following table summarizes the types of data that are typically generated in antiviral screening studies.

Compound ClassVirusAssay TypeKey ParametersReported ValuesReference
Benzamidine DerivativesInfluenza A, BIn vivo-High antiviral effect[1][2][3]
Benzimidazole DerivativesHepatitis C VirusCell-based repliconIC50Micromolar range[4]

Table 1: Representative Antiviral Activity of Benzamidine and Benzimidazole Derivatives. IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols for Antiviral Screening

The following are detailed methodologies for key experiments to evaluate the antiviral potential of this compound.

5.1. Cytopathic Effect (CPE) Reduction Assay

This assay is a primary screening method to assess the ability of a compound to protect cells from virus-induced death.[6]

Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, MDCK) in 96-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Infect the cell monolayers with the target virus at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the different concentrations of the test compound to the wells. Include untreated infected (virus control) and untreated uninfected (cell control) wells.

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).

  • Quantification: Stain the cells with a viability dye (e.g., crystal violet, neutral red) and measure the absorbance.

  • Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.

5.2. Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles.

Protocol:

  • Cell Seeding and Infection: Seed host cells in 6- or 12-well plates and infect with the virus to produce 50-100 plaques per well.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.

  • Incubation: Incubate the plates until plaques are visible.

  • Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the plaque reduction percentage for each compound concentration and determine the 50% inhibitory concentration (IC50).

5.3. Quantitative PCR (qPCR) Assay

This assay measures the reduction in viral RNA or DNA levels.

Protocol:

  • Infection and Treatment: Infect cells with the virus and treat with different concentrations of the compound as described for the CPE assay.

  • RNA/DNA Extraction: At a specific time point post-infection, extract total RNA or DNA from the cells.

  • Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • qPCR: Perform qPCR using primers and probes specific to a viral gene.

  • Data Analysis: Quantify the viral genome copy number and determine the EC50 based on the reduction in viral nucleic acid levels.

Visualizing Experimental Workflows and Potential Mechanisms

6.1. Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_analysis Data Analysis & Next Steps start Prepare Compound (4-Hydroxybenzamidine HCl) cpe CPE Reduction Assay start->cpe toxicity Cytotoxicity Assay (CC50) start->toxicity activity Antiviral Activity (EC50/IC50) cpe->activity plaque Plaque Reduction Assay qpcr qPCR Assay plaque->qpcr si Selectivity Index (SI = CC50/EC50) toxicity->si activity->plaque activity->si moa Mechanism of Action Studies si->moa lead_opt Lead Optimization moa->lead_opt Viral_Replication_Inhibition virus Virus entry Entry & Uncoating virus->entry replication Viral Genome Replication entry->replication assembly Assembly & Release replication->assembly progeny Progeny Virus assembly->progeny compound 4-Hydroxybenzamidine Hydrochloride target_enzyme Viral Polymerase (Hypothetical Target) compound->target_enzyme Inhibition

References

Methodological & Application

Application Notes and Protocols for 4-Hydroxybenzamidine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzamidine hydrochloride is a synthetic small molecule and a known reversible inhibitor of serine proteases.[1][2][3] Serine proteases are a large family of enzymes that cleave peptide bonds in proteins, playing crucial roles in a vast array of physiological and pathological processes, including coagulation, inflammation, and cell signaling. Due to its inhibitory activity, this compound is a valuable tool for researchers studying the function of serine proteases in various biological contexts, including cell culture-based assays.

These application notes provide a comprehensive overview of the use of this compound in cell culture, with a focus on establishing appropriate experimental conditions and assessing its impact on cell viability and proliferation. While specific effects on intracellular signaling pathways are not extensively documented in publicly available literature, this document provides a foundational protocol for researchers to begin their investigations.

Mechanism of Action

This compound acts as a competitive inhibitor of trypsin-like serine proteases.[3] It binds to the active site of these enzymes, preventing the binding and cleavage of their natural substrates. The inhibitory constants (Ki) for this compound against various serine proteases have been determined, indicating its potency.[1][2][3] By inhibiting serine protease activity, this compound can modulate the signaling pathways that are regulated by these enzymes.

Data Presentation

Inhibitory Activity of Benzamidine Derivatives against Serine Proteases
CompoundProteaseKi (μM)
BenzamidineTrypsin35[2]
BenzamidinePlasmin350[2]
BenzamidineThrombin220[2]
Benzamidine hydrochlorideTryptase20[3]
Benzamidine hydrochlorideTrypsin21[3]
Benzamidine hydrochlorideuPA97[3]
Benzamidine hydrochlorideFactor Xa110[3]
Benzamidine hydrochlorideThrombin320[3]
Benzamidine hydrochloridetPA750[3]

Note: Data for the closely related compound benzamidine is included for comparative purposes.

Cytotoxicity of a Structurally Related Benzamide Derivative
Cell LineCell TypeIC50 (μM) after 48h
MCF-7Breast Cancer~10-25[1]
MDA-MB-231Breast Cancer~5-25[1]

Note: This data is for a different benzamide derivative and should be used as a preliminary reference for designing concentration ranges for this compound cytotoxicity studies.[1]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a chosen cell line. This is a critical first step to identify a suitable concentration range for subsequent experiments.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium with MTT and DMSO only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow Experimental Workflow for Assessing Cellular Effects cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare 4-Hydroxybenzamidine hydrochloride stock solution treat_cells Treat cells with varying concentrations of compound prep_compound->treat_cells prep_cells Seed cells in 96-well plate prep_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance (570 nm) mtt_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Workflow for Determining the Cytotoxicity of this compound.

signaling_pathway Hypothetical Serine Protease-Mediated Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Protease Serine Protease Receptor->Protease activates Substrate Inactive Signaling Protein Protease->Substrate cleaves Active_Substrate Active Signaling Protein Protease->Active_Substrate activates Downstream Downstream Signaling Cascade Active_Substrate->Downstream Transcription Gene Transcription Downstream->Transcription Inhibitor 4-Hydroxybenzamidine hydrochloride Inhibitor->Protease inhibits

Caption: Hypothetical inhibition of a signaling pathway by this compound.

Concluding Remarks

This compound is a useful tool for studying the roles of serine proteases in cellular processes. The protocols provided here offer a starting point for researchers to investigate its effects in their specific cell culture models. It is crucial to first determine the cytotoxic profile of the compound in the cell line of interest to establish appropriate working concentrations. While the direct impact of this compound on specific intracellular signaling pathways requires further investigation, its known mechanism as a serine protease inhibitor suggests its potential to modulate a variety of cellular functions. Future research should focus on elucidating the specific signaling cascades affected by this compound to better understand its biological activities.

References

Application Notes and Protocols for 4-Hydroxybenzamidine Hydrochloride in Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Hydroxybenzamidine hydrochloride as a serine protease inhibitor. This document outlines its mechanism of action, provides quantitative data for the closely related benzamidine hydrochloride, and offers comprehensive experimental protocols for determining protease inhibition.

Introduction

This compound is a competitive inhibitor of serine proteases. It functions by binding to the active site of these enzymes, thereby preventing the binding and cleavage of their natural substrates. The benzamidine moiety is a well-established pharmacophore for serine protease inhibition, with the positively charged amidinium group interacting with the negatively charged aspartate residue in the S1 pocket of many serine proteases. The addition of a hydroxyl group at the 4-position of the benzene ring can potentially alter the binding affinity and specificity of the inhibitor through additional hydrogen bonding interactions within the active site.

Data Presentation: Inhibitory Activity of Benzamidine Hydrochloride

The following table summarizes the inhibition constants (Ki) of benzamidine hydrochloride against a variety of serine proteases. This data is crucial for determining the appropriate concentration range for effective protease inhibition in experimental setups.

ProteaseInhibition Constant (Ki) (µM)
Trypsin35[1]
Plasmin350[1]
Thrombin220[1]
Tryptase20
uPA (urokinase-type Plasminogen Activator)97
Factor Xa110
tPA (tissue-type Plasminogen Activator)750
Trypsin-like protease (from Anticarsia gemmatalis)11.2[2]

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor. This means it reversibly binds to the active site of the enzyme, competing with the substrate for the same binding site. The inhibitor's structure mimics the substrate's side chain that fits into the enzyme's specificity pocket. This interaction blocks the substrate from binding and thus inhibits the enzymatic reaction.

G cluster_0 Uninhibited Reaction cluster_1 Inhibited Reaction Enzyme Serine Protease (Active Site Open) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate Substrate Substrate->ES_Complex Products Products ES_Complex->Products Catalysis Inhibitor 4-Hydroxybenzamidine Hydrochloride EI_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->EI_Complex Enzyme2 Serine Protease (Active Site Open) Enzyme2->EI_Complex Binds

Competitive inhibition of a serine protease.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Materials:

  • This compound powder

  • Sterile deionized water or an appropriate buffer (e.g., Tris-HCl)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM or 100 mM).

  • Weigh the calculated amount of the compound and dissolve it in the appropriate volume of sterile deionized water or buffer.

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Inhibitory Activity (Ki) against a Trypsin-like Serine Protease

This protocol describes a general method to determine the inhibition constant (Ki) of this compound against a trypsin-like serine protease using a chromogenic substrate.

Materials:

  • Purified trypsin-like serine protease

  • Chromogenic substrate for the specific protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) for trypsin)[2]

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 20 mM CaCl2)[2]

  • This compound stock solution (prepared as in Protocol 1)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Experimental Workflow:

G A Prepare serial dilutions of This compound C Add assay buffer, substrate, and inhibitor dilutions to microplate wells A->C B Prepare substrate solution (e.g., L-BAPNA) in assay buffer B->C D Pre-incubate at reaction temperature C->D E Initiate reaction by adding purified protease solution D->E F Monitor absorbance change at 405 nm in a microplate reader over time E->F G Calculate initial reaction velocities F->G H Determine Ki using Dixon or Cheng-Prusoff equations G->H

Workflow for Ki determination.

Procedure:

  • Prepare serial dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. The concentration range should span the expected Ki value (e.g., for benzamidine against trypsin, a range of 10 µM to 100 µM could be appropriate)[2].

  • Prepare substrate solution: Prepare a working solution of the chromogenic substrate in the assay buffer at various concentrations (e.g., 0.1 mM to 1.0 mM for L-BAPNA)[2].

  • Assay setup: In a 96-well microplate, set up the following reactions:

    • Control wells: Assay buffer, substrate solution, and no inhibitor.

    • Inhibitor wells: Assay buffer, substrate solution, and the different dilutions of this compound.

  • Pre-incubation: Pre-incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Reaction initiation: Initiate the enzymatic reaction by adding a fixed concentration of the purified protease to all wells.

  • Data acquisition: Immediately place the microplate in the reader and monitor the increase in absorbance at 405 nm (due to the release of p-nitroaniline) at regular intervals for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.

    • To determine the mode of inhibition and the Ki value, plot the data using a Dixon plot (1/V₀ vs. [Inhibitor]) or a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) at different inhibitor concentrations.

    • Alternatively, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known: Ki = IC50 / (1 + [S]/Km) .

Signaling Pathway Context: Coagulation Cascade

Many serine proteases that are inhibited by benzamidine and its derivatives, such as thrombin and Factor Xa, are key components of the blood coagulation cascade. Inhibition of these proteases can block the downstream events leading to fibrin clot formation.

G Prothrombin Prothrombin Thrombin Thrombin (Serine Protease) Prothrombin->Thrombin Fibrin Fibrin Thrombin->Fibrin Cleaves FactorXa Factor Xa (Serine Protease) FactorXa->Thrombin Activates Fibrinogen Fibrinogen Fibrinogen->Fibrin Clot Fibrin Clot Fibrin->Clot Polymerizes Inhibitor 4-Hydroxybenzamidine Hydrochloride Inhibitor->Thrombin Inhibits Inhibitor->FactorXa Inhibits

Inhibition of key serine proteases in the coagulation cascade.

Conclusion

This compound is a valuable tool for researchers studying serine proteases. Its competitive inhibitory activity makes it suitable for a range of applications, from basic enzyme characterization to the development of therapeutic agents targeting protease-mediated diseases. The provided protocols offer a solid foundation for initiating studies on the inhibitory properties of this compound. It is recommended to perform detailed kinetic analyses to determine the precise Ki values for the specific proteases of interest.

References

Preparation of 4-Hydroxybenzamidine Hydrochloride Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzamidine hydrochloride is a pivotal serine protease inhibitor utilized extensively in biochemical research and pharmaceutical development. Its efficacy in studying enzyme kinetics, regulating protein interactions, and its potential as a therapeutic agent necessitates the preparation of accurate and stable stock solutions.[1] This document provides a comprehensive guide to preparing stock solutions of this compound, including its physicochemical properties, solubility, and detailed protocols for creating both aqueous and organic solvent-based stocks.

Compound Information

This compound is an off-white to white crystalline powder. Its hydroxyl group enhances its solubility and reactivity, making it a versatile tool for researchers.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 38148-63-9[1][2][3]
Molecular Formula C₇H₈N₂O·HCl[1]
Molecular Weight 172.61 g/mol [1][3]
Appearance Off-white to white powder/crystal[1][2]
Purity ≥98%[2][3]
Melting Point 223-227 °C[2][3]
Storage Temperature 2-8 °C or Room Temperature (<15°C, cool and dark place)[1][3]

Solubility

Table 2: Solubility of Benzamidine Hydrochloride (Reference Data)

SolventApproximate SolubilityReferences
Water 100 mg/mL (may require heating)
DMSO 25 mg/mL[4]
Ethanol 10 mg/mL[4]
PBS (pH 7.2) 3 mg/mL[4]

It is strongly recommended to perform a small-scale, preliminary solubility test to determine the optimal solvent and concentration for your specific experimental needs.

Experimental Protocols

Safety Precautions: Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Consult the Safety Data Sheet (SDS) for detailed safety information.

Protocol for Preparing an Aqueous Stock Solution (e.g., 100 mM in Water)

Aqueous solutions are ideal for many biological assays but should be prepared fresh for optimal activity.[4]

Materials:

  • This compound powder

  • High-purity, sterile deionized water

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = 0.1 mol/L * 0.01 L * 172.61 g/mol = 0.17261 g (or 172.6 mg)

  • Weigh the compound: Accurately weigh out 172.6 mg of this compound powder and transfer it to a 15 mL conical tube.

  • Dissolution: Add approximately 8 mL of sterile deionized water to the tube.

  • Mixing: Vortex the solution vigorously until the powder is completely dissolved. If dissolution is slow, gentle warming in a water bath (not exceeding 40°C) can be applied.

  • Final Volume Adjustment: Once fully dissolved, add sterile deionized water to bring the final volume to 10 mL.

  • Sterilization (Optional): If required for your application, sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Use the aqueous solution immediately. For very short-term storage (less than a day), keep it at 2-8°C. It is not recommended to store aqueous solutions for extended periods.[4]

Protocol for Preparing an Organic Stock Solution (e.g., 500 mM in DMSO)

Organic stock solutions, particularly in DMSO, are often more stable and can be stored for longer periods.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, low-retention microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 2 mL of a 500 mM stock solution in DMSO, calculate the mass needed:

    • Mass (g) = 0.5 mol/L * 0.002 L * 172.61 g/mol = 0.17261 g (or 172.6 mg)

  • Weigh the compound: In a sterile microcentrifuge tube, accurately weigh 172.6 mg of this compound.

  • Dissolution: Carefully add 2 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming or brief sonication can assist with dissolution.

  • Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note on Dilution: When preparing working solutions from a DMSO stock, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts in biological systems.

Visualized Workflow

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_aqueous Aqueous Stock cluster_organic Organic Stock start Start calculate Calculate Mass of 4-Hydroxybenzamidine HCl start->calculate weigh Weigh Compound calculate->weigh choose_solvent Choose Solvent weigh->choose_solvent add_water Add Sterile Water choose_solvent->add_water Water add_dmso Add Anhydrous DMSO choose_solvent->add_dmso DMSO mix_aqueous Vortex/Warm to Dissolve add_water->mix_aqueous adjust_vol_aqueous Adjust to Final Volume mix_aqueous->adjust_vol_aqueous filter Sterile Filter (Optional) adjust_vol_aqueous->filter use_fresh Use Immediately filter->use_fresh mix_organic Vortex/Sonicate to Dissolve add_dmso->mix_organic aliquot Aliquot into Vials mix_organic->aliquot store_frozen Store at -20°C / -80°C aliquot->store_frozen

References

Application Notes and Protocols for 4-Hydroxybenzamidine Hydrochloride in Protease Inhibitor Cocktails

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-Hydroxybenzamidine hydrochloride as a key component in protease inhibitor cocktails. This document outlines its mechanism of action, target proteases, and provides detailed protocols for its application in protecting proteins from degradation during experimental procedures.

Introduction to this compound

This compound is a competitive, reversible inhibitor of serine proteases.[1] It belongs to the benzamidine class of small molecule protease inhibitors, which are widely utilized in biochemical research and pharmaceutical development to prevent proteolysis.[2][3] The addition of a hydroxyl group to the benzamidine structure can enhance solubility and interaction with target enzymes.[2] Serine proteases are a large family of enzymes crucial in various physiological and pathological processes, including digestion, blood coagulation, and inflammation. Their unregulated activity following cell lysis can lead to significant degradation of protein samples, compromising experimental results. The inclusion of this compound in lysis buffers and experimental solutions provides essential protection for target proteins.

Mechanism of Action

4-Hydroxybenzamidine acts by binding to the active site of serine proteases, preventing the binding and cleavage of their natural substrates. The positively charged amidinium group mimics the side chain of arginine or lysine, which are common recognition sites for trypsin-like serine proteases. This interaction is reversible, meaning the inhibitor can dissociate from the enzyme.

Target Proteases

Table 1: Target Serine Proteases of Benzamidine Derivatives

ProteaseTypical FunctionInhibition by Benzamidine
TrypsinDigestive enzyme, protein processingStrong Inhibition
ThrombinBlood coagulation cascadeModerate Inhibition[5]
PlasminFibrinolysis, tissue remodelingModerate Inhibition[6]
KallikreinInflammation, blood pressure regulationInhibition demonstrated[7]

Application Data: Quantitative Analysis

Precise IC50 or Ki values for this compound are not extensively documented. However, the inhibitory constants for the parent compound, benzamidine, against various proteases have been reported. These values serve as a useful reference for estimating the effective concentrations of its derivatives.

Table 2: Inhibition Constants (Ki) for Benzamidine Against Various Proteases

ProteaseSubstrateKi of Benzamidine (µM)
Trypsin-like protease (from Anticarsia gemmatalis)L-BApNA11.2[4]
Human Tissue Kallikrein (hK1)D-valyl-L-leucyl-L-arginine p-nitroanilide1098[7]

Note: The effectiveness of inhibition can be influenced by the specific substrate and assay conditions.

Protocols

Preparation of Stock Solutions

This compound is soluble in water. For consistent results, it is recommended to prepare a fresh stock solution or use aliquots stored at -20°C for short periods.

Materials:

  • This compound powder

  • Nuclease-free water or a suitable buffer (e.g., Tris-HCl, PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder.

  • Dissolve the powder in nuclease-free water or your buffer of choice to a final concentration of 1 M.

  • Vortex briefly to ensure complete dissolution.

  • (Optional) Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C. Aqueous solutions of benzamidine derivatives are more stable at acidic to neutral pH and their stability decreases in basic conditions.[2]

Recommended Protease Inhibitor Cocktail Recipe

While many commercial cocktails have proprietary formulations, a general-purpose laboratory-prepared cocktail can be highly effective. The following recipe provides broad-spectrum protection against the most common classes of proteases.

Table 3: General-Purpose Protease Inhibitor Cocktail (100X Stock)

ComponentTarget Protease ClassStock Concentration (in DMSO unless specified)Final Concentration (1X)
4-Hydroxybenzamidine HCl Serine Proteases1 M (in water)1 mM
AEBSF HClSerine Proteases100 mM (in water)1 mM
AprotininSerine Proteases2 mg/mL (in water)2 µg/mL
LeupeptinSerine & Cysteine Proteases10 mM100 µM
Pepstatin AAspartic Proteases1 mM10 µM
E-64Cysteine Proteases10 mM100 µM
EDTAMetalloproteases0.5 M (in water, pH 8.0)5 mM

Protocol for Cocktail Preparation (100X Stock):

  • Prepare individual stock solutions of each inhibitor as indicated in Table 3.

  • In a sterile conical tube, combine the appropriate volumes of each stock solution to achieve the final 100X concentrations.

  • Mix thoroughly by vortexing.

  • Aliquot the 100X cocktail into single-use volumes and store at -20°C or -80°C for long-term storage.

To use: Add 10 µL of the 100X cocktail per 1 mL of your cell lysis buffer or protein sample for a final 1X concentration.

G cluster_preparation Protease Inhibitor Cocktail Preparation cluster_application Application Workflow cluster_inhibition Inhibition of Proteolysis p1 Prepare Individual Stock Solutions p2 Combine Stocks to Create 100X Cocktail p1->p2 p3 Aliquot and Store at -20°C p2->p3 a1 Cell/Tissue Lysis a2 Add 10µL of 100X Cocktail per 1mL of Lysate a1->a2 a3 Protein Extraction/Purification a2->a3 i2 Protease Inhibitor Cocktail Components Bind to Proteases a2->i2 Inhibits Proteases a4 Downstream Applications (e.g., Western Blot, IP) a3->a4 i1 Release of Endogenous Proteases during Lysis i1->i2 i3 Target Protein is Protected from Degradation i2->i3

Experimental Protocol: Determination of IC50 for a Protease Inhibitor

This protocol outlines a general method for determining the IC50 value of an inhibitor, such as this compound, against a specific serine protease using a chromogenic substrate.

Materials:

  • Purified serine protease (e.g., Trypsin)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the protease in assay buffer to a working concentration (e.g., 10 µg/mL).

    • Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to a working concentration (e.g., 1 mM).

    • Prepare a series of dilutions of this compound in assay buffer, ranging from a high concentration (e.g., 10 mM) to a low concentration (e.g., 0.1 µM), plus a no-inhibitor control.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the protease solution to each well.

    • Add the different concentrations of the inhibitor to the wells. Include wells with only the enzyme (positive control) and wells with buffer only (blank).

    • Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Measure:

    • Add the chromogenic substrate to all wells to start the reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide release) at regular intervals for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the velocities to the positive control (no inhibitor) to get the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

G cluster_workflow IC50 Determination Workflow s1 Prepare Reagent Dilutions (Enzyme, Substrate, Inhibitor) s2 Incubate Enzyme with Inhibitor s1->s2 s3 Add Substrate to Initiate Reaction s2->s3 s4 Measure Absorbance Over Time s3->s4 s5 Calculate Reaction Velocities s4->s5 s6 Plot % Inhibition vs. [Inhibitor] s5->s6 s7 Determine IC50 from Dose-Response Curve s6->s7

Signaling Pathway Context

Serine proteases are integral to many cell signaling pathways. A key example is the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. By inhibiting extracellular serine proteases like thrombin and trypsin, this compound can modulate these signaling events.

// Nodes Protease [label="Serine Protease\n(e.g., Thrombin, Trypsin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="4-Hydroxybenzamidine HCl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAR [label="Protease-Activated Receptor (PAR)", fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="G Protein Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling [label="Downstream Signaling Cascades\n(e.g., Ca2+ mobilization, MAPK activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(e.g., Inflammation, Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Protease -> PAR [label="Cleavage & Activation", color="#5F6368", fontcolor="#202124"]; Inhibitor -> Protease [label="Inhibition", color="#EA4335", fontcolor="#202124", arrowhead=tee]; PAR -> G_Protein; G_Protein -> Signaling; Signaling -> Response; } .dot Caption: Inhibition of serine protease-mediated PAR signaling by 4-Hydroxybenzamidine HCl.

Conclusion

This compound is a valuable tool for researchers needing to protect their protein samples from degradation by serine proteases. Its inclusion in a well-formulated protease inhibitor cocktail can significantly improve the quality and reliability of experimental data in a wide range of applications. The protocols and data presented here provide a solid foundation for the effective use of this inhibitor in the laboratory.

References

Application Notes and Protocols: Utilizing 4-Hydroxybenzamidine Hydrochloride in Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzamidine hydrochloride is a valuable reagent in protein biochemistry, primarily recognized for its role as a competitive, reversible inhibitor of serine proteases.[1][2] Serine proteases are a ubiquitous class of enzymes that play critical roles in numerous physiological and pathological processes, including digestion, blood coagulation, and inflammation.[1] During protein purification, the lysis of cells often releases these proteases, which can lead to the degradation of the target protein and significantly impact yield and purity. The inclusion of serine protease inhibitors like this compound in lysis and purification buffers is a crucial step to mitigate this issue.[3]

While the closely related compound, p-aminobenzamidine, is widely used as a ligand for the affinity purification of serine proteases, this compound is primarily employed as a soluble inhibitor to protect proteins from proteolysis during various purification steps.[4] Its mechanism of action involves the binding of the benzamidine group to the S1 binding pocket of serine proteases, which typically accommodates arginine or lysine residues of the natural substrate.[2] This reversible binding competitively inhibits the enzymatic activity of proteases such as trypsin, thrombin, and plasmin.

These application notes provide detailed protocols and technical information for the effective use of this compound in protein purification workflows.

Physicochemical and Inhibitory Properties

A summary of the key properties of this compound is provided below. The inhibition constants (Ki) listed are for the closely related compound benzamidine hydrochloride and serve as a reliable estimate of the inhibitory potential of this compound against common serine proteases.[5][6]

PropertyValueReference
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and ethanol[2]
Purity ≥97%
Inhibition Type Competitive, Reversible[2]
Ki (Trypsin) ~35 µM[5]
Ki (Thrombin) ~220 µM[5]
Ki (Plasmin) ~350 µM[5]

Experimental Protocols

Protocol 1: Use of this compound as a Soluble Protease Inhibitor in Cell Lysis

This protocol describes the use of this compound as a component of a lysis buffer to prevent protein degradation during cell or tissue extraction.

Materials:

  • This compound

  • Lysis Buffer (e.g., RIPA, Tris-HCl, or other suitable buffer)[7]

  • Protease inhibitor cocktail (optional, for broader coverage)

  • Cells or tissue sample

  • Homogenizer or sonicator

  • Centrifuge

  • Ice

Procedure:

  • Prepare a stock solution of this compound:

    • Dissolve this compound in deionized water or your lysis buffer to a final concentration of 100 mM.

    • Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Prepare the Lysis Buffer:

    • On the day of use, thaw an aliquot of the this compound stock solution.

    • Add the stock solution to your chilled lysis buffer to a final working concentration of 1 mM.[2]

    • If using a broad-spectrum protease inhibitor cocktail, add it to the lysis buffer according to the manufacturer's instructions.

  • Cell Lysis:

    • For cultured cells, wash the cell pellet with ice-cold PBS.[7]

    • Resuspend the cell pellet in the prepared lysis buffer containing this compound. A common ratio is 1 mL of lysis buffer per 10^7 cells.[7]

    • For tissue samples, homogenize the tissue in the lysis buffer on ice.[7]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]

    • Carefully transfer the supernatant containing the soluble protein fraction to a pre-chilled tube.

  • Downstream Processing:

    • The clarified lysate is now ready for subsequent protein purification steps, such as affinity, ion-exchange, or size-exclusion chromatography. It is recommended to include 0.5-1 mM this compound in the initial chromatography buffers to maintain protease inhibition.

Protocol 2: Affinity Purification of Serine Proteases using Benzamidine-Agarose

While 4-hydroxybenzamidine is primarily a soluble inhibitor, this protocol details the standard method for purifying serine proteases using an affinity matrix functionalized with a benzamidine analog (p-aminobenzamidine), a technique for which the principles are directly relevant.

Materials:

  • Benzamidine-Agarose resin (e.g., Benzamidine Sepharose)[3][8]

  • Chromatography column

  • Binding/Wash Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0[9]

  • Elution Buffer: 50 mM Glycine-HCl, 0.5 M NaCl, pH 3.0[9]

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0[9]

  • Clarified protein lysate containing the target serine protease

Procedure:

  • Column Packing and Equilibration:

    • Pack the Benzamidine-Agarose resin into a chromatography column according to the manufacturer's instructions.

    • Equilibrate the column with 5-10 column volumes (CV) of Binding/Wash Buffer.

  • Sample Loading:

    • Load the clarified protein lysate onto the equilibrated column. The flow rate should be adjusted to allow sufficient residence time for the target protease to bind to the resin.

  • Washing:

    • Wash the column with 10-15 CV of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound serine protease from the column using the Elution Buffer.

    • Collect fractions into tubes containing a small volume of Neutralization Buffer (e.g., 100 µL per 1 mL fraction) to immediately neutralize the low pH of the elution buffer and preserve the activity of the purified protease.[9]

  • Analysis and Storage:

    • Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE).

    • Pool the fractions containing the purified protease and buffer exchange into a suitable storage buffer. Store at -80°C.

Visualizations

Mechanism of Serine Protease Inhibition

The following diagram illustrates the competitive inhibition of a serine protease by a benzamidine derivative.

G Mechanism of Serine Protease Inhibition by Benzamidine Derivatives SerineProtease Serine Protease (Enzyme) Active Site (S1 Pocket) EnzymeSubstrate Enzyme-Substrate Complex Product Formation SerineProtease->EnzymeSubstrate EnzymeInhibitor Enzyme-Inhibitor Complex No Reaction SerineProtease->EnzymeInhibitor Substrate Natural Substrate Arginine/Lysine Side Chain Substrate->SerineProtease Binds to Active Site Benzamidine 4-Hydroxybenzamidine Benzamidine Group Benzamidine->SerineProtease Competitively Binds to Active Site Products Products EnzymeSubstrate->Products Catalysis

Caption: Competitive inhibition of serine proteases by benzamidine.

Protein Purification Workflow with this compound

This diagram outlines a typical protein purification workflow incorporating this compound as a soluble inhibitor.

Caption: Workflow for protein purification using soluble 4-hydroxybenzamidine HCl.

Protease-Activated Receptor (PAR) Signaling Pathway

Serine proteases, such as thrombin and trypsin, are key activators of PARs, a family of G protein-coupled receptors. Inhibition of these proteases can modulate these signaling pathways.

Caption: Overview of the Protease-Activated Receptor (PAR) signaling cascade.

References

Application of 4-Hydroxybenzamidine Hydrochloride in Drug Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzamidine hydrochloride is a versatile organic compound with significant applications in pharmaceutical research and development. Its utility stems primarily from two key properties: its function as a potent inhibitor of serine proteases and its role as a crucial intermediate in the synthesis of various bioactive molecules. This document provides detailed application notes and protocols for the use of this compound in drug formulation, covering its role as a serine protease inhibitor, its application as a synthetic intermediate, and considerations for its use in drug product formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₈N₂O・HCl[1](2)
Molecular Weight 172.61 g/mol [1](2)
Appearance Off-white to white powder--INVALID-LINK--1
Melting Point 215-225 °C[1](2)
Solubility Soluble in methanol. The related compound 4-Hydroxybenzamide is sparingly soluble in water and soluble in ethanol and DMSO.[3](4--INVALID-LINK--
Storage Store at 2-8 °C.[1](2)

Application 1: Serine Protease Inhibitor

Table 2: Inhibitory Constants (Ki) of Benzamidine Against Human Serine Proteases

EnzymeKi (μM)
Trypsin35
Plasmin350
Thrombin220

Data for Benzamidine, a structurally related compound.[6]

Signaling Pathway: The Coagulation Cascade

Serine proteases are central to the coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot. This compound, by inhibiting these proteases, can interfere with this pathway. The simplified coagulation cascade is depicted below.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X TF Tissue Factor VII VII VIIa VIIa VII->VIIa TF VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Thrombin->XI XIII XIII Thrombin->XIII Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa 4-Hydroxybenzamidine\nhydrochloride 4-Hydroxybenzamidine hydrochloride 4-Hydroxybenzamidine\nhydrochloride->XIIa Inhibits 4-Hydroxybenzamidine\nhydrochloride->XIa Inhibits 4-Hydroxybenzamidine\nhydrochloride->IXa Inhibits 4-Hydroxybenzamidine\nhydrochloride->Xa Inhibits 4-Hydroxybenzamidine\nhydrochloride->Thrombin Inhibits

Caption: Simplified diagram of the coagulation cascade and potential inhibition points for this compound.

Experimental Protocol: Serine Protease Inhibition Assay (IC50 Determination)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a target serine protease using a chromogenic substrate.

Materials:

  • This compound

  • Target serine protease (e.g., Trypsin, Thrombin, Plasmin)

  • Chromogenic substrate specific to the protease (e.g., BAPNA for Trypsin)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • Prepare serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations for testing.

  • Add 20 µL of each inhibitor dilution to the wells of a 96-well plate. Include a control with buffer only (no inhibitor).

  • Add 160 µL of the enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.

  • Measure the absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for BAPNA) at regular intervals for 15-30 minutes using a microplate reader.

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V₀ with inhibitor / V₀ without inhibitor))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Application 2: Synthetic Intermediate for Drug Synthesis

This compound serves as a key starting material or intermediate in the synthesis of more complex pharmaceutical compounds, including the clinically approved serine protease inhibitors nafamostat and camostat.[7][8]

Synthetic Workflow: Conceptual Pathway to Nafamostat

The following diagram illustrates a conceptual synthetic pathway from a 4-hydroxybenzamidine derivative to nafamostat. Note that this is a simplified representation and actual synthetic routes may involve multiple steps and different reagents.

Synthesis_Workflow 4-Hydroxybenzamidine\nhydrochloride 4-Hydroxybenzamidine hydrochloride 4-Guanidinobenzoic\nacid hydrochloride 4-Guanidinobenzoic acid hydrochloride 4-Hydroxybenzamidine\nhydrochloride->4-Guanidinobenzoic\nacid hydrochloride Guanidination Nafamostat Nafamostat 4-Guanidinobenzoic\nacid hydrochloride->Nafamostat Esterification with 6-amidino-2-naphthol Guanidination Guanidination Esterification with\n6-amidino-2-naphthol Esterification with 6-amidino-2-naphthol

Caption: Conceptual workflow for the synthesis of Nafamostat from a 4-hydroxybenzamidine derivative.

Experimental Protocol: Synthesis of 4-Guanidinobenzoic Acid Hydrochloride (a key intermediate)

This protocol describes the synthesis of 4-guanidinobenzoic acid hydrochloride from p-aminobenzoic acid, a related starting material to 4-hydroxybenzamidine, illustrating a key transformation in the synthesis of drugs like nafamostat.

Materials:

  • p-Aminobenzoic acid

  • Concentrated hydrochloric acid

  • Ethanol

  • Cyanamide aqueous solution (50%)

Procedure:

  • Mix p-aminobenzoic acid with concentrated hydrochloric acid and ethanol to obtain a mixed solution.

  • Dropwise, add the cyanamide aqueous solution to the mixed solution at a temperature of 10-15°C over 25-35 minutes.

  • Allow the reaction to proceed at room temperature for 8-12 hours.

  • Filter the resulting precipitate and wash it to obtain 4-guanidinobenzoic acid hydrochloride.

Application 3: Drug Formulation and Stability

While this compound is primarily used as an intermediate, the principles of formulation and stability testing are critical for the drugs synthesized from it, such as nafamostat mesylate.

Formulation of Nafamostat Mesylate for Injection

A stable formulation is crucial for the efficacy and safety of an injectable drug. The following is a general protocol for the preparation of a lyophilized nafamostat mesylate formulation.

Materials:

  • Nafamostat mesylate

  • Mannitol (excipient)

  • Potassium chloride (stabilizer)

  • Citric acid solution (pH adjustment)

  • Medicinal carbon

  • Water for injection

Procedure:

  • Dissolve the required amounts of mannitol and potassium chloride in water for injection.

  • Add the nafamostat mesylate and dissolve.

  • Adjust the pH of the solution to 3.2 ± 0.1 with the citric acid solution.[9]

  • Add medicinal carbon (0.1% w/v) and stir for 15 minutes to remove pyrogens.

  • Filter the solution through a 0.45 µm microporous membrane to remove the carbon.

  • Perform aseptic filtration of the solution through a 0.22 µm microporous membrane.

  • Aseptically fill the solution into vials.

  • Lyophilize the filled vials, followed by stoppering under vacuum and sealing.

Stability Testing of Nafamostat Mesylate Formulation

Stability studies are essential to determine the shelf-life and storage conditions of a drug product. The following protocol outlines a forced degradation study for a nafamostat mesylate formulation.

Table 3: Conditions for Forced Degradation Study of Nafamostat Mesylate Formulation

Stress ConditionReagent and Conditions
Acidic Hydrolysis 0.1 N HCl at 60 °C
Alkaline Hydrolysis 0.1 N NaOH at 60 °C
Oxidative Degradation 3% H₂O₂ at room temperature
Thermal Degradation Dry heat at 80 °C
Photostability Exposure to light according to ICH Q1B guidelines

Procedure:

  • Prepare samples of the nafamostat mesylate formulation.

  • Expose the samples to the stress conditions outlined in Table 3 for a specified duration.

  • At defined time points, withdraw samples and neutralize if necessary.

  • Analyze the stressed samples using a validated stability-indicating HPLC method to quantify the amount of nafamostat mesylate and any degradation products.

  • A stable formulation will show minimal degradation of nafamostat mesylate and the formation of few degradation products under these stress conditions. Studies have shown that nafamostat is stable in 0.9% w/v sodium chloride and 5% w/v glucose infusion solutions at room temperature for up to 24 hours.[7] However, in whole blood, it is less stable, and stability is improved by using sodium fluoride as an anticoagulant and storing samples at 4°C.[7][10]

Experimental Workflow: Stability Testing

The following diagram outlines the general workflow for conducting a stability study of a pharmaceutical formulation.

Stability_Testing_Workflow cluster_stress Forced Degradation Formulation\nPreparation Formulation Preparation Initial Analysis\n(t=0) Initial Analysis (t=0) Formulation\nPreparation->Initial Analysis\n(t=0) Stress Conditions Acidic Alkaline Oxidative Thermal Photolytic Formulation\nPreparation->Stress Conditions Data Comparison Data Comparison Initial Analysis\n(t=0)->Data Comparison Sample Withdrawal\nat Time Points Sample Withdrawal at Time Points Stress Conditions->Sample Withdrawal\nat Time Points Sample Analysis\n(e.g., HPLC) Sample Analysis (e.g., HPLC) Sample Withdrawal\nat Time Points->Sample Analysis\n(e.g., HPLC) Sample Analysis\n(e.g., HPLC)->Data Comparison Shelf-life\nDetermination Shelf-life Determination Data Comparison->Shelf-life\nDetermination

Caption: General workflow for a forced degradation stability study of a drug formulation.

Conclusion

This compound is a valuable molecule in drug formulation, acting as both a serine protease inhibitor for research purposes and a key building block for the synthesis of important therapeutic agents. Understanding its properties and the protocols for its application is essential for researchers and scientists in the pharmaceutical industry. The provided application notes and protocols offer a comprehensive guide for the effective utilization of this compound in drug discovery and development.

References

Application Notes and Protocols: 4-Hydroxybenzamidine Hydrochloride as a Reagent for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

While 4-Hydroxybenzamidine hydrochloride is well-documented as a serine protease inhibitor, its application in analytical chemistry includes its use as a reagent for the detection of certain metal ions.[1] The presence of both a phenolic hydroxyl group and an amidine functional group provides potential coordination sites for metal ions.[2][3][4] Complexation with metal ions can lead to changes in the spectroscopic properties of the molecule, such as alterations in UV-Vis absorption or fluorescence emission, which can be harnessed for quantitative detection. This document provides a hypothetical framework and generalized protocols for the investigation and application of this compound as a colorimetric or fluorometric sensor for metal ion detection.

Hypothetical Signaling Pathway

The proposed mechanism for metal ion detection by this compound is based on chelation-enhanced fluorescence (CHEF) or a colorimetric shift upon complex formation. The phenolic hydroxyl group and the nitrogen atoms of the amidine group can act as a bidentate or tridentate ligand, forming a stable complex with a metal ion. This complexation can alter the electronic distribution and rigidity of the molecule, leading to a change in its photophysical properties. For instance, the formation of a rigid complex can reduce non-radiative decay pathways, leading to an enhancement of fluorescence intensity ("turn-on" sensing). Alternatively, the interaction with a metal ion could induce a shift in the maximum absorption wavelength, resulting in a visible color change.[2][5]

G Hypothetical Signaling Pathway of this compound reagent 4-Hydroxybenzamidine Hydrochloride (Free Ligand) complex Metal-Ligand Complex reagent->complex Chelation metal Metal Ion (e.g., Cu²⁺, Fe³⁺) metal->complex signal Spectroscopic Change (Colorimetric or Fluorescent) complex->signal Induces

Caption: Hypothetical chelation of a metal ion by this compound leading to a detectable signal.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical performance data for this compound as a sensor for selected metal ions. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical Performance Characteristics for Metal Ion Detection

ParameterCu²⁺ DetectionFe³⁺ Detection
Detection Method ColorimetricFluorometric
Wavelength (λmax) 450 nm520 nm (Emission)
Linear Range 1 - 50 µM0.5 - 25 µM
Limit of Detection (LOD) 0.8 µM0.2 µM
Response Time < 1 minute< 2 minutes
Optimal pH 7.47.0

Table 2: Hypothetical Selectivity Study

Interfering Ion (10-fold excess)Signal Change for Cu²⁺ (%)Signal Change for Fe³⁺ (%)
Na⁺ < 2%< 1%
K⁺ < 2%< 1%
Mg²⁺ < 3%< 4%
Ca²⁺ < 3%< 4%
Zn²⁺ ~ 10%~ 15%
Ni²⁺ ~ 8%~ 12%

Experimental Protocols

The following are generalized protocols for evaluating the metal ion sensing capabilities of this compound.

Protocol 1: General Colorimetric Detection of Metal Ions
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in deionized water or an appropriate buffer (e.g., HEPES, pH 7.4).

    • Prepare 10 mM stock solutions of various metal salts (e.g., CuSO₄, FeCl₃, ZnCl₂, etc.) in deionized water.

  • Titration Experiment:

    • In a 1.5 mL cuvette, add 1 mL of the this compound stock solution and dilute with buffer to a final concentration of 50 µM.

    • Record the initial UV-Vis absorption spectrum (200-800 nm).

    • Successively add small aliquots (1-5 µL) of the metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and record the UV-Vis spectrum.

    • Observe changes in the absorption spectrum, noting any new peaks or shifts in λmax.

  • Data Analysis:

    • Plot the absorbance at the new λmax against the concentration of the metal ion.

    • Determine the linear range and calculate the limit of detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

G Workflow for Colorimetric Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagent Prepare Reagent Stock Solution titration Perform Spectroscopic Titration prep_reagent->titration prep_metal Prepare Metal Ion Stock Solutions prep_metal->titration record Record UV-Vis Spectra titration->record plot Plot Absorbance vs. Concentration record->plot calculate Determine Linear Range and LOD plot->calculate

Caption: Experimental workflow for the colorimetric detection of metal ions.

Protocol 2: General Fluorometric Detection of Metal Ions
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in a suitable buffer (e.g., MOPS, pH 7.0).

    • Prepare 1 mM stock solutions of various metal salts in deionized water.

  • Fluorescence Titration:

    • In a quartz cuvette, prepare a 10 µM solution of this compound in the buffer.

    • Record the initial fluorescence emission spectrum, determining the optimal excitation wavelength.

    • Add incremental amounts of the metal ion stock solution to the cuvette.

    • After each addition, mix and record the fluorescence emission spectrum at the predetermined excitation wavelength.

  • Selectivity Study:

    • Prepare a solution containing 10 µM of this compound and a specific concentration of the target metal ion (e.g., 2 equivalents).

    • Record the fluorescence intensity.

    • To separate solutions, add a 10-fold excess of other potentially interfering metal ions and record the fluorescence intensity.

    • Compare the fluorescence response to assess selectivity.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the metal ion concentration to generate a calibration curve.

    • Calculate the LOD and quantify the selectivity.

G Workflow for Fluorometric Detection and Selectivity start Prepare Stock Solutions (Reagent and Metal Ions) titration Perform Fluorescence Titration with Target Ion start->titration selectivity Test with Interfering Ions start->selectivity record_titration Record Emission Spectra titration->record_titration record_selectivity Record Fluorescence Intensity selectivity->record_selectivity analysis Data Analysis: Calibration Curve, LOD, Selectivity record_titration->analysis record_selectivity->analysis

Caption: Workflow for fluorometric analysis and selectivity testing.

Conclusion

The protocols and data presented herein are hypothetical and serve as a guide for the potential application of this compound in metal ion detection. Experimental validation is required to determine the actual performance, selectivity, and mechanism of action for specific metal ions. The presence of chelating functional groups suggests that this compound is a promising candidate for the development of novel chemosensors.[2][4]

References

Application Notes and Protocols: Modulation of Cell Signaling Pathways with 4-Hydroxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzamidine hydrochloride is a synthetic small molecule and a competitive reversible inhibitor of serine proteases.[1] Serine proteases are a large family of enzymes that play critical roles in a vast array of physiological and pathological processes, including coagulation, inflammation, and signal transduction.[2] By inhibiting these proteases, this compound can modulate the activity of specific signaling pathways, making it a valuable tool for research and a potential starting point for the development of novel therapeutics.

These application notes provide a comprehensive overview of the use of this compound to modulate serine protease-mediated cell signaling, with a primary focus on the Proteinase-Activated Receptor (PAR) pathway. The provided protocols offer detailed methodologies for investigating the inhibitory effects of this compound.

Mechanism of Action: Inhibition of Serine Proteases

This compound functions by binding to the active site of serine proteases, preventing the binding and cleavage of their natural substrates. The amidine group of the molecule mimics the side chain of arginine or lysine, which are common recognition sites for trypsin-like serine proteases. This interaction blocks the catalytic activity of the enzyme, thereby inhibiting downstream signaling events.

Modulation of the Proteinase-Activated Receptor (PAR) Signaling Pathway

A key signaling pathway modulated by serine protease inhibitors is the Proteinase-Activated Receptor (PAR) pathway. PARs are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus.[2] Serine proteases such as thrombin and trypsin cleave the PAR, unmasking a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.[6] This activation triggers various downstream signaling cascades, including those involving Gq/11, Gi/o, and G12/13 proteins, leading to cellular responses like calcium mobilization, inflammation, and cell proliferation.[7]

By inhibiting the serine proteases that activate PARs, this compound can effectively block the initiation of PAR-mediated signaling. This makes it a valuable tool for studying the physiological roles of PARs and for developing therapeutic strategies that target PAR-dependent pathologies.

Quantitative Data: Inhibitory Activity of Benzamidine Hydrochloride

The following table summarizes the known inhibitory constants (Ki) of the related compound, benzamidine hydrochloride, against several human serine proteases that are known to activate PARs. This data can serve as a guide for determining appropriate concentrations of this compound in experimental settings.

Serine ProteaseKi (µM)Reference
Trypsin35[3]
Thrombin220[3]
Plasmin350[3]

Experimental Protocols

Here we provide detailed protocols for key experiments to investigate the modulatory effects of this compound on the PAR signaling pathway.

Protocol 1: In Vitro Serine Protease Inhibition Assay

This protocol describes a general method to determine the inhibitory potency of this compound against a specific serine protease (e.g., trypsin, thrombin) using a chromogenic substrate.

Materials:

  • This compound

  • Target serine protease (e.g., human α-thrombin, bovine trypsin)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Tween-20)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add 20 µL of each inhibitor dilution to the wells of a 96-well plate. Include wells with buffer only (no inhibitor control) and wells with a known inhibitor (positive control).

  • Add 20 µL of the serine protease solution (at a final concentration that gives a linear rate of substrate cleavage over time) to all wells.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 160 µL of the chromogenic substrate solution .

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to an appropriate equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the Ki or IC50 value.

Protocol 2: PAR-1 Activation Assay using Intracellular Calcium Mobilization

This protocol measures the ability of this compound to inhibit thrombin-induced PAR-1 activation by monitoring changes in intracellular calcium concentration.[8][9]

Materials:

  • Human cell line endogenously expressing PAR-1 (e.g., HUVECs, HeLa cells)

  • This compound

  • Thrombin (human α-thrombin)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities

Methodology:

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Inhibitor Pre-treatment: Add the desired concentrations of this compound or vehicle (DMSO) to the wells and incubate at room temperature for 15-30 minutes.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence microplate reader.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add thrombin (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.

    • Immediately begin recording the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation/520 nm emission for Fluo-4) every 1-2 seconds for 2-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the vehicle-treated control.

    • Plot the normalized response as a function of the this compound concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis of PAR-1 Cleavage

This protocol is designed to visually assess the inhibition of thrombin-induced PAR-1 cleavage by this compound.

Materials:

  • Cell line expressing PAR-1

  • This compound

  • Thrombin

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the N-terminus of PAR-1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with thrombin for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary anti-PAR-1 antibody overnight at 4°C. This antibody should recognize the uncleaved form of the receptor.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal.

    • A decrease in the band corresponding to the full-length PAR-1 indicates cleavage. The inhibitory effect of this compound will be observed as a preservation of the full-length PAR-1 band in the presence of thrombin.

Visualizations

G cluster_pathway PAR-1 Signaling Pathway cluster_inhibition Inhibition by 4-Hydroxybenzamidine HCl Thrombin Thrombin (Serine Protease) PAR1 PAR-1 (GPCR) Thrombin->PAR1 Cleavage & Activation Gq Gq/11 PAR1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (e.g., Inflammation, Proliferation) Ca_release->Cellular_Response PKC->Cellular_Response Inhibitor 4-Hydroxybenzamidine HCl Inhibitor->Thrombin Inhibition

Caption: Mechanism of PAR-1 signaling and its inhibition.

G cluster_workflow Experimental Workflow: Calcium Mobilization Assay A Seed PAR-1 expressing cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Wash cells to remove excess dye B->C D Pre-incubate with 4-Hydroxybenzamidine HCl C->D E Add Thrombin to stimulate PAR-1 D->E F Measure fluorescence change over time E->F G Analyze data and determine IC50 F->G

Caption: Workflow for the PAR-1 calcium mobilization assay.

Conclusion

This compound is a valuable research tool for the study of cell signaling pathways that are regulated by serine proteases. Its ability to inhibit enzymes like thrombin and trypsin makes it particularly useful for investigating the complex roles of Proteinase-Activated Receptors in health and disease. The protocols provided herein offer a starting point for researchers to explore the modulatory effects of this compound and to further elucidate the intricate mechanisms of serine protease-mediated signaling.

References

Application Notes and Protocols for 4-Hydroxybenzamidine Hydrochloride in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzamidine hydrochloride is a small molecule inhibitor primarily targeting serine proteases.[1] Serine proteases are a large and diverse family of enzymes that play critical roles in a multitude of physiological processes, including digestion, blood coagulation, immunity, and tissue remodeling. Their dysregulation is implicated in numerous diseases such as cancer, cardiovascular disorders, and inflammatory conditions. Consequently, the identification of novel and specific serine protease inhibitors is a significant focus in drug discovery. High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large compound libraries to identify such inhibitors.[2] this compound, a derivative of benzamidine, serves as a valuable tool compound in HTS campaigns aimed at discovering new therapeutic agents targeting serine proteases.

Mechanism of Action

4-Hydroxybenzamidine acts as a competitive inhibitor of serine proteases. The benzamidine moiety mimics the side chain of arginine, a common substrate residue for many serine proteases. This allows the inhibitor to bind to the active site of the enzyme, thereby preventing the binding and cleavage of the natural substrate. The hydroxyl group on the phenyl ring can potentially form additional hydrogen bonds within the active site, influencing its binding affinity and selectivity for different serine proteases.

Applications in High-Throughput Screening

This compound is well-suited for use in various HTS assay formats designed to identify serine protease inhibitors. These assays typically rely on the enzymatic cleavage of a synthetic substrate that produces a detectable signal, such as a change in absorbance or fluorescence. The presence of an inhibitor like this compound reduces the rate of substrate cleavage, leading to a diminished signal. Common HTS assay formats include:

  • Chromogenic Assays: Utilize a colorless substrate that, upon cleavage by the protease, releases a colored product (chromophore). The increase in absorbance is monitored over time.

  • Fluorogenic Assays: Employ a non-fluorescent or quenched fluorescent substrate that becomes fluorescent upon enzymatic cleavage. The increase in fluorescence intensity is measured. This method is highly sensitive and widely used in HTS.[3]

  • Fluorescence Resonance Energy Transfer (FRET) Assays: Use a substrate labeled with two different fluorophores, a donor and an acceptor. In the intact substrate, the emission of the donor is quenched by the acceptor. Upon cleavage, the fluorophores are separated, resulting in an increase in the donor's fluorescence emission.[1]

Quantitative Data Summary

CompoundTarget ProteaseAssay TypeParameterValue (µM)
BenzamidineTMPRSS2Not SpecifiedIC50120 ± 20
p-AminobenzamidineTrypsinFluorescence TitrationK_D6.1
p-AminobenzamidineThrombinFluorescence TitrationK_D65

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. K_D (Dissociation constant) is a measure of the binding affinity between the inhibitor and the enzyme.

Experimental Protocols

The following are detailed protocols for fluorescence-based and chromogenic HTS assays for serine protease inhibitors, which can be readily adapted for use with this compound.

Protocol 1: Fluorescence-Based High-Throughput Screening Assay

This protocol utilizes a quenched fluorescent peptide substrate that releases a fluorescent signal upon cleavage by the target serine protease.[3]

Materials:

  • Target Serine Protease (e.g., Trypsin, Thrombin)

  • This compound (or other test compounds)

  • Quenched Fluorescent Substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)

  • DMSO (for compound dilution)

  • 384-well, black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and other test compounds in 100% DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compound solutions into the wells of a 384-well assay plate.

    • For control wells, dispense DMSO only (100% activity) and a known potent inhibitor (0% activity).

  • Enzyme Addition:

    • Prepare a working solution of the target serine protease in Assay Buffer at a 2X final concentration.

    • Add 10 µL of the enzyme solution to all wells of the assay plate.

    • Incubate the plate for 15 minutes at room temperature to allow for the interaction between the compounds and the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare a working solution of the fluorescent substrate in Assay Buffer at a 2X final concentration.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells. The final reaction volume will be 20 µL.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in kinetic mode for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

    • Determine the percent inhibition for each test compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Chromogenic High-Throughput Screening Assay

This protocol is based on the cleavage of a chromogenic substrate, releasing a colored product that can be quantified by absorbance.[4]

Materials:

  • Target Serine Protease (e.g., Trypsin)

  • This compound (or other test compounds)

  • Chromogenic Substrate (e.g., Boc-Gln-Ala-Arg-pNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • DMSO (for compound dilution)

  • 384-well, clear, flat-bottom microplates

  • Absorbance plate reader

Procedure:

  • Compound Plating:

    • Prepare and dispense compound solutions into a 384-well plate as described in Protocol 1.

  • Enzyme Addition:

    • Prepare a 2X working solution of the target serine protease in Assay Buffer.

    • Add 20 µL of the enzyme solution to each well.

    • Pre-incubate the plate for 15 minutes at 37°C.

  • Substrate Addition and Signal Detection:

    • Prepare a 2X working solution of the chromogenic substrate in Assay Buffer.

    • Start the reaction by adding 20 µL of the substrate solution to all wells. The final volume will be 40 µL.

    • Immediately place the plate in an absorbance plate reader and measure the absorbance at 405 nm in kinetic mode for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time plot.

    • Determine the percent inhibition and calculate the IC50 values as described in Protocol 1.

Visualizations

G cluster_0 Serine Protease Catalytic Cycle cluster_1 Inhibition by 4-Hydroxybenzamidine Enzyme Serine Protease (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binding EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Competitive Binding Substrate Substrate (e.g., Protein) Substrate->ES_Complex ES_Complex->Enzyme Catalysis Products Cleaved Products ES_Complex->Products Inhibitor 4-Hydroxybenzamidine Hydrochloride Inhibitor->EI_Complex

Caption: Mechanism of Serine Protease Inhibition.

HTS_Workflow plate_prep Compound Plating 1. Serial dilution of 4-Hydroxybenzamidine HCl in DMSO. 2. Dispense into 384-well plate. enzyme_add Enzyme Addition 1. Add target serine protease to each well. 2. Incubate for 15 min at RT. plate_prep->enzyme_add substrate_add Substrate Addition & Read 1. Add fluorogenic/chromogenic substrate. 2. Immediately read signal in kinetic mode. enzyme_add->substrate_add data_analysis Data Analysis 1. Calculate reaction rates. 2. Determine % inhibition. 3. Calculate IC50 values. substrate_add->data_analysis

Caption: High-Throughput Screening Experimental Workflow.

References

Troubleshooting & Optimization

4-Hydroxybenzamidine hydrochloride solubility issues in PBS buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 4-Hydroxybenzamidine hydrochloride in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound in PBS. Is this a known issue?

A1: Yes, experiencing difficulty in dissolving this compound directly in PBS at neutral pH is a common issue. While the hydrochloride salt form is intended to improve aqueous solubility, several factors in a PBS buffer system can lead to precipitation or incomplete dissolution. These factors include the buffer's pH, the presence of phosphate ions, and the final concentration of the compound.

Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into PBS?

A2: This is a frequent problem for compounds with limited aqueous solubility. The compound is highly soluble in an organic solvent like DMSO, but when this concentrated stock is diluted into an aqueous buffer like PBS, the compound's solubility limit in the aqueous environment can be exceeded, causing it to precipitate out of solution. This is often referred to as "crashing out."

Q3: What is the recommended procedure for preparing a solution of this compound in PBS?

Q4: Can the phosphate in PBS be contributing to the solubility problem?

A4: It is possible. For some hydrochloride salts, the phosphate ions in the buffer can interact with the compound to form a less soluble phosphate salt, leading to precipitation. If you continue to experience issues, consider using an alternative buffer system such as HEPES or MOPS.

Q5: What is the expected solubility of this compound?

A5: Specific quantitative solubility data for this compound in PBS is not widely published. However, we can look at the solubility of the parent compound, benzamidine hydrochloride, to get an estimate. The hydroxyl group on 4-Hydroxybenzamidine is expected to slightly enhance aqueous solubility.[1]

Quantitative Data Summary

While specific data for this compound in PBS is limited, the following tables provide solubility information for the closely related compound, Benzamidine hydrochloride, as a reference.

Table 1: Solubility of Benzamidine Hydrochloride in Various Solvents

SolventApproximate SolubilityReference
Water50 mg/mL (may require heating)[2]
Water100 mg/mL
PBS (pH 7.2)~3 mg/mL[3]
EthanolSoluble (~10 mg/mL)[3][4]
DMSO~25 mg/mL[3]
Dimethyl formamide (DMF)~25 mg/mL[3]

Table 2: Stability of Benzamidine Hydrochloride Aqueous Solutions

Solution TypeStorage RecommendationNotesReference
Aqueous SolutionPrepare fresh for each use.Sensitive to oxidation.[2]
Frozen AliquotsShort-term storage only.Store under inert gas (e.g., nitrogen, argon). Stability not guaranteed.[2]

Experimental Protocols

Protocol for Preparing a PBS Solution of this compound

This protocol provides a recommended "best practice" method for preparing aqueous solutions of this compound to minimize precipitation.

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of sterile, deionized water or DMSO. A common stock concentration is 10-100 mM.

      • Note: If using DMSO, be mindful of the final concentration in your experiment, as DMSO can have effects on cells at concentrations as low as 0.1%.

  • Perform an Intermediate Dilution (Optional but Recommended):

    • If you observe precipitation upon direct dilution into PBS, an intermediate dilution step in a small volume of deionized water can be beneficial.

  • Final Dilution into PBS:

    • While vigorously vortexing or stirring your PBS buffer, add the stock solution dropwise to the buffer.

    • This rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

  • Solubilization Assistance (If Necessary):

    • If cloudiness or precipitate is still observed, gentle warming (to 37°C) or brief sonication may help to dissolve the compound.

    • Always visually inspect the solution to ensure it is clear before use in experiments.

  • pH Adjustment:

    • After dissolution, verify the pH of the final solution, as dissolving a hydrochloride salt can slightly lower the pH. Adjust if necessary for your experimental requirements.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G cluster_troubleshooting Troubleshooting Steps start Start: Dissolve 4-Hydroxybenzamidine HCl in PBS check_sol Is the solution clear? start->check_sol success Success: Solution is ready for use check_sol->success Yes precipitate Issue: Precipitation or cloudiness observed check_sol->precipitate No step1 1. Use a fresh, high-purity lot of the compound. precipitate->step1 step2 2. Prepare a concentrated stock in dH2O or DMSO. step1->step2 step3 3. Add stock to PBS dropwise with vigorous mixing. step2->step3 step4 4. Try gentle warming (37°C) or sonication. step3->step4 step5 5. Lower the final concentration. step4->step5 step6 6. Switch to an alternative buffer (e.g., HEPES). step5->step6

Caption: Troubleshooting workflow for solubility issues.

Mechanism of Serine Protease Inhibition

G cluster_enzyme Serine Protease Active Site ser195 Ser195 (Nucleophile) cleavage Peptide Bond Cleavage ser195->cleavage Attacks & leads to his57 His57 (General Base) his57->ser195 abstracts H+ asp102 Asp102 (Stabilizer) asp102->his57 stabilizes HisH+ substrate Peptide Substrate (e.g., with Arginine) s1_pocket S1 Specificity Pocket (Negatively Charged) substrate->s1_pocket Binds to inhibitor 4-Hydroxybenzamidine (Arginine Mimic) inhibitor->s1_pocket Competitively binds to s1_pocket->ser195 Presents scissile bond to no_cleavage Inhibition of Proteolysis s1_pocket->no_cleavage Blocks substrate binding

Caption: Competitive inhibition of a serine protease.

References

How to improve 4-Hydroxybenzamidine hydrochloride stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxybenzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the amidine group. This reaction is particularly accelerated under basic conditions and results in the formation of 4-hydroxybenzamide and ammonia.

Q2: What are the main factors that affect the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Alkaline pH significantly increases the rate of hydrolysis. Elevated temperatures can accelerate degradation, and exposure to UV light may lead to photodegradation. The presence of the hydroxyl group on the benzene ring also makes the compound susceptible to oxidation.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maximize stability, aqueous solutions of this compound should be prepared fresh for each use. If short-term storage is necessary, it is recommended to:

  • Store the solution at a slightly acidic pH (e.g., pH 3.5-5.5).

  • Protect the solution from light by using amber vials or wrapping the container in aluminum foil.

  • Store at low temperatures (2-8°C).

  • For longer-term storage, consider aliquoting the solution and freezing at -20°C or below. To prevent oxidation, it is advisable to degas the solvent and flush the headspace of the vial with an inert gas like nitrogen or argon before sealing.

Q4: Can I expect similar stability for this compound as for benzamidine hydrochloride?

A4: While both compounds share the same core benzamidine structure and are susceptible to similar degradation pathways like hydrolysis, the presence of the para-hydroxyl group in this compound can influence its stability. The hydroxyl group is an electron-donating group, which may affect the rate of hydrolysis of the amidine group. Furthermore, the hydroxyl group itself can be a site for oxidation, a degradation pathway not as prevalent for unsubstituted benzamidine. Therefore, while data for benzamidine provides a good baseline, specific stability studies for this compound are recommended for critical applications.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Loss of compound activity over a short period in solution. - Hydrolysis of the amidine group due to inappropriate pH. - Oxidation of the compound. - Photodegradation from exposure to light.- Prepare solutions fresh before use. - If storage is necessary, buffer the solution to a slightly acidic pH (3.5-5.5). - Use degassed solvents to minimize oxidation. - Protect the solution from light by using amber vials or covering the container. - Store solutions at 2-8°C for short-term or frozen at -20°C for longer-term storage.
Appearance of unknown peaks in HPLC analysis of the solution. - Formation of degradation products.- Identify the degradation conditions (pH, temperature, light, oxygen exposure). - Use the information on degradation pathways to tentatively identify the impurities (e.g., 4-hydroxybenzamide from hydrolysis). - Perform forced degradation studies to confirm the identity of the degradation products.
Precipitation of the compound from the solution. - Poor solubility at the prepared concentration and pH. - Formation of insoluble degradation products.- Ensure the concentration is within the solubility limits for the chosen solvent and pH. - Adjust the pH of the solution; solubility can be pH-dependent. - If degradation is suspected, analyze the precipitate to identify its composition.

Data Presentation

The stability of benzamidine, a close structural analog of 4-hydroxybenzamidine, is highly dependent on pH. The following table summarizes the hydrolysis half-life of benzamidinium at room temperature in aqueous solutions at different pH values. This data can be used as an estimate for the stability of this compound under similar conditions.

pHHalf-life (t½)
9300 days
116 days
1315 hours

Data is for unsubstituted benzamidinium and should be used as an approximation for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions to understand its intrinsic stability.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent system like water:acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours, protected from light.

    • Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (e.g., reversed-phase C18 column with a gradient of acidic water and acetonitrile) to quantify the remaining this compound and detect the formation of degradation products.

Visualizations

Potential Degradation Pathways of 4-Hydroxybenzamidine main 4-Hydroxybenzamidine hydrolysis_product 4-Hydroxybenzamide main->hydrolysis_product Hydrolysis (OH⁻, H₂O) oxidation_product Oxidized Products (e.g., Quinone derivatives) main->oxidation_product Oxidation (O₂, H₂O₂) photo_product Photodegradation Products main->photo_product Photodegradation (UV/Vis light)

Caption: Potential degradation pathways for 4-Hydroxybenzamidine.

Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of This compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid base Alkaline Hydrolysis (0.1 M NaOH, RT) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (60°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc results Quantify Parent Compound & Detect Degradants hplc->results

Caption: Workflow for a forced degradation study.

Technical Support Center: Troubleshooting Protein Degradation with 4-Hydroxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxybenzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in preventing protein degradation during various experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in experiments?

A1: this compound is a reversible competitive inhibitor of serine proteases.[1] Its primary function is to prevent the degradation of proteins of interest by endogenous serine proteases that are released during cell or tissue lysis. It is commonly used in lysis buffers for applications such as protein purification, immunoprecipitation, and western blotting.

Q2: My protein of interest is still degrading even after adding this compound. What are the possible reasons?

A2: There are several potential reasons for continued protein degradation:

  • Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit the serine protease activity in your sample.

  • Presence of Other Protease Classes: this compound is specific for serine proteases. If your protein is being degraded by other classes of proteases (e.g., cysteine proteases, metalloproteases, or aspartic proteases), this inhibitor will not be effective.

  • Inhibitor Instability: The stability of this compound in your lysis buffer may be compromised, especially over extended incubation times or at non-optimal pH and temperature.

  • High Protease Concentration: The amount of endogenous proteases in your sample may be overwhelmingly high, requiring a higher concentration of the inhibitor or a cocktail of different protease inhibitors.

Q3: How do I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in a suitable solvent. While solubility in aqueous buffers can be limited, it is soluble in methanol. For a 100 mM stock solution, you would dissolve 17.26 mg of this compound (MW: 172.61 g/mol ) in 1 mL of methanol. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q4: What is the recommended working concentration for this compound?

A4: The optimal working concentration can vary depending on the cell type, tissue, and the abundance of proteases. A general starting point, based on the related compound benzamidine hydrochloride, is a final concentration of 1 mM in your lysis buffer.[1] For samples with particularly high protease activity, such as yeast lysates, a higher concentration in the range of 0.5 to 4.0 mM may be necessary.[1] It is always recommended to empirically determine the optimal concentration for your specific application.

Q5: Can I use this compound in combination with other protease inhibitors?

A5: Absolutely. Since this compound is specific to serine proteases, it is highly recommended to use it as part of a broader protease inhibitor cocktail that targets other protease classes. This will provide more comprehensive protection for your protein of interest.

Troubleshooting Guides

Issue 1: Persistent Protein Degradation in Cell Lysates

Logical Workflow for Troubleshooting:

start Protein degradation observed check_conc Is the 4-Hydroxybenzamidine hydrochloride concentration optimal? (Recommended: 1 mM) start->check_conc increase_conc Increase concentration (e.g., to 2-4 mM) check_conc->increase_conc No check_cocktail Are you using a broad-spectrum protease inhibitor cocktail? check_conc->check_cocktail Yes increase_conc->check_cocktail add_cocktail Add inhibitors for other protease classes check_cocktail->add_cocktail No check_freshness Was the inhibitor added fresh to the lysis buffer? check_cocktail->check_freshness Yes add_cocktail->check_freshness prepare_fresh Always add inhibitor immediately before use check_freshness->prepare_fresh No check_temp Was the entire procedure performed at 4°C? check_freshness->check_temp Yes prepare_fresh->check_temp maintain_temp Maintain low temperature to reduce protease activity check_temp->maintain_temp No end Protein degradation minimized check_temp->end Yes maintain_temp->end

Caption: Troubleshooting workflow for protein degradation.

Issue 2: Reduced Protein Yield After Immunoprecipitation (IP)

Possible Cause & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Proteolytic degradation during IP Ensure this compound (1 mM) is present in all buffers used throughout the IP process, including wash buffers.
Inhibitor carryover affecting downstream applications As this compound is a reversible inhibitor, it can be removed by dialysis or buffer exchange after the IP if it interferes with subsequent enzyme activity assays.
Non-specific binding of proteases to beads Pre-clear your lysate with beads before adding your specific antibody to reduce non-specific binding of proteases.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
This compoundMethanolSoluble[Chem-Impex]
Benzamidine hydrochloridePBS (pH 7.2)~3 mg/mL[2]
Benzamidine hydrochlorideEthanol~10 mg/mL[2]
Benzamidine hydrochlorideDMSO~25 mg/mL[2]

Table 2: Recommended Starting Concentrations for Serine Protease Inhibition

ApplicationRecommended ConcentrationNotesReference
General Cell Lysis1 mMBased on benzamidine HCl. Optimize for your system.[1]
Yeast Cell Lysis0.5 - 4.0 mMHigher concentrations may be needed for yeast.[1]
Immunoprecipitation1 mMAdd to lysis and wash buffers.Inferred from general use
Protein Purification1 mMInclude in lysis and initial purification buffers.Inferred from general use

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound

Materials:

  • This compound (MW: 172.61 g/mol )

  • Methanol, anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 17.26 mg of this compound.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous methanol to the tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: General Protocol for Cell Lysis with this compound

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold lysis buffer (e.g., RIPA or a non-denaturing buffer)

  • 100 mM this compound stock solution

  • Broad-spectrum protease inhibitor cocktail

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add fresh, ice-cold lysis buffer. Immediately before adding the lysis buffer, supplement it with this compound to a final concentration of 1 mM (e.g., add 10 µL of a 100 mM stock solution to 1 mL of lysis buffer). Also, add a broad-spectrum protease inhibitor cocktail according to the manufacturer's instructions.

  • Incubate the dish on ice for 5-10 minutes.

  • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Vortex the lysate gently and incubate on ice for an additional 20-30 minutes with occasional vortexing.

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This lysate is now ready for downstream applications.

Mandatory Visualization

Mechanism of Serine Protease Inhibition

The catalytic triad of a serine protease, typically composed of serine, histidine, and aspartate, is responsible for peptide bond cleavage. 4-Hydroxybenzamidine acts as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding and being cleaved.

cluster_0 Serine Protease Active Site cluster_1 Inhibitor Ser Serine His Histidine Ser->His Asp Aspartate His->Asp Inhibitor 4-Hydroxybenzamidine Inhibitor->Ser Reversible Binding Inhibitor->His

Caption: Inhibition of a serine protease by 4-Hydroxybenzamidine.

References

4-Hydroxybenzamidine hydrochloride precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of 4-Hydroxybenzamidine hydrochloride in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly regarding solubility and precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a versatile compound often utilized in biochemical research and pharmaceutical development. It is recognized as a potent inhibitor of serine proteases, making it a valuable tool for studying enzyme kinetics and regulation. Its applications extend to being a key intermediate in the synthesis of various pharmaceutical compounds.

Q2: What are the general solubility properties of this compound?

This compound is generally described as being soluble in water.[1] However, its solubility can be influenced by several factors, including the pH of the solution, temperature, and the presence of other solutes. As a hydrochloride salt of a weak base, its solubility is expected to be pH-dependent.

Q3: How does pH likely affect the solubility of this compound?

Q4: Can temperature be used to improve the dissolution of this compound?

Yes, for many compounds, gentle warming can aid in dissolution. If you are experiencing difficulty dissolving this compound at room temperature, a slight increase in temperature (e.g., to 37-40°C) with agitation may help. However, it is crucial to be cautious as excessive heat could potentially degrade the compound. Always verify the thermal stability of the compound if working at elevated temperatures for extended periods.

Q5: What are the recommended storage conditions for aqueous solutions of this compound?

To ensure the stability of your this compound solutions, it is recommended to store them at 2-8°C.[2] For longer-term storage, aliquoting and freezing at -20°C may be an option, but it is important to be aware that freeze-thaw cycles can sometimes induce precipitation. If you observe precipitation upon thawing, gentle warming and vortexing may be required to redissolve the compound.

Troubleshooting Guides

Issue 1: Precipitation Occurs Immediately Upon Dissolving in an Aqueous Buffer

Possible Causes:

  • High Concentration: The target concentration may exceed the solubility limit of this compound in the specific buffer system.

  • Buffer pH: The pH of your buffer may be too high (alkaline), causing the compound to convert to its less soluble free base form.

  • "Salting Out" Effect: High concentrations of salts in the buffer can decrease the solubility of the compound.

Troubleshooting Workflow:

G start Precipitation observed immediately check_conc Is the concentration high? start->check_conc lower_conc Lower the concentration check_conc->lower_conc Yes check_ph Is the buffer pH > 7.5? check_conc->check_ph No sonicate Consider gentle warming or sonication lower_conc->sonicate adjust_ph Use a buffer with a lower pH (e.g., pH 6.5-7.4) check_ph->adjust_ph Yes check_salt Is the buffer salt concentration high? check_ph->check_salt No adjust_ph->sonicate lower_salt Use a lower salt concentration buffer check_salt->lower_salt Yes check_salt->sonicate No lower_salt->sonicate success Precipitate dissolves sonicate->success fail Precipitate persists sonicate->fail

Caption: Troubleshooting immediate precipitation.

Issue 2: Solution is Initially Clear but Precipitates Over Time or Upon Storage

Possible Causes:

  • Temperature Change: A solution prepared at a higher temperature may become supersaturated and precipitate upon cooling.

  • Solvent Evaporation: Over time, evaporation of the solvent can increase the concentration of the solute, leading to precipitation.

  • pH Shift: The pH of the solution may change over time due to absorption of atmospheric CO2 or interactions with the storage container.

  • Compound Instability: The compound may be degrading over time, with the degradation products being less soluble.

Logical Troubleshooting Steps:

G start Delayed precipitation observed check_storage Was the solution stored at a lower temperature? start->check_storage warm_solution Gently warm and agitate to redissolve check_storage->warm_solution Yes check_evaporation Is there evidence of solvent evaporation? check_storage->check_evaporation No success Solution clears warm_solution->success fail Precipitate remains warm_solution->fail prepare_fresh Prepare a fresh solution and ensure proper sealing of the container check_evaporation->prepare_fresh Yes check_ph Measure the pH of the solution check_evaporation->check_ph No prepare_fresh->success adjust_ph If pH has shifted, re-buffer or prepare fresh check_ph->adjust_ph Yes consider_stability Consider compound stability under storage conditions check_ph->consider_stability No adjust_ph->success consider_stability->fail

Caption: Troubleshooting delayed precipitation.

Data Presentation

Parameter Condition Expected Solubility Trend Rationale
pH pH 4.0 - 6.0HigherThe compound is likely to be in its more soluble protonated form.
pH 7.0 - 7.4ModerateApproaching the pKa of the amidine group may slightly decrease solubility.
pH > 8.0LowerThe compound may start to convert to its less soluble free base form.
Temperature 4°CLowerSolubility of most solids in water decreases with temperature.
25°C (Room Temp)BaselineReference temperature for solubility.
37°CHigherIncreased kinetic energy helps to overcome lattice energy for dissolution.
Buffer System Low Salt (e.g., 10 mM)HigherMinimizes the "salting-out" effect.
High Salt (e.g., >150 mM)LowerHigh ionic strength can reduce the solubility of organic molecules.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in an Aqueous Buffer

This protocol describes a general method for preparing an aqueous stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, high-purity water or a suitable aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.0)

  • Vortex mixer

  • Sterile conical tubes or vials

  • (Optional) Sonicator water bath

  • (Optional) Water bath or incubator

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock solution concentration.

  • Weigh the compound: Accurately weigh the calculated amount of the compound and transfer it to a sterile conical tube.

  • Add solvent: Add the appropriate volume of the selected aqueous buffer to the tube.

  • Dissolve the compound:

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

  • Troubleshooting Dissolution:

    • Gentle Warming: If the compound is not fully dissolved, place the tube in a water bath at 37°C for 10-15 minutes. Vortex intermittently. Caution: Avoid excessive heat.

    • Sonication: Alternatively, place the tube in a sonicator bath for 5-10 minutes to aid dissolution.

  • Final Check and Storage:

    • Once the compound is fully dissolved and the solution is clear, it is ready for use.

    • For storage, it is recommended to filter the solution through a 0.22 µm sterile filter into a fresh, sterile container.

    • Store the solution at 2-8°C for short-term use. For longer-term storage, consider aliquoting and freezing at -20°C.

Experimental Workflow Diagram:

G start Start weigh Weigh 4-Hydroxybenzamidine hydrochloride start->weigh add_buffer Add aqueous buffer weigh->add_buffer vortex Vortex vigorously add_buffer->vortex check_dissolved Is it fully dissolved? vortex->check_dissolved troubleshoot Gentle warming or sonication check_dissolved->troubleshoot No filter_store Filter and store at 2-8°C check_dissolved->filter_store Yes troubleshoot->vortex end End filter_store->end

Caption: Workflow for preparing an aqueous solution.

References

Calculating the effective concentration of 4-Hydroxybenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 4-Hydroxybenzamidine hydrochloride in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 38148-63-9[1]
Molecular Formula C₇H₈N₂O·HCl[1]
Molecular Weight 172.61 g/mol [1]
Appearance Off-white to white powder/crystalline solid[1]
Melting Point 215-225 °C[1]
Purity ≥98% (HPLC)[1]
Storage Store at 2-8 °C[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a potent, reversible inhibitor of serine proteases, such as trypsin and other trypsin-like enzymes.[1] It is widely used in biochemical research to study enzyme mechanisms and protein interactions.[1] Its applications also extend to pharmaceutical development, particularly in research related to conditions like hypertension and thrombosis, and it has been investigated for its potential in antiviral therapies.[1]

Q2: How should I prepare a stock solution of this compound?

Due to its hydrochloride salt form, this compound is soluble in aqueous solutions. For a closely related compound, benzamidine hydrochloride, a solubility of 50 mg/mL in water has been reported.[2] However, for cell-based assays, it is often recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous experimental buffer or cell culture medium. This minimizes the final concentration of the organic solvent, which can be toxic to cells (typically kept below 0.5%).[3]

Recommended Solvents for Stock Solutions:

SolventRecommended Starting ConcentrationNotes
Water up to 50 mg/mL (estimate)For the related compound Benzamidine HCl, heating may be required to achieve this concentration. Solutions are sensitive to oxidation and should be prepared fresh.[2]
Methanol Soluble (specific concentration not reported)-
DMSO up to 25 mg/mL (estimate)Based on the solubility of the related compound Benzamidine HCl.[4]
PBS (pH 7.2) ~3 mg/mL (estimate)Based on the solubility of the related compound Benzamidine HCl.[4]

Q3: What is the recommended effective concentration of this compound for my experiments?

The effective concentration of this compound will vary depending on the specific application, the target enzyme, and the experimental conditions.

  • For general serine protease inhibition: A starting concentration of approximately 1 mM is often used for the related compound benzamidine HCl.[5]

  • For enzyme inhibition assays: It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A starting range of concentrations from nanomolar to high micromolar is advisable. For a benzamidine derivative against trypsin, an IC50 of 79 μM has been reported, which can serve as a useful reference point.[6]

  • For cell culture experiments: The optimal concentration should be determined empirically. It is crucial to perform a toxicity assay to ensure that the chosen concentration is not cytotoxic to the cells. The working concentration will depend on the specific cell line and the biological question being investigated.

Q4: How should I store solutions of this compound?

Aqueous stock solutions of the related compound benzamidine HCl are sensitive to oxidation and it is recommended to prepare them fresh before use.[2] If short-term storage is necessary, it is advisable to store aliquots at -20°C to minimize degradation from repeated freeze-thaw cycles.[2] Stock solutions prepared in anhydrous DMSO can generally be stored at -20°C for several weeks.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during experiments with this compound.

Issue 1: Compound Precipitation in Aqueous Buffer or Media
  • Possible Cause: The concentration of the compound exceeds its solubility limit in the aqueous solution. This is a common issue when diluting a concentrated DMSO stock into a buffer.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Lower the final concentration of this compound in your assay.

    • Optimize Dilution Method: When diluting from a DMSO stock, add the stock solution to your aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Check pH: The solubility of the compound may be pH-dependent. Ensure the pH of your buffer is within a range that favors solubility.

    • Use a Co-solvent (with caution): For in vitro assays, if permissible, a small percentage of a co-solvent may help maintain solubility. However, be mindful of the solvent's potential effects on your experimental system.

Issue 2: Inconsistent or Non-Reproducible Results in Enzyme Assays
  • Possible Cause: This can stem from several factors including compound instability, aggregation, or variability in assay conditions.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: As aqueous solutions can be unstable, always prepare fresh dilutions of this compound for each experiment.

    • Include a Detergent: To rule out non-specific inhibition due to compound aggregation, include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. A significant shift in the IC50 value in the presence of a detergent suggests aggregation was a factor.[3]

    • Control for Assay Conditions: Ensure that temperature, pH, and incubation times are consistent across all experiments.[7]

    • Verify Enzyme Activity: Always run a positive control with a known inhibitor and a negative control (vehicle only) to ensure the enzyme is active and the assay is performing as expected.

Issue 3: High Background or Signal Interference
  • Possible Cause: The compound itself may absorb light or fluoresce at the wavelengths used for detection.

  • Troubleshooting Steps:

    • Run a Compound-Only Control: Measure the absorbance or fluorescence of this compound at your experimental concentrations in the assay buffer without the enzyme or substrate.

    • Subtract Background: If the compound contributes to the signal, subtract this background reading from your experimental wells.

    • Consider an Alternative Assay: If interference is significant, consider using an alternative detection method (e.g., a different chromogenic or fluorogenic substrate, or a different assay format altogether).

Experimental Protocols

Protocol: Determining the IC50 of this compound Against Trypsin

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against bovine trypsin using Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) as a substrate.

Materials:

  • This compound

  • Bovine Trypsin (e.g., Sigma-Aldrich Cat. No. T8003)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA, e.g., Sigma-Aldrich Cat. No. B3279)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0

  • DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C. On the day of the assay, dilute the stock solution to the desired working concentration (e.g., 20 nM) in Assay Buffer.

    • L-BAPNA Substrate Solution: Prepare a 60 mM stock solution of L-BAPNA in DMSO. Store at -20°C, protected from light. On the day of the assay, prepare a working solution by diluting the stock in Assay Buffer to the desired final concentration (e.g., 1 mM).

    • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

    • Serial Dilutions of Inhibitor: Perform serial dilutions of the 10 mM stock solution in Assay Buffer to generate a range of concentrations to be tested (e.g., from 1 mM down to 1 nM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Blank: 100 µL Assay Buffer

      • Control (Uninhibited): 50 µL Assay Buffer + 50 µL Trypsin working solution

      • Inhibited Wells: 50 µL of each inhibitor dilution + 50 µL Trypsin working solution

    • Mix gently and pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 100 µL of the L-BAPNA working solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V₀ of inhibited well / V₀ of control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Visualizations

Serine Protease Catalytic Mechanism

The following diagram illustrates the catalytic triad (Serine, Histidine, Aspartate) at the active site of a serine protease, which is the target of this compound.

G Serine Protease Catalytic Mechanism Substrate Polypeptide Substrate ActiveSite Enzyme Active Site (Ser-His-Asp Triad) Substrate->ActiveSite Binding ES_Complex Enzyme-Substrate Complex Tetrahedral_Int Tetrahedral Intermediate ES_Complex->Tetrahedral_Int Nucleophilic Attack by Serine Acyl_Enzyme Acyl-Enzyme Intermediate + C-terminal Peptide Tetrahedral_Int->Acyl_Enzyme Peptide Bond Cleavage Deacylation Deacylation (Water attacks) Acyl_Enzyme->Deacylation Product_Release Enzyme + N-terminal Peptide Deacylation->Product_Release

Caption: Catalytic cycle of a serine protease.

Protease-Activated Receptor (PAR) Signaling Pathway

Serine proteases, like those inhibited by this compound, can activate signaling pathways such as the PAR pathway, which is involved in inflammation and other cellular responses.

PAR_Signaling Protease-Activated Receptor (PAR) Signaling SerineProtease Serine Protease (e.g., Trypsin, Thrombin) PAR Protease-Activated Receptor (PAR) SerineProtease->PAR Inhibitor 4-Hydroxybenzamidine hydrochloride Inhibitor->SerineProtease Cleavage Receptor Cleavage PAR->Cleavage TetheredLigand Tethered Ligand Activation Cleavage->TetheredLigand G_Protein G-Protein Coupling TetheredLigand->G_Protein Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) G_Protein->Downstream CellularResponse Cellular Response (e.g., Inflammation, Proliferation) Downstream->CellularResponse

Caption: Inhibition of PAR signaling by 4-Hydroxybenzamidine HCl.

Troubleshooting Workflow for Enzyme Inhibition Assays

This diagram provides a logical workflow for troubleshooting common problems in enzyme inhibition experiments.

Troubleshooting_Workflow Troubleshooting Workflow for Enzyme Inhibition Assays Start Inconsistent or Unexpected Enzyme Assay Results Check_Controls Are Positive/Negative Controls Working? Start->Check_Controls Check_Enzyme Verify Enzyme Activity and Concentration Check_Controls->Check_Enzyme No Check_Solubility Is Inhibitor Precipitating? Check_Controls->Check_Solubility Yes Check_Reagents Prepare Fresh Reagents (Buffer, Substrate, Inhibitor) Check_Enzyme->Check_Reagents Check_Reagents->Start Re-run Assay Solubility_Solutions Optimize Dilution Method Lower Concentration Add Detergent (e.g., Triton X-100) Check_Solubility->Solubility_Solutions Yes Check_Interference Does Inhibitor Interfere with Detection? Check_Solubility->Check_Interference No Solubility_Solutions->Start Re-run Assay Interference_Solutions Run Compound-Only Control Subtract Background Change Assay Method Check_Interference->Interference_Solutions Yes Review_Protocol Review Protocol for Errors (e.g., Incubation Time, Temp) Check_Interference->Review_Protocol No Interference_Solutions->Start Re-run Assay Success Problem Resolved Review_Protocol->Success

Caption: A logical guide to troubleshooting enzyme inhibition assays.

References

Non-specific binding of 4-Hydroxybenzamidine hydrochloride in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving 4-Hydroxybenzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of using this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

This compound is a small molecule that acts as a competitive inhibitor of serine proteases. It is widely used in biochemical and pharmaceutical research to study enzyme kinetics, validate enzyme targets, and as a starting point for drug discovery programs. Its benzamidine core is a well-established pharmacophore for interacting with the active site of serine proteases like trypsin, thrombin, and plasmin.

Q2: I'm observing high background signal in my fluorescence-based protease assay when using this compound. What are the potential causes?

High background fluorescence can stem from several factors:

  • Compound Autofluorescence: The compound itself may possess intrinsic fluorescent properties that overlap with the excitation and emission wavelengths of your assay's fluorophore.

  • Non-Specific Binding to Assay Components: this compound might bind to other proteins in your sample (e.g., serum albumin) or to the surfaces of the assay plate, leading to a persistent background signal.

  • Compound Aggregation: At higher concentrations, small molecules like this compound can form colloidal aggregates. These aggregates can scatter light and non-specifically sequester the enzyme or substrate, leading to assay interference and artificially high signals.[1][2]

  • Contaminated Reagents: Buffers, solvents, or even the enzyme preparation itself may be contaminated with fluorescent impurities or other proteases.[3]

Q3: How can I differentiate between true inhibition and non-specific effects of this compound?

Distinguishing between specific and non-specific inhibition is crucial for accurate data interpretation. Here are some strategies:

  • Run Control Experiments: Test the compound in an assay mixture lacking the target enzyme. A significant signal in this control points towards assay interference.

  • Include a Detergent: Adding a non-ionic detergent, such as Tween-20 (typically at 0.01% - 0.1% v/v), to the assay buffer can help disrupt compound aggregates and reduce non-specific binding.[2] A significant shift in the IC50 value in the presence of a detergent is a strong indicator of aggregation-based inhibition.

  • Vary Enzyme Concentration: True competitive inhibitors will show an IC50 value that is dependent on the substrate concentration, while non-specific inhibitors that act through aggregation often show IC50 values that are sensitive to the enzyme concentration.

  • Orthogonal Assays: Validate your findings using a different assay format that relies on a distinct detection principle (e.g., absorbance vs. fluorescence).[1]

Q4: Can this compound bind to other proteins in my sample, and how would this affect my results?

Yes, 4-Hydroxybenzamidine and its derivatives can bind to other proteins, with human serum albumin (HSA) being a notable example.[4][5][6] This binding is a form of non-specific interaction that can reduce the effective free concentration of the inhibitor available to bind to the target enzyme. This can lead to an underestimation of the inhibitor's true potency (a higher apparent IC50 or Ki value). If working with complex biological samples containing high concentrations of proteins like albumin, it's important to consider this effect.

Troubleshooting Guide: High Background & Non-Specific Binding

This guide provides a systematic approach to diagnosing and mitigating issues related to non-specific binding of this compound in your assays.

Problem: High background signal in a no-enzyme control.

dot

Caption: Workflow for troubleshooting high background in no-enzyme controls.

Problem: Apparent inhibition is weak, inconsistent, or disappears under modified assay conditions.

dot

Caption: Decision tree for investigating weak or inconsistent inhibition.

Quantitative Data Summary

The following tables provide key binding affinity data for benzamidine, a close structural analog of 4-Hydroxybenzamidine. This data is useful for understanding its on-target potency and potential for off-target interactions with other serine proteases.

Table 1: Inhibition Constants (Ki) of Benzamidine for Various Serine Proteases

EnzymeKi (µM)Source
Trypsin35[7]
Plasmin350[7]
Thrombin220[7]

Note: This data is for benzamidine. The addition of a hydroxyl group in 4-Hydroxybenzamidine may alter these binding affinities.

Table 2: Troubleshooting Additives for Mitigating Non-Specific Binding

AdditiveTypical ConcentrationMechanism of Action
Tween-200.01% - 0.1% (v/v)Non-ionic detergent that disrupts compound aggregates and reduces hydrophobic interactions.
Bovine Serum Albumin (BSA)0.1 - 1 mg/mLActs as a blocking agent, preventing the inhibitor from binding to surfaces and other non-target proteins.
Increased Salt Concentration50 - 200 mM NaClShields electrostatic interactions that can contribute to non-specific binding.

Experimental Protocols

Protocol 1: Trypsin Inhibition Assay

This protocol is adapted for a 96-well plate format to determine the inhibitory activity of this compound against bovine trypsin.

Materials:

  • Bovine Trypsin

  • This compound

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

  • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 253 nm

Procedure:

  • Prepare Solutions:

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Substrate Solution: Prepare a 1 mM solution of BAEE in Tris-HCl buffer.

  • Assay Setup:

    • In each well of the 96-well plate, add the components in the following order:

      • Tris-HCl buffer

      • Desired volume of inhibitor solution (perform serial dilutions for a dose-response curve) or DMSO for control wells.

      • Trypsin solution (to a final concentration of ~10 µg/mL).

    • The total volume in each well before adding the substrate should be 180 µL.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the BAEE substrate solution to each well to initiate the reaction.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 253 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Assessing Compound Aggregation using a Detergent-Based Counter-Screen

This protocol helps determine if the observed inhibition is due to compound aggregation.

Materials:

  • Same as Protocol 1

  • Tween-20

Procedure:

  • Prepare two sets of assay buffers:

    • Buffer A: Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)

    • Buffer B: Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂ and 0.05% v/v Tween-20)

  • Perform Trypsin Inhibition Assay:

    • Run the trypsin inhibition assay as described in Protocol 1 in parallel using both Buffer A and Buffer B for all dilutions and reactions.

  • Data Analysis:

    • Calculate the IC50 value for this compound in the absence (IC50_A) and presence (IC50_B) of Tween-20.

    • A significant increase in the IC50 value in the presence of Tween-20 (e.g., IC50_B / IC50_A > 5) is a strong indication that the compound's inhibitory activity is, at least in part, due to aggregation.

dot

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Solutions Prepare Reagents: - Enzyme (Trypsin) - Inhibitor (4-HBH) - Substrate (BAEE) - Buffers (+/- Tween-20) Setup_Plate Set up 96-well plate with enzyme and inhibitor dilutions Prep_Solutions->Setup_Plate Pre_Incubate Pre-incubate at 37°C for 15 minutes Setup_Plate->Pre_Incubate Add_Substrate Initiate reaction with substrate addition Pre_Incubate->Add_Substrate Measure_Absorbance Measure absorbance at 253 nm over time Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate initial reaction velocities Measure_Absorbance->Calculate_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 values (+/- Tween-20) Plot_Data->Determine_IC50 Compare_IC50 Compare IC50 values to assess aggregation Determine_IC50->Compare_IC50

Caption: General workflow for assessing enzyme inhibition and compound aggregation.

References

Technical Support Center: Overcoming Resistance to 4-Hydroxybenzamidine Hydrochloride Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxybenzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering resistance to this serine protease inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to help you identify, characterize, and overcome resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of serine proteases. It functions as a competitive inhibitor, binding to the active site of these enzymes, which prevents the substrate from binding and thus inhibits the enzyme's catalytic activity.[1][2] It is widely used in biochemical research and pharmaceutical development.

Q2: What are the common reasons for observing resistance to this compound in my experiments?

A2: Resistance to this compound, like other protease inhibitors, can arise from several factors:

  • Target-based resistance: This is the most common mechanism and typically involves mutations in the gene encoding the target serine protease. These mutations can alter the structure of the active site, reducing the binding affinity of the inhibitor.

  • Reduced intracellular concentration: In cell-based assays, resistance can be due to the decreased accumulation of the inhibitor inside the cells. This can be caused by the upregulation of efflux pumps, which are membrane proteins that actively transport drugs out of the cell.

  • Experimental artifacts: Inconsistent results that appear as resistance can sometimes be due to issues with the experimental setup, such as inhibitor degradation, incorrect buffer conditions, or problems with the detection method.

Q3: How can I confirm that the observed resistance is real and not an experimental artifact?

A3: To ensure the observed resistance is genuine, it is crucial to include proper controls in your experiments. This includes:

  • Verifying the activity of your enzyme and the integrity of your inhibitor.

  • Using a well-characterized control inhibitor to ensure the assay is performing as expected.

  • Performing dose-response curves to confirm a rightward shift in the IC50 value, which is indicative of resistance.

  • Sequencing the gene of the target protease to identify potential mutations.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered when observing resistance to this compound.

Observed Problem Potential Cause Recommended Action
Sudden loss of inhibition Inhibitor degradationPrepare fresh stock solutions of this compound. Store stock solutions at the recommended temperature and protect from light if necessary.
Enzyme inactivityTest the activity of your enzyme preparation using a standard substrate and compare it to a new lot or a previously validated batch.
Gradual increase in IC50 over time Development of resistance in cell cultureIsolate the resistant cell population and sequence the target protease gene to identify mutations. Perform efflux pump activity assays.
Selection of a pre-existing resistant subpopulationAnalyze the heterogeneity of your cell population. Consider single-cell cloning to isolate and characterize subpopulations.
High variability in results Assay conditions not optimizedEnsure consistent pH, temperature, and incubation times.[3] Check for interference from components in your sample or buffer.
Pipetting errorsUse calibrated pipettes and follow a consistent pipetting technique. Prepare master mixes to reduce variability.[4]
No inhibition observed even at high concentrations Incorrect target enzymeVerify the identity and purity of your serine protease.
Presence of a strong competitive substrate in the samplePurify your sample to remove interfering substances.

Characterizing Resistance: Key Experiments and Protocols

To understand and overcome resistance, a systematic experimental approach is necessary. Below are detailed protocols for key experiments.

Experiment 1: Determination of IC50 Value for Wild-Type vs. Resistant Enzyme

This experiment will quantify the level of resistance by comparing the inhibitor concentration required to inhibit 50% of the enzyme's activity (IC50) for both the wild-type and the suspected resistant enzyme.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer that is optimal for your serine protease's activity (e.g., Tris-HCl, HEPES) at the appropriate pH and ionic strength.

    • Enzyme Stock Solution: Prepare a concentrated stock solution of your wild-type and putative resistant serine protease in assay buffer.

    • Substrate Stock Solution: Prepare a stock solution of a suitable chromogenic or fluorogenic substrate for your enzyme. The final substrate concentration in the assay should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

    • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to create a range of inhibitor concentrations.

  • Assay Procedure (96-well plate format):

    • Add a fixed volume of assay buffer to each well.

    • Add a small volume of each inhibitor dilution to the appropriate wells. Include a control with no inhibitor.

    • Add a fixed amount of enzyme (wild-type or resistant) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the velocities to the control (no inhibitor) to get the percent inhibition.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

Summarize your results in a table for easy comparison.

EnzymeIC50 (µM) of this compoundFold Resistance (IC50 mutant / IC50 WT)
Wild-Typee.g., 101
Mutant 1e.g., 10010
Mutant 2e.g., 50050
Experiment 2: Determining the Mechanism of Inhibition (Ki Determination)

This experiment helps to confirm if the resistance is due to a change in the inhibitor's binding affinity by determining the inhibition constant (Ki).

Protocol:

  • Reagent Preparation: As in Experiment 1.

  • Assay Procedure:

    • Set up a series of reactions with varying substrate concentrations.

    • For each substrate concentration, perform the assay with several different fixed concentrations of the inhibitor.

    • Measure the initial reaction velocities.

  • Data Analysis:

    • Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.

    • Analyze the plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive). For competitive inhibition, which is expected for 4-Hydroxybenzamidine, the lines will intersect on the y-axis.

    • Calculate the Ki value from the data.

Data Presentation:

EnzymeKi (µM) of this compound
Wild-Typee.g., 5
Resistant Mutante.g., 50
Experiment 3: Assessing Cellular Resistance Mechanisms

If you are working with cell-based models, resistance may not be solely due to target mutations.

Protocol for Efflux Pump Activity Assay (using a fluorescent substrate like Rhodamine 123):

  • Cell Culture: Culture your wild-type and resistant cells to a suitable density.

  • Loading with Fluorescent Substrate: Incubate the cells with a fluorescent efflux pump substrate (e.g., Rhodamine 123).

  • Inhibitor Treatment: Treat one set of cells with a known efflux pump inhibitor (e.g., verapamil) as a positive control, and another set with this compound if you suspect it might also be a substrate.

  • Efflux Measurement: After incubation, wash the cells and measure the intracellular fluorescence over time using a flow cytometer or a fluorescence plate reader. A lower fluorescence signal in the resistant cells compared to the wild-type cells suggests increased efflux activity.

  • Data Analysis: Compare the fluorescence intensity between wild-type and resistant cells, with and without the efflux pump inhibitor.

Strategies to Overcome Resistance

Based on the characterization of the resistance mechanism, several strategies can be employed:

  • Increase Inhibitor Concentration: For low-level resistance, simply increasing the concentration of this compound may be sufficient to achieve the desired level of inhibition.

  • Combination Therapy:

    • With an Efflux Pump Inhibitor: If resistance is due to increased efflux, co-administration of an efflux pump inhibitor can restore the efficacy of this compound.

    • With a Different Class of Inhibitor: Using a combination of inhibitors that target different sites on the enzyme or different pathways can be a powerful strategy to overcome resistance.

  • Structural Modification of the Inhibitor: If resistance is due to a specific mutation in the active site, medicinal chemists may be able to design analogs of this compound that can overcome this resistance.

  • Targeting Downstream Pathways: In a cellular context, if the serine protease is part of a larger signaling pathway, targeting other components of that pathway may be an alternative approach to achieve the desired biological effect.

Visualizing Workflows and Pathways

Experimental Workflow for Characterizing Resistance

The following diagram illustrates the logical flow of experiments to identify and characterize resistance to this compound.

experimental_workflow start Observation of Reduced Inhibition check_artifacts Control for Experimental Artifacts start->check_artifacts confirm_resistance Confirm Resistance (IC50 Shift) check_artifacts->confirm_resistance sequence_target Sequence Target Protease Gene confirm_resistance->sequence_target mutations_found Mutations Identified? sequence_target->mutations_found no_mutations No Mutations Found mutations_found->no_mutations No characterize_mutant Characterize Mutant Enzyme (Ki Determination) mutations_found->characterize_mutant Yes cellular_assays Perform Cellular Assays (Efflux Pump Activity) no_mutations->cellular_assays overcome_resistance Develop Strategy to Overcome Resistance characterize_mutant->overcome_resistance cellular_assays->overcome_resistance

Caption: Workflow for troubleshooting and characterizing resistance.

Signaling Pathway: Overcoming Resistance via Combination Therapy

This diagram illustrates how combination therapy can be used to overcome resistance, for instance, by inhibiting an efflux pump that is reducing the intracellular concentration of this compound.

combination_therapy cluster_cell Resistant Cell inhibitor 4-Hydroxybenzamidine hydrochloride efflux_pump Efflux Pump (Upregulated) inhibitor->efflux_pump Efflux protease Target Serine Protease inhibitor->protease Inhibition (Reduced) efflux_pump->inhibitor product Product protease->product substrate Substrate substrate->protease efflux_inhibitor Efflux Pump Inhibitor efflux_inhibitor->efflux_pump Inhibition resistance_mechanisms resistance Observed Resistance to This compound target_based Target-Based Resistance resistance->target_based cellular_based Cellular-Based Resistance resistance->cellular_based experimental_error Experimental Artifacts resistance->experimental_error mutation Mutation in Protease Active Site target_based->mutation efflux Increased Inhibitor Efflux cellular_based->efflux degradation Inhibitor Degradation experimental_error->degradation assay_issues Assay Condition Problems experimental_error->assay_issues

References

Adjusting pH for optimal 4-Hydroxybenzamidine hydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxybenzamidine hydrochloride. The information is designed to address specific issues that may be encountered during experiments, with a focus on optimizing its inhibitory activity by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the activity of this compound?

A1: The optimal pH for the inhibitory activity of this compound is in the slightly alkaline range, typically between pH 7.5 and 9.0 . This is because its primary targets, serine proteases like trypsin, exhibit maximum catalytic activity in this pH range. While specific data for this compound is limited, the activity of the target enzyme is the critical factor. For instance, trypsin activity is known to be optimal at approximately pH 8.0.

Q2: Which buffer systems are recommended for assays using this compound?

A2: The choice of buffer is crucial for maintaining the optimal pH and ensuring the stability of both the inhibitor and the target enzyme. Commonly used buffers include:

  • Tris-HCl: A versatile buffer often used for enzyme assays in the pH range of 7.0-9.0.

  • Sodium Phosphate: Suitable for maintaining a stable pH in the range of 6.0-8.0.

  • HEPES: A good buffering agent for maintaining physiological pH (around 7.4).

The selection of the buffer should also consider its compatibility with other components of the assay.

Q3: How does pH affect the stability of this compound?

Q4: I am not seeing the expected level of inhibition in my assay. Could pH be the issue?

A4: Yes, suboptimal pH is a common reason for reduced inhibitor efficacy. If you are observing lower-than-expected inhibition, consider the following troubleshooting steps:

  • Verify the pH of your assay buffer: Use a calibrated pH meter to ensure the buffer is within the optimal range (7.5-9.0).

  • Check buffer compatibility: Ensure that no components of your buffer are interfering with the inhibitor or the enzyme.

  • Assess enzyme activity: Confirm that your target protease is active under the chosen assay conditions. A low enzyme activity will result in a reduced window to observe inhibition.

  • Inhibitor concentration: Re-evaluate the concentration of this compound used. It may be necessary to perform a dose-response curve to determine the IC50 value under your specific experimental conditions.

Data Presentation

Table 1: Recommended pH Ranges for Buffers in Serine Protease Inhibition Assays

Buffer SystemRecommended pH RangeTypical ConcentrationNotes
Tris-HCl7.5 - 9.050-100 mMWidely used for trypsin and other serine protease assays.
Sodium Phosphate7.0 - 8.050-100 mMGood buffering capacity in the physiological range.
HEPES7.2 - 7.620-50 mMOften used in cell-based assays to maintain physiological pH.
Glycine-NaOH9.0 - 10.050-100 mMCan be used for enzymes with a more alkaline pH optimum.

Mandatory Visualization

Caption: Competitive inhibition of a serine protease by this compound.

G Experimental Workflow for Determining IC50 prep 1. Preparation of Reagents - Serine Protease Stock - Substrate Stock - 4-Hydroxybenzamidine HCl Stock - Assay Buffer (pH 7.5-9.0) setup 2. Assay Setup in Microplate - Add varying concentrations of inhibitor - Add constant concentration of enzyme prep->setup preincubate 3. Pre-incubation - Allow inhibitor and enzyme to interact setup->preincubate initiate 4. Reaction Initiation - Add substrate to all wells preincubate->initiate measure 5. Kinetic Measurement - Read absorbance/fluorescence over time initiate->measure analyze 6. Data Analysis - Calculate initial reaction velocities - Plot % inhibition vs. inhibitor concentration measure->analyze ic50 7. IC50 Determination - Fit data to a dose-response curve analyze->ic50

Caption: Workflow for determining the IC50 of this compound.

Experimental Protocols

Protocol: Determination of the IC50 of this compound against Trypsin

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against bovine trypsin using Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as a substrate.

1. Materials and Reagents:

  • This compound

  • Bovine Trypsin

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Trypsin Stock Solution (1 mg/mL): Dissolve bovine trypsin in the assay buffer. Store in aliquots at -20°C.

  • BAPNA Stock Solution (10 mM): Dissolve BAPNA in DMSO. Store protected from light at -20°C.

  • This compound Stock Solution (10 mM): Dissolve this compound in the assay buffer. Prepare fresh or store in aliquots at -20°C.

3. Assay Procedure:

  • Prepare Serial Dilutions of the Inhibitor: Perform a serial dilution of the this compound stock solution in the assay buffer to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Set up the Assay Plate:

    • Blank wells: Add 100 µL of assay buffer.

    • Control wells (No inhibitor): Add 50 µL of assay buffer and 50 µL of the working trypsin solution.

    • Test wells: Add 50 µL of each inhibitor dilution and 50 µL of the working trypsin solution.

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 100 µL of the working BAPNA solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C. The product of BAPNA hydrolysis, p-nitroaniline, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial velocity (rate of change of absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Velocity_control - Velocity_test) / Velocity_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Degradation of 4-Hydroxybenzamidine hydrochloride in cell media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use and stability of 4-Hydroxybenzamidine hydrochloride in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in cell culture experiments?

A1: this compound is a serine protease inhibitor. In cell culture, it is primarily used to study enzyme mechanisms, protein interactions, and to develop therapeutic agents targeting conditions like hypertension and thrombosis.[1] Its hydroxyl group enhances its solubility and reactivity, allowing for effective interaction with target proteins.[1]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: The solid powder should be stored in a tightly closed container in a dry, cool, and well-ventilated place, with some suppliers recommending storage at 2-8°C.[1] For stock solutions, it is best practice to dissolve the compound in a suitable solvent (e.g., sterile DMSO or ethanol), aliquot, and store at -20°C or -80°C, protected from light to ensure maximum stability.

Q3: My experimental results with this compound are inconsistent. What could be the cause?

A3: Inconsistent results can stem from the degradation of the compound in your cell culture medium. The actual concentration of the active compound may be lower than the intended concentration, leading to variability. It is crucial to assess the stability of this compound under your specific experimental conditions.

Q4: What factors can contribute to the degradation of this compound in cell culture media?

A4: Several factors can influence its stability, including:

  • pH of the media: Cell culture media is typically maintained at a pH of 7.2-7.4, which can affect the stability of certain compounds.

  • Temperature: The standard incubation temperature of 37°C can accelerate chemical degradation.[2]

  • Media Components: Interactions with components in the culture medium, such as serum proteins, amino acids, and potential reactive oxygen species, can lead to degradation.[2][3]

  • Light Exposure: Although not specifically documented for this compound, many chemicals are light-sensitive and can degrade upon exposure to light.[4][5]

Q5: Are there any known incompatibilities for this compound?

A5: Yes, it is incompatible with strong oxidizing agents and strong bases.[6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Loss of compound efficacy in long-term experiments (>24 hours) Degradation of this compound in the cell culture medium.1. Prepare fresh media with the compound for each day of the experiment.2. Perform a stability test (see Experimental Protocol 1) to determine the degradation rate in your specific media and under your experimental conditions.3. Consider shortening the incubation time if significant degradation is observed.
High variability between replicate wells or experiments 1. Inconsistent compound concentration due to degradation.2. Adsorption of the compound to plasticware.3. Precipitation of the compound.1. Standardize all procedures, including incubation times and light exposure.2. Use low-binding plates and tubes.3. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, consider preparing a fresh, lower concentration stock solution.
Unexpected or off-target effects observed Formation of active or toxic degradation products.1. Characterize the degradation products using analytical techniques such as LC-MS/MS.2. If degradation is confirmed, modify the experimental design to minimize it (e.g., shorter incubation, use of fresh media).
Visible color change in the media after adding the compound Chemical reaction or formation of degradation products.While a slight color change upon dissolution might be normal, significant or progressive changes indicate instability. Discard the solution and prepare a fresh one, ensuring minimal light exposure during preparation.

Experimental Protocols

Experimental Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.

1. Materials:

  • This compound
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • Sterile, low-binding microcentrifuge tubes
  • 37°C, 5% CO2 incubator
  • Analytical instrument (HPLC-UV or LC-MS/MS)
  • Acetonitrile (ACN), cold

2. Procedure:

  • Preparation: Pre-warm the complete cell culture medium to 37°C. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
  • Incubation: Spike the pre-warmed medium with the stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final solvent concentration is low (e.g., <0.1%). Aliquot the spiked medium into sterile, low-binding microcentrifuge tubes, one for each time point. Place the tubes in a 37°C, 5% CO2 incubator.
  • Sample Collection: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour sample serves as the initial concentration baseline.
  • Sample Preparation for Analysis:
  • At each time point, transfer an aliquot of the medium to a clean microcentrifuge tube.
  • To precipitate proteins, add two volumes of cold acetonitrile.
  • Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
  • Carefully transfer the supernatant to a new tube for analysis.
  • Analysis: Analyze the samples using a validated HPLC-UV or LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

3. Data Analysis:

  • Plot the concentration of this compound versus time.
  • Calculate the half-life (t½) of the compound in the cell culture medium.

Time Point (hours) Concentration (µM) % Remaining
010.0100%
29.898%
49.595%
89.090%
247.575%
485.050%

Note: The data in this table is for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Processing cluster_analysis Analysis prep_media Pre-warm Media (37°C) spike_media Spike Media with Compound prep_media->spike_media prep_stock Prepare Stock Solution prep_stock->spike_media incubate Incubate at 37°C, 5% CO2 spike_media->incubate collect_samples Collect Samples at Time Points incubate->collect_samples precipitate Precipitate Proteins (ACN) collect_samples->precipitate centrifuge Centrifuge precipitate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis HPLC or LC-MS/MS Analysis collect_supernatant->analysis data_analysis Calculate Half-life analysis->data_analysis

Caption: Workflow for assessing compound stability in cell media.

troubleshooting_logic start Inconsistent Experimental Results check_stability Is compound stability confirmed? start->check_stability perform_stability Perform Stability Assay (See Protocol 1) check_stability->perform_stability No is_stable Is the compound stable? check_stability->is_stable Yes perform_stability->is_stable troubleshoot_other Troubleshoot other parameters: - Pipetting accuracy - Cell health - Reagent quality is_stable->troubleshoot_other Yes modify_protocol Modify Experimental Protocol: - Replenish compound - Shorten incubation time is_stable->modify_protocol No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

A Comparative Efficacy Analysis of 4-Hydroxybenzamidine Hydrochloride and Benzamidine Hydrochloride as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory efficacy of 4-Hydroxybenzamidine hydrochloride and Benzamidine hydrochloride against key serine proteases. This analysis is supported by quantitative experimental data and detailed methodologies to aid in the selection of the appropriate inhibitor for specific research applications.

Serine proteases are a large family of enzymes that play crucial roles in numerous physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in a variety of diseases, making them important targets for therapeutic intervention. Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, primarily targeting trypsin-like enzymes that cleave peptide bonds following basic amino acid residues such as arginine and lysine. This guide focuses on a direct comparison of the inhibitory potency of two common benzamidine analogs: this compound and the parent compound, Benzamidine hydrochloride.

Quantitative Comparison of Inhibitory Potency

The efficacy of an enzyme inhibitor is quantitatively expressed by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower Kᵢ value indicates a higher binding affinity and thus a more potent inhibitor. The following table summarizes the reported Kᵢ values for this compound and Benzamidine hydrochloride against three key serine proteases: trypsin, thrombin, and plasmin.

InhibitorTarget EnzymeInhibition Constant (Kᵢ) in µM
This compound Trypsin3.8
Thrombin61
Plasmin12
Benzamidine hydrochloride Trypsin18 - 35
Thrombin220 - 320
Plasmin350

Data Interpretation: The compiled data indicates that this compound is a significantly more potent inhibitor of trypsin, thrombin, and plasmin compared to Benzamidine hydrochloride. The presence of the hydroxyl group at the para position of the phenyl ring in 4-Hydroxybenzamidine appears to enhance its binding affinity to the active site of these serine proteases.

Experimental Protocols

The determination of the inhibition constant (Kᵢ) is crucial for evaluating the efficacy of enzyme inhibitors. Below is a detailed protocol representative of the methodologies used to obtain the comparative data.

Determination of Inhibition Constant (Kᵢ) for Competitive Inhibitors

This protocol outlines a general method for determining the Kᵢ value of a competitive inhibitor using a chromogenic or fluorogenic substrate.

Materials:

  • Purified serine protease (e.g., Trypsin, Thrombin, Plasmin)

  • Specific chromogenic or fluorogenic substrate for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Inhibitor solutions of this compound and Benzamidine hydrochloride at various concentrations

  • Assay buffer (e.g., Tris-HCl buffer at optimal pH for the enzyme)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the serine protease in the assay buffer. The final concentration should be optimized to ensure a linear reaction rate during the measurement period.

    • Prepare a stock solution of the substrate. A range of substrate concentrations bracketing the Michaelis constant (Kₘ) should be used.

  • Inhibitor Preparation:

    • Prepare stock solutions of this compound and Benzamidine hydrochloride in a suitable solvent (e.g., deionized water or assay buffer).

    • Perform serial dilutions of the inhibitor stock solutions to obtain a range of concentrations to be tested.

  • Assay Setup:

    • In a 96-well microplate, set up reactions for each inhibitor and each concentration. Include control wells without any inhibitor.

    • To each well, add the assay buffer, the inhibitor solution (or solvent for the control), and the enzyme solution.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for the binding equilibrium to be reached.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in the reader and measure the change in absorbance or fluorescence over time at a specific wavelength. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the reaction progress curves.

    • Create a Lineweaver-Burk or Dixon plot to visualize the type of inhibition and to calculate the Kᵢ value. For competitive inhibition, a Lineweaver-Burk plot will show lines with different slopes intersecting at the same point on the y-axis.

    • Alternatively, use non-linear regression analysis to fit the velocity data to the Michaelis-Menten equation for competitive inhibition to determine the Kᵢ value.

Signaling Pathway: The Coagulation Cascade

Serine proteases are central to the blood coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot. Both thrombin and plasmin, which are significantly inhibited by benzamidine derivatives, are key players in this pathway. Thrombin is a pro-coagulant enzyme that converts fibrinogen to fibrin, while plasmin is a fibrinolytic enzyme that degrades the fibrin clot. The inhibition of these enzymes can therefore have significant effects on hemostasis.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitors Inhibition Points XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates TissueFactor Tissue Factor VIIa_TF VIIa-TF Complex TissueFactor->VIIa_TF Binds VIIa VIIa_TF->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Ia) Fibrinogen->Fibrin Fibrin_Clot Fibrin Clot Fibrin->Fibrin_Clot Polymerizes Benzamidines Benzamidine Derivatives Benzamidines->Thrombin Inhibits

Caption: The Coagulation Cascade and Point of Inhibition.

Conclusion

The experimental data clearly demonstrates that This compound is a more potent inhibitor of trypsin, thrombin, and plasmin than Benzamidine hydrochloride . The enhanced efficacy is likely attributable to the hydroxyl substitution on the benzamidine scaffold, which may lead to more favorable interactions within the enzyme's active site. Researchers requiring a stronger, reversible competitive inhibitor for these key serine proteases should consider this compound as a superior alternative to the parent compound. The provided experimental protocol offers a robust framework for independently verifying these findings and for characterizing the inhibitory potential of other novel compounds. The visualization of the coagulation cascade highlights the physiological relevance of inhibiting enzymes like thrombin, a critical consideration in drug development and hematological research.

A Comparative Guide to 4-Hydroxybenzamidine Hydrochloride and Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Hydroxybenzamidine hydrochloride with other commonly used serine protease inhibitors. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, with a focus on objective performance data and detailed experimental methodologies.

Introduction to Serine Protease Inhibition

Serine proteases are a large and diverse family of enzymes that play crucial roles in a vast array of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, inflammation, and apoptosis.[1][2] These enzymes are characterized by the presence of a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues, in their active site.[3] Given their central role in many biological pathways, the activity of serine proteases is tightly regulated. When this regulation is disrupted, it can contribute to the progression of various diseases, making serine protease inhibitors valuable tools for research and potential therapeutic agents.[1][3]

Serine protease inhibitors can be broadly categorized as either reversible or irreversible. Reversible inhibitors, such as benzamidine and its derivatives, typically bind to the enzyme's active site through non-covalent interactions.[4] Irreversible inhibitors, like Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), form a stable covalent bond with the active site serine, leading to permanent inactivation of the enzyme.[5]

This guide focuses on the comparative efficacy of this compound, a reversible serine protease inhibitor, against other widely used inhibitors.

Quantitative Comparison of Inhibitor Potency

The potency of a serine protease inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a higher binding affinity and greater potency. The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.

The following table summarizes the available Ki and IC50 values for this compound and other common serine protease inhibitors against a panel of key serine proteases. It is important to note that these values can vary depending on the experimental conditions, such as the specific substrate used, pH, and temperature.

InhibitorTarget ProteaseKiIC50
4-Hydroxybenzamidine Trypsin18.4 µM-
Thrombin--
Plasmin--
Benzamidine hydrochloride Tryptase20 µM-
Trypsin21 µM-
uPA (urokinase-type Plasminogen Activator)97 µM-
Factor Xa110 µM-
Thrombin320 µM-
tPA (tissue-type Plasminogen Activator)750 µM-
AEBSF hydrochloride Trypsin-< 15 µM
Chymotrypsin-~300 µM
Plasmin--
Kallikrein--
Thrombin--
Aprotinin Trypsin (bovine)0.06 pM-
Chymotrypsin9 nM-
Plasmin (porcine)4.0 nM-
Kallikrein (plasma)30 nM-
Kallikrein (tissue)1 nM-
Urokinase (human)8.0 µM-
Leupeptin Trypsin35 nM-
Plasmin3.4 µM-
Cathepsin B6 nM-
Calpain10 nM-
Kallikrein19 µM-

Data compiled from multiple sources.[4][6][7][8] Experimental conditions for each value may vary.

Experimental Protocols

Accurate determination of inhibitor potency is crucial for comparative studies. Below is a detailed protocol for determining the Ki and IC50 values of serine protease inhibitors using a fluorometric assay.

Fluorometric Assay for Serine Protease Inhibition

This method utilizes a synthetic peptide substrate that is conjugated to a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by the serine protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time.

Materials:

  • Purified serine protease

  • Fluorogenic peptide substrate specific for the protease of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Inhibitor stock solutions (e.g., this compound and other inhibitors dissolved in an appropriate solvent like DMSO or water)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the serine protease in Assay Buffer. The final concentration should be optimized to yield a linear rate of substrate hydrolysis over the desired assay time.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in Assay Buffer. The final substrate concentration is typically at or below the Km value for the enzyme.

    • Prepare a series of dilutions of the inhibitor stock solutions in Assay Buffer to cover a range of concentrations.

  • Assay Setup:

    • To the wells of the 96-well microplate, add the following in order:

      • Assay Buffer

      • Inhibitor solution (or vehicle control)

      • Enzyme solution

    • Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • IC50 Determination:

      • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time plot) for each inhibitor concentration.

      • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Ki Determination:

      • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor.

      • Analyze the data using Lineweaver-Burk plots or non-linear regression analysis of the Michaelis-Menten equation to determine the Ki value. For competitive inhibitors, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving serine proteases and a typical experimental workflow for comparing inhibitors.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa activates Factor X Factor X Factor VIIa->Factor X activates Prothrombin Prothrombin Factor X->Prothrombin activates Factor XII Factor XII Factor XI Factor XI Factor XII->Factor XI activates Factor IX Factor IX Factor XI->Factor IX activates Factor IX->Factor X activates Thrombin Thrombin Prothrombin->Thrombin cleaves Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin (clot) Fibrin (clot) Fibrinogen->Fibrin (clot)

Blood Coagulation Cascade

G cluster_workflow Experimental Workflow for Inhibitor Comparison Reagent_Prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitors) Assay_Setup 2. Assay Setup (96-well plate) Reagent_Prep->Assay_Setup Pre_incubation 3. Pre-incubation (Inhibitor + Enzyme) Assay_Setup->Pre_incubation Reaction_Start 4. Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Start Measurement 5. Kinetic Measurement (Fluorescence) Reaction_Start->Measurement Data_Analysis 6. Data Analysis (IC50 and Ki determination) Measurement->Data_Analysis Comparison 7. Inhibitor Comparison Data_Analysis->Comparison

Inhibitor Comparison Workflow

Conclusion

The selection of a serine protease inhibitor should be guided by the specific requirements of the experiment, including the target protease, the desired mode of inhibition (reversible vs. irreversible), and the required potency and selectivity. This compound is a reversible inhibitor of trypsin-like serine proteases. Its efficacy, particularly in comparison to the well-characterized benzamidine, is influenced by the hydroxyl group, which can alter its binding interactions within the enzyme's active site.

This guide provides a foundational comparison based on available data. For critical applications, it is recommended that researchers perform their own head-to-head comparisons of inhibitors under their specific experimental conditions to ensure the selection of the most suitable compound.

References

A Comparative Guide to the Validation of a Protease Inhibition Assay with 4-Hydroxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Hydroxybenzamidine hydrochloride and other common protease inhibitors for the validation of a protease inhibition assay. The information presented is intended to assist researchers in selecting the most appropriate inhibitor and in designing and executing robust experimental protocols.

Introduction to Protease Inhibition Assays

Protease inhibition assays are fundamental tools in drug discovery and biochemical research for identifying and characterizing molecules that can modulate the activity of proteases. These enzymes play crucial roles in a vast array of physiological and pathological processes, making them significant therapeutic targets. The validation of a protease inhibition assay is a critical step to ensure the reliability and accuracy of the data generated. This process typically involves the use of well-characterized inhibitors to confirm the assay's sensitivity, specificity, and reproducibility.

4-Hydroxybenzamidine, a derivative of benzamidine, is a competitive inhibitor of serine proteases, a major class of proteolytic enzymes. Its utility in assay validation stems from its specific interaction with the active site of these enzymes. This guide compares the performance of this compound with other widely used serine protease inhibitors.

Comparative Performance of Protease Inhibitors

The selection of an appropriate protease inhibitor is crucial for the successful validation of an inhibition assay. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and several alternative inhibitors against the well-characterized serine protease, trypsin. It is important to note that these values can be influenced by experimental conditions such as substrate concentration, pH, and temperature. The data presented here are compiled from various sources and should be considered as a comparative reference.

InhibitorTarget Protease(s)Mechanism of InhibitionKiIC50
This compound Serine Proteases (e.g., Trypsin)CompetitiveNot widely reportedNot widely reported
Benzamidine hydrochlorideTrypsin, Plasmin, Thrombin, Tryptase, uPA, Factor Xa, tPACompetitive18.4 µM, 22.2 µM, 35 µM (Trypsin)[1][2][3]-
AEBSF hydrochlorideTrypsin, Chymotrypsin, Plasmin, Thrombin, KallikreinIrreversible-< 15 µM (Trypsin)[4]
AprotininTrypsin, Chymotrypsin, Plasmin, KallikreinCompetitive0.06 pM (Trypsin)[5]0.06 - 0.80 µM[6]
LeupeptinTrypsin, Plasmin, Cathepsin B, KallikreinCompetitive3.5 nM, 35 nM (Trypsin)[7][8]-
Soybean Trypsin Inhibitor (Kunitz)Trypsin, Chymotrypsin, PlasminCompetitive-Varies

Experimental Protocol: Fluorescence-Based Trypsin Inhibition Assay

This protocol describes a fluorescence-based assay for determining the inhibitory activity of compounds against trypsin. The assay utilizes a fluorogenic substrate that is cleaved by trypsin to release a fluorescent product. The rate of the reaction is monitored by measuring the increase in fluorescence intensity over time.

Materials:

  • Trypsin (e.g., bovine pancreatic trypsin)

  • Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂, 0.05% (w/v) Brij-35[4]

  • Inhibitor Stock Solutions (e.g., this compound, AEBSF, Aprotinin, Leupeptin in a suitable solvent like water or DMSO)

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader with excitation and emission wavelengths of ~380 nm and ~460 nm, respectively

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of trypsin in cold assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer. The final concentration should be at or below the Michaelis constant (Km) of the enzyme for the substrate.

    • Prepare a serial dilution of the inhibitor stock solutions in the assay buffer.

  • Assay Setup:

    • Add 25 µL of the assay buffer to all wells of the microplate.

    • Add 25 µL of the inhibitor dilutions to the test wells. For control wells (no inhibitor), add 25 µL of the assay buffer.

    • Add 25 µL of the trypsin working solution to all wells.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate working solution to all wells.

    • Immediately place the microplate in the fluorescence plate reader.

    • Measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a period of 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Protease_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Plate Prepare Microplate Add_Inhibitor Add Inhibitor to Wells Plate->Add_Inhibitor Add_Enzyme Add Enzyme to Wells Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate to Initiate Reaction Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate Initial Velocity (V₀) Measure_Fluorescence->Calculate_Velocity Calculate_Inhibition Calculate % Inhibition Calculate_Velocity->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a fluorescence-based protease inhibition assay.

Serine_Protease_Inhibition_Pathway cluster_enzyme Serine Protease Active_Site Active Site (Catalytic Triad: Ser, His, Asp) Substrate Protein/Peptide Substrate Active_Site->Substrate Binds Substrate Products Cleaved Peptides Active_Site->Products Releases Products Inhibitor 4-Hydroxybenzamidine (Competitive Inhibitor) Inhibitor->Active_Site Binds to Active Site Substrate->Active_Site Cleavage

Caption: Competitive inhibition of a serine protease by 4-Hydroxybenzamidine.

References

A Head-to-Head Comparison: Aprotinin vs. 4-Hydroxybenzamidine Hydrochloride for Optimal Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the initial step of protein extraction is critical for the success of downstream applications. The integrity of the extracted proteins is paramount, and the choice of protease inhibitors can significantly influence the quality and yield of the final protein sample. This guide provides an in-depth, objective comparison of two commonly used serine protease inhibitors: aprotinin and 4-hydroxybenzamidine hydrochloride.

This comparison delves into their mechanisms of action, inhibitory profiles, and practical considerations for their use in protein extraction protocols. While both are effective inhibitors of serine proteases, their distinct properties make them suitable for different research needs.

At a Glance: Key Differences and Physicochemical Properties

FeatureAprotininThis compound
Inhibition Mechanism Reversible, competitiveReversible, competitive
Source/Type Natural polypeptide (from bovine lung)Synthetic small molecule
Molecular Weight ~6512 Da174.61 g/mol
Target Proteases Broad-spectrum serine proteasesTrypsin-like serine proteases
Solubility High in water and aqueous buffersSoluble in water
Stability Stable over a wide pH range (1-12) but can be sensitive to repeated freeze-thaw cycles.[1]Sensitive to oxidation; fresh solutions are recommended.[2]

In-Depth Comparison of Inhibitory Activity

A crucial factor in selecting a protease inhibitor is its potency against specific enzymes. The inhibitory constant (Ki) is a measure of this potency, with a lower Ki value indicating a stronger inhibition.

Aprotinin is a potent, broad-spectrum inhibitor of various serine proteases.[1][3] Its large size and complex structure allow for high-affinity binding to the active sites of its target enzymes.

This compound , a small molecule inhibitor, primarily targets trypsin and trypsin-like serine proteases.[4] Due to limited available data for the 4-hydroxy derivative, the Ki values for the closely related compound, benzamidine hydrochloride, are presented here as a reference. The addition of a hydroxyl group can influence the binding affinity, but the general target profile is expected to be similar.

Target ProteaseAprotinin KiBenzamidine Hydrochloride Ki
Trypsin ~0.06 pM[5]35 µM[6]
Chymotrypsin ~9 nM[5]-
Plasmin ~0.23 nM[5]350 µM[6]
Plasma Kallikrein ~30 nM[1]-
Tissue Kallikrein ~1 nM[1]1098 µM[7]
Thrombin -220 µM[6]

Note: The significant difference in Ki values highlights that aprotinin is a much more potent inhibitor for its primary targets compared to benzamidine.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the mechanism of action of these inhibitors and a typical workflow for protein extraction.

cluster_0 Mechanism of Serine Protease Inhibition Serine_Protease Serine Protease (e.g., Trypsin) Cleavage Peptide Bond Cleavage Serine_Protease->Cleavage Binds Inactive_Complex Inactive Enzyme-Inhibitor Complex Serine_Protease->Inactive_Complex Substrate Protein Substrate Substrate->Cleavage Inhibitor Aprotinin or 4-Hydroxybenzamidine Inhibitor->Inactive_Complex Competitively Binds

Caption: Competitive inhibition of serine proteases.

cluster_1 General Protein Extraction Workflow Cell_Culture Cell Culture / Tissue Sample Homogenization Homogenization / Sonication Cell_Culture->Homogenization Lysis_Buffer Prepare Lysis Buffer + Protease Inhibitor (Aprotinin or 4-Hydroxybenzamidine) Lysis_Buffer->Homogenization Centrifugation Centrifugation (to pellet debris) Homogenization->Centrifugation Supernatant Collect Supernatant (Protein Lysate) Centrifugation->Supernatant Quantification Protein Quantification (e.g., Bradford, BCA) Supernatant->Quantification Downstream Downstream Applications (SDS-PAGE, Western Blot, etc.) Quantification->Downstream

Caption: A typical workflow for protein extraction.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein extraction using either aprotinin or benzamidine as part of the inhibitor cocktail.

Protocol 1: Protein Extraction from Cultured Mammalian Cells with Aprotinin

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Aprotinin solution (e.g., 10 mg/mL stock in water)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA Lysis Buffer containing aprotinin (final concentration of 1-2 µg/mL) to the cells.

  • Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a suitable assay (e.g., BCA or Bradford).

  • The protein extract is now ready for downstream analysis or can be stored at -80°C.

Protocol 2: Protein Extraction from Tissue with a Benzamidine-Containing Lysis Buffer

Materials:

  • Tissue sample (e.g., mouse liver), frozen or fresh

  • Lysis Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)

  • Benzamidine hydrochloride

  • Homogenizer (e.g., Dounce or mechanical)

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Weigh the tissue and place it in a pre-chilled tube on ice.

  • Prepare the Lysis Buffer and add benzamidine hydrochloride to a final concentration of 1 mM just before use.[2]

  • Add an appropriate volume of ice-cold Lysis Buffer with benzamidine to the tissue (e.g., 1 mL per 100 mg of tissue).

  • Homogenize the tissue on ice until no visible chunks remain.

  • Incubate the homogenate on ice for 30 minutes.

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a new, pre-chilled tube.

  • Measure the protein concentration.

  • Use the protein extract immediately or store at -80°C.

Concluding Remarks

The choice between aprotinin and this compound depends on the specific requirements of the experiment.

  • Aprotinin is the preferred choice when a broad range of serine proteases needs to be inhibited with high potency. Its natural origin and larger size contribute to its strong and specific binding to target enzymes. It is a reliable option for protecting proteins from degradation in complex biological samples.

  • This compound (and its analog benzamidine) is a suitable and cost-effective alternative when the primary concern is the inhibition of trypsin-like proteases. As a small molecule, it can be easily added to lysis buffers. However, its lower potency compared to aprotinin for many proteases should be considered.

For comprehensive protection, researchers often use a "cocktail" of protease inhibitors that target different classes of proteases. In such cocktails, either aprotinin or a benzamidine derivative can be included to target serine proteases, complemented by inhibitors for cysteine, aspartic, and metalloproteases. Ultimately, empirical testing may be necessary to determine the optimal protease inhibitor or inhibitor cocktail for a specific application and biological sample.

References

A Comparative Guide to Serine Protease Inhibitors: 4-Hydroxybenzamidine Hydrochloride vs. PMSF

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective inhibition of serine proteases is a critical step in preserving protein integrity during experimental procedures. The choice of inhibitor can significantly impact the outcome of an experiment. This guide provides an objective comparison of two commonly used serine protease inhibitors, 4-Hydroxybenzamidine hydrochloride and Phenylmethylsulfonyl fluoride (PMSF), with a focus on their activity, mechanism, and practical usability.

This comparison guide delves into the key characteristics of this compound and PMSF, presenting a side-by-side analysis of their performance based on available data. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide utilizes data from the closely related compound, benzamidine, to provide a useful point of reference.

At a Glance: Key Differences

FeatureThis compoundPhenylmethylsulfonyl fluoride (PMSF)
Mechanism of Inhibition CompetitiveNon-selective, covalent modification
Reversibility ReversibleIrreversible
Target Proteases Primarily trypsin-like serine proteasesBroad-spectrum serine proteases, some cysteine proteases and acetylcholinesterases
Stability in Aqueous Solution Generally stableUnstable, short half-life
Solubility Soluble in waterPoorly soluble in water; requires organic solvents
Toxicity Considered less toxicNeurotoxin, requires careful handling

Quantitative Data Summary

A direct quantitative comparison of the inhibitory potency of this compound and PMSF is challenging due to the limited availability of IC50 and Kᵢ values for this compound against a wide range of proteases. However, data for the parent compound, benzamidine, provides valuable insight into the expected potency of its derivatives. PMSF, being an irreversible inhibitor, is often characterized by its rate of inactivation rather than a simple Kᵢ.

InhibitorTarget ProteaseInhibition Constant (Kᵢ)
Benzamidine (as a proxy for 4-Hydroxybenzamidine)Trypsin~18.4 - 35 µM
Plasmin~350 µM
Thrombin~220 µM
PMSFTrypsinIrreversible Inactivator
ChymotrypsinIrreversible Inactivator
ThrombinIrreversible Inactivator

Note: The Kᵢ values for benzamidine are provided as an estimation of the inhibitory potency of this compound. The 4-hydroxy substituent may alter the binding affinity.

Mechanism of Action

This compound: A Competitive Inhibitor

4-Hydroxybenzamidine acts as a competitive inhibitor, binding reversibly to the active site of serine proteases. The benzamidine moiety mimics the side chains of arginine and lysine, which are the natural substrates for trypsin-like serine proteases. This allows it to fit into the S1 specificity pocket of the enzyme, blocking substrate access and thus inhibiting enzymatic activity. The hydroxyl group at the 4-position can potentially form additional hydrogen bonds within the active site, enhancing its binding affinity compared to unsubstituted benzamidine.

PMSF: An Irreversible Covalent Modifier

PMSF is a non-selective and irreversible inhibitor of serine proteases.[1] Its mechanism involves the covalent modification of the catalytically active serine residue in the enzyme's active site.[1] The highly reactive sulfonyl fluoride group of PMSF reacts with the hydroxyl group of the serine, forming a stable sulfonyl-enzyme complex. This covalent modification permanently inactivates the enzyme.[1] PMSF is also known to inhibit certain cysteine proteases and acetylcholinesterases.[1]

Experimental Protocols

To empirically determine and compare the inhibitory activity of this compound and PMSF, a serine protease inhibition assay using a chromogenic or fluorogenic substrate is commonly employed.

General Protocol for Serine Protease Inhibition Assay

1. Materials:

  • Serine protease (e.g., Trypsin, Chymotrypsin) of known concentration.
  • Chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin).
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂).
  • This compound stock solution (e.g., 100 mM in water).
  • PMSF stock solution (e.g., 100 mM in anhydrous isopropanol or ethanol).
  • 96-well microplate.
  • Microplate reader.

2. Procedure:

  • Prepare serial dilutions of both inhibitors in the assay buffer to achieve a range of desired final concentrations.
  • In a 96-well plate, add a fixed volume of the protease solution to each well.
  • Add an equal volume of the diluted inhibitor solutions (or buffer for the control) to the wells containing the protease.
  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time to allow the inhibitor to bind to the enzyme.
  • Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed substrate solution to all wells.
  • Immediately measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at regular intervals using a microplate reader.
  • The rate of substrate hydrolysis is determined from the linear portion of the reaction progress curve.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
  • For reversible inhibitors like this compound, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.
  • For irreversible inhibitors like PMSF, the rate of inactivation (k_inact) is typically determined by plotting the pseudo-first-order rate constant (k_obs) against the inhibitor concentration.

Visualizing the Concepts

To better illustrate the processes described, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Protease Solution Protease Solution Microplate Setup Microplate Setup Protease Solution->Microplate Setup Inhibitor Dilutions Inhibitor Dilutions Inhibitor Dilutions->Microplate Setup Substrate Solution Substrate Solution Reaction Initiation Reaction Initiation Substrate Solution->Reaction Initiation Pre-incubation Pre-incubation Microplate Setup->Pre-incubation Pre-incubation->Reaction Initiation Data Acquisition Data Acquisition Reaction Initiation->Data Acquisition Calculate % Inhibition Calculate % Inhibition Data Acquisition->Calculate % Inhibition Determine IC50 / Ki Determine IC50 / Ki Calculate % Inhibition->Determine IC50 / Ki inhibition_mechanisms cluster_competitive Competitive Inhibition (4-Hydroxybenzamidine) cluster_irreversible Irreversible Inhibition (PMSF) E Enzyme ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate I_rev Inhibitor ES->E - S P Product ES->P -> E EI->E - I E2 Enzyme EI_irr E-I Covalent Complex E2->EI_irr + I I_irr Inhibitor

References

Determining the Potency of 4-Hydroxybenzamidine as a Trypsin Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Trypsin Inhibitor Potency

The inhibition constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a more potent inhibitor. Benzamidine and its derivatives are known to be competitive inhibitors of trypsin, binding to the active site of the enzyme.[1][2] The table below summarizes the Ki values for benzamidine and other common trypsin inhibitors to provide a benchmark for evaluating 4-Hydroxybenzamidine.

InhibitorType of InhibitionKi Value
BenzamidineCompetitive22.2 µM[3], 35 µM[4]
4-AminobenzamidineCompetitiveMore potent than benzamidine[2]
Bis(5-amidino-2-benzimidazolyl)methaneCompetitive90.0 nM - 19 µM[5]
QuercetinNot Specified13.1 µM[5]
RazaxabanNot Specified4.2 - 10 µM[5]
Bovine Pancreatic Trypsin Inhibitor (BPTI)Competitive-
Soybean Trypsin Inhibitor (Kunitz)Competitive-

Experimental Protocol for Determining the Ki of a Competitive Trypsin Inhibitor

The following is a generalized protocol for determining the inhibition constant (Ki) of a competitive inhibitor, such as 4-Hydroxybenzamidine hydrochloride, for trypsin. This method involves measuring the initial reaction rates of trypsin with a substrate at various concentrations, both in the absence and presence of the inhibitor.

Materials:

  • Bovine Trypsin

  • This compound (or other inhibitor)

  • Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAPNA)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2)

  • Spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to prevent autolysis).

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a series of dilutions of the inhibitor (this compound) in the assay buffer.

  • Enzyme Activity Assay (No Inhibitor):

    • Set up a series of reactions with a fixed concentration of trypsin and varying concentrations of the substrate.

    • Initiate the reaction by adding the trypsin solution.

    • Measure the initial reaction velocity (V₀) by monitoring the change in absorbance over time at a specific wavelength (e.g., 410 nm for BAPNA).

    • Plot V₀ versus substrate concentration [S] to generate a Michaelis-Menten plot.

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from this plot.

  • Enzyme Activity Assay (With Inhibitor):

    • Repeat the enzyme activity assay with a fixed concentration of the inhibitor.

    • It is recommended to perform this for at least two different inhibitor concentrations.

    • For each inhibitor concentration, determine the apparent Km (Km_app) and Vmax.

  • Data Analysis:

    • Generate Lineweaver-Burk plots (1/V₀ versus 1/[S]) for the data with and without the inhibitor.[6][7][8]

    • For a competitive inhibitor, the lines on the Lineweaver-Burk plot will intersect at the y-axis (1/Vmax), indicating that Vmax is unchanged, while the x-intercept (-1/Km_app) will differ.[9]

    • The Ki can be calculated from the following equation: Km_app = Km * (1 + [I]/Ki) where [I] is the concentration of the inhibitor.[10]

Visualizing the Experimental Workflow and Inhibition Mechanism

To better understand the experimental process and the molecular interactions, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis prep_trypsin Prepare Trypsin Stock assay_no_inhibitor Measure V₀ at various [S] (No Inhibitor) prep_trypsin->assay_no_inhibitor assay_with_inhibitor Measure V₀ at various [S] (With Inhibitor) prep_trypsin->assay_with_inhibitor prep_substrate Prepare Substrate Stock prep_substrate->assay_no_inhibitor prep_substrate->assay_with_inhibitor prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->assay_with_inhibitor mm_plot Michaelis-Menten Plot assay_no_inhibitor->mm_plot lb_plot Lineweaver-Burk Plot assay_no_inhibitor->lb_plot assay_with_inhibitor->lb_plot mm_plot->lb_plot calc_ki Calculate Ki lb_plot->calc_ki

Caption: Experimental workflow for determining the Ki of a trypsin inhibitor.

competitive_inhibition cluster_enzyme Trypsin Active Site cluster_ligands Ligands S1_pocket S1 Pocket (Asp189) Substrate Substrate (Arginine/Lysine) Substrate->S1_pocket Competes for Inhibitor Benzamidine Derivative Inhibitor->S1_pocket Binds to

Caption: Competitive inhibition of trypsin by a benzamidine derivative.

References

Cross-Reactivity of 4-Hydroxybenzamidine Hydrochloride with Other Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Hydroxybenzamidine hydrochloride is a well-recognized competitive inhibitor of serine proteases, a diverse class of enzymes crucial in numerous physiological and pathological processes. Its benzamidine core structure mimics the side chains of arginine and lysine, allowing it to bind to the active site of trypsin-like serine proteases. This guide provides a comparative analysis of the inhibitory activity of this compound against various enzymes, supported by available experimental data and detailed methodologies.

Inhibitory Activity Against Serine Proteases

The primary targets of 4-Hydroxybenzamidine and its derivatives are serine proteases. The inhibitory potency, often expressed as the inhibition constant (Kᵢ), varies depending on the specific enzyme and the substituents on the benzamidine ring.

A study examining a series of substituted benzamidines demonstrated their inhibitory activity against several human serine proteases, including trypsin, thrombin, plasmin, and complement C1s.[1] The binding affinity of these inhibitors was influenced by the physicochemical properties of the substituent groups.[1] For instance, the binding to plasmin and C1s was affected by both electron donation from the substituent and its hydrophobicity, while the interaction with thrombin was primarily influenced by hydrophobicity.[1] Trypsin's interaction with substituted benzamidines was found to be more complex, depending on molar refractivity and molecular weight.[1]

While specific Kᵢ values for this compound were not explicitly detailed in the abstract of this key study, data for the parent compound, benzamidine, provides a baseline for understanding its inhibitory profile.

Table 1: Inhibitory Constants (Kᵢ) of Benzamidine Against Various Serine Proteases

EnzymeKᵢ (µM)
Trypsin35[2]
Plasmin350[2]
Thrombin220[2]

It is important to note that the 4-hydroxy substituent is expected to alter the binding affinity compared to the unsubstituted benzamidine. Further investigation into the full experimental data from studies on substituted benzamidines is required to obtain precise Kᵢ values for this compound.

Cross-Reactivity with Non-Serine Proteases

While primarily targeting serine proteases, it is crucial to assess the cross-reactivity of this compound with other enzyme classes to understand its selectivity profile. Limited information is publicly available regarding the extensive screening of 4-Hydroxybenzamidine against a broad panel of non-serine proteases.

However, the structural similarity of the benzamidine moiety to the guanidino group of arginine suggests potential interactions with other enzymes that recognize arginine as a substrate. For example, p-aminobenzamidine, a related compound, has been shown to competitively inhibit nitric oxide synthase (NOS), an enzyme that utilizes L-arginine as a substrate. This indicates a potential for cross-reactivity with other arginine-binding enzymes.

Further experimental studies are necessary to comprehensively evaluate the inhibitory activity of this compound against other enzyme families, such as cysteine proteases, aspartic proteases, and metalloproteases.

Experimental Protocols

The determination of enzyme inhibition constants (Kᵢ and IC₅₀) is fundamental to characterizing the potency and selectivity of an inhibitor. Below are generalized protocols for assessing the inhibitory activity of compounds like this compound against serine proteases.

General Serine Protease Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against a serine protease using a chromogenic or fluorogenic substrate.

Workflow for Serine Protease Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock Solution - Assay Buffer Incubation Incubate Enzyme with Inhibitor or Vehicle Control Reagents->Incubation Reaction Initiate Reaction by adding Substrate Incubation->Reaction Measurement Monitor Product Formation (Absorbance or Fluorescence) over time Reaction->Measurement Kinetics Calculate Initial Reaction Velocities Measurement->Kinetics Plotting Plot Velocity vs. Inhibitor Concentration Kinetics->Plotting Calculation Determine IC50 and/or Ki values Plotting->Calculation

Caption: General workflow for a serine protease inhibition assay.

Materials:

  • Purified serine protease

  • Specific chromogenic or fluorogenic substrate for the enzyme

  • This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)

  • Assay buffer (e.g., Tris-HCl or HEPES at a physiological pH)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the enzyme solution to each well.

  • Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates (velocities) from the linear portion of the progress curves.

  • Plot the reaction velocity as a function of the inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the Michaelis constant (Kₘ) of the substrate are known.

Determination of Inhibition Modality

To understand how this compound interacts with the enzyme, it is essential to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically achieved by performing the inhibition assay at multiple substrate concentrations.

Signaling Pathway of Competitive Inhibition

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (4-Hydroxybenzamidine) ES->E - S P Product (P) ES->P k_cat EI->E - I

Caption: Competitive inhibition of an enzyme by an inhibitor.

By analyzing the data using methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation, the mode of inhibition and a more accurate Kᵢ value can be determined. For competitive inhibitors like benzamidine derivatives, an increase in the apparent Kₘ with no change in Vₘₐₓ is expected as the inhibitor concentration increases.

Conclusion

This compound is a potent inhibitor of trypsin-like serine proteases. While its primary targets are well-established, a comprehensive understanding of its cross-reactivity with other enzyme classes requires further investigation. The provided experimental protocols offer a framework for researchers to systematically evaluate the inhibitory profile of this compound. Such studies are essential for the development of selective and effective therapeutic agents and for the accurate interpretation of experimental results in biochemical and pharmacological research.

References

A Comparative Guide to 4-Hydroxybenzamidine Hydrochloride and Related Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the inhibitory properties of 4-Hydroxybenzamidine hydrochloride and its parent compound, benzamidine, against key serine proteases. It is designed to offer an objective comparison of their performance, supported by available experimental data, to aid in research and development applications.

Introduction: Benzamidines as Serine Protease Inhibitors

This compound belongs to the benzamidine class of compounds, which are well-established as reversible, competitive inhibitors of trypsin-like serine proteases.[1][2] These enzymes, characterized by a serine residue in their active site, play critical roles in physiological processes ranging from digestion to blood coagulation.[3][4] The inhibitory mechanism of benzamidines involves the cationic amidino group interacting with a carboxylate residue (typically Aspartate 189) at the bottom of the enzyme's S1 specificity pocket, which normally binds arginine or lysine side chains of the substrate.[1][5] This competitive binding blocks the active site and prevents substrate hydrolysis.[6]

Due to this mechanism, benzamidine and its derivatives are widely used in biochemical research to prevent proteolysis during protein extraction and purification.[1][7] They are also foundational structures in the development of therapeutic agents targeting conditions like thrombosis.[3][8] this compound, with its additional hydroxyl group, offers altered solubility and potential for further chemical modification, making it a compound of significant interest.[8]

Quantitative Comparison of Inhibitor Potency

While specific kinetic data for this compound is not extensively documented in readily available literature, a robust comparison can be made by examining data from its parent compound, benzamidine, and other close derivatives. The inhibition constant (Kᵢ) is a measure of inhibitor potency; a lower Kᵢ value indicates stronger inhibition.

EnzymeInhibitorInhibition Constant (Kᵢ)Reference(s)
Trypsin Benzamidine11.2 µM - 35 µM[5][9]
4-AminobenzamidineMore potent than benzamidine[1]
Plasmin Benzamidine350 µM[9]
Thrombin Benzamidine220 µM[9]
Trypsin-like Protease (from A. gemmatalis) Benzamidine11.2 µM[5]

Note: The data presented is for the parent compound, benzamidine, unless otherwise specified. Structure-activity relationship studies show that substitutions on the benzamidine ring can significantly alter binding affinity and specificity for different proteases.[10][11]

Mechanism of Action and Logical Relationships

The diagrams below illustrate the mechanism of competitive inhibition, a typical workflow for determining inhibitor potency, and the physiological context of these inhibitors in the blood coagulation cascade.

G cluster_reaction Standard Enzymatic Reaction cluster_inhibition Competitive Inhibition Enzyme Serine Protease (E) ES ES Complex Enzyme->ES Enzyme2 Serine Protease (E) Substrate Substrate (S) Substrate->ES Product Product (P) ES->Product k_cat Product->Enzyme Inhibitor 4-HB (I) EI EI Complex (Inactive) Inhibitor->EI Enzyme2->EI

Caption: Mechanism of competitive inhibition by 4-Hydroxybenzamidine (4-HB).

G A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Dispense Enzyme, Buffer, and varying [Inhibitor] to microplate wells A->B C Pre-incubate B->C D Initiate reaction by adding Substrate C->D E Monitor reaction rate (e.g., absorbance change/time) using a plate reader D->E F Data Analysis E->F G Plot Rate vs. [Inhibitor] F->G H Calculate IC50 or Ki G->H

Caption: General experimental workflow for an enzyme inhibition assay.

G Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin  cleavage by FXa Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin  cleavage by Thrombin FXa Factor Xa Inhibitor Benzamidine Derivatives Inhibitor->Thrombin Inhibition Inhibitor->FXa Inhibition

Caption: Simplified coagulation cascade showing sites of serine protease inhibition.

Experimental Protocols

The following describes a representative methodology for determining the inhibition constant (Kᵢ) of a compound against a serine protease like trypsin. Specific parameters may vary based on the enzyme and substrate used.

Objective: To determine the Kᵢ of this compound against bovine trypsin.

Materials:

  • Enzyme: Bovine Trypsin

  • Substrate: Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA)

  • Inhibitor: this compound

  • Buffer: 0.1 M Phosphate buffer, pH 7.4[12]

  • Instrumentation: UV-Vis Spectrophotometer or 96-well plate reader capable of reading at 405-410 nm.[2]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of bovine trypsin in buffer.

    • Prepare a stock solution of the substrate BAPNA in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

    • Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of buffer, a fixed concentration of trypsin, and varying concentrations of the inhibitor to different wells.

    • Include control wells with no inhibitor (to measure V₀) and wells with no enzyme (for background correction).

    • Pre-incubate the enzyme-inhibitor mixture at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow for binding equilibrium.[12]

  • Kinetic Measurement:

    • Initiate the enzymatic reaction by adding the BAPNA substrate to all wells.

    • Immediately begin monitoring the absorbance at 405 nm (or 410 nm) over time.[2] The hydrolysis of BAPNA by trypsin releases p-nitroaniline, which is yellow and absorbs at this wavelength.

    • The initial reaction velocity (v) is determined from the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • Repeat the assay using multiple fixed concentrations of the substrate.

    • The type of inhibition and the Kᵢ value can be determined by plotting the data using methods like the Dixon plot (plotting 1/velocity vs. inhibitor concentration) or by fitting the velocity data to the Michaelis-Menten equation for competitive inhibition. For competitive inhibition, the lines on a Lineweaver-Burk plot (1/v vs. 1/[S]) will intersect at the y-axis.[5]

Conclusion

This compound is a valuable tool for researchers studying serine proteases. While its specific inhibitory constants are not as widely published as those for its parent compound, benzamidine, it functions through the same well-understood mechanism of competitive inhibition. By leveraging the extensive data on benzamidine derivatives, researchers can infer its utility and design experiments to precisely characterize its potency against specific enzymatic targets. The provided protocols and diagrams serve as a foundational resource for employing this and similar inhibitors in a research or drug discovery context.

References

A Head-to-Head Battle: 4-Hydroxybenzamidine Hydrochloride vs. Commercial Inhibitor Cocktails in Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein research and drug development, safeguarding protein integrity from enzymatic degradation is paramount. Proteases, ubiquitous enzymes that cleave peptide bonds, are a primary threat during cell lysis and protein extraction. To counteract this, researchers employ protease inhibitors. This guide provides a comprehensive comparison of a standalone serine protease inhibitor, 4-Hydroxybenzamidine hydrochloride, against broad-spectrum commercial inhibitor cocktails.

The Contenders: A Singular Specialist vs. A Multi-Target Arsenal

This compound is a specific, small-molecule inhibitor that targets serine proteases.[1] These enzymes, characterized by a serine residue in their active site, play crucial roles in various biological processes and can be a significant source of protein degradation in cell lysates. Its targeted action makes it a valuable tool when serine protease activity is the primary concern.

Commercial inhibitor cocktails , on the other hand, are complex mixtures of various inhibiting agents designed to provide broad-spectrum protection against a wide array of proteases.[2][3][4] These cocktails typically contain a combination of inhibitors targeting serine, cysteine, aspartic, and metalloproteases, offering a comprehensive shield against proteolytic activity.[2][3][4][5]

Performance Profile: A Comparative Overview

Table 1: Comparison of this compound and Commercial Inhibitor Cocktails

FeatureThis compoundCommercial Inhibitor Cocktails (Representative Composition)
Target Proteases Serine ProteasesSerine, Cysteine, Aspartic, and Metalloproteases
Inhibitor Composition Single CompoundMixture of multiple inhibitors (e.g., AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, Pepstatin A, EDTA)[3][6]
Specificity High for serine proteasesBroad-spectrum
Potential for Off-Target Effects Lower, due to high specificityHigher, due to the presence of multiple active compounds
Cost-Effectiveness Generally more cost-effective for targeted applicationsCan be more expensive due to the complexity of the mixture
Convenience Requires knowledge of the primary protease threat"All-in-one" solution, convenient for general use

Experimental Considerations: Choosing the Right Protection

The choice between a specific inhibitor like this compound and a broad-spectrum cocktail depends on the specific experimental needs.

  • For well-characterized systems where serine proteases are the known primary culprits of protein degradation, this compound offers a targeted and cost-effective solution.

  • For initial protein extraction from uncharacterized cell or tissue lysates , where the full spectrum of protease activity is unknown, a commercial inhibitor cocktail provides a safer, more comprehensive approach to prevent protein degradation.

Experimental Protocols

To evaluate the efficacy of any protease inhibitor, standardized experimental protocols are essential. Below are representative protocols for a protease activity assay and a Western blot analysis to assess protein integrity.

Protease Activity Assay

This protocol provides a general framework for measuring the activity of proteases in a sample and assessing the inhibitory effect of compounds like this compound or a commercial cocktail.

Materials:

  • Cell or tissue lysate

  • Protease substrate (specific to the protease of interest, e.g., a chromogenic or fluorogenic substrate for a specific serine protease)

  • Assay buffer (e.g., Tris-HCl or PBS at appropriate pH)

  • This compound solution

  • Commercial protease inhibitor cocktail

  • Microplate reader

Procedure:

  • Prepare the cell or tissue lysate in a suitable lysis buffer without any protease inhibitors.

  • In a 96-well plate, set up the following reactions:

    • Control (No Inhibitor): Lysate + Assay Buffer + Substrate

    • 4-Hydroxybenzamidine HCl: Lysate + 4-Hydroxybenzamidine HCl (at desired concentration) + Substrate

    • Commercial Cocktail: Lysate + Commercial Cocktail (at recommended concentration) + Substrate

    • Blank: Assay Buffer + Substrate

  • Incubate the plate at the optimal temperature for the protease activity.

  • Measure the absorbance or fluorescence at appropriate intervals using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor compared to the control.

Western Blotting for Protein Integrity

This protocol is used to visualize and quantify the protection of a target protein from degradation.

Materials:

  • Cell or tissue samples

  • Lysis buffer

  • This compound

  • Commercial protease inhibitor cocktail

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells or tissues in three different conditions:

    • Lysis buffer only (Control)

    • Lysis buffer + this compound

    • Lysis buffer + Commercial inhibitor cocktail

  • Determine the protein concentration of each lysate using a protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and heating.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image using an imaging system and quantify the band intensities of the target protein. A stronger band in the inhibitor-treated samples compared to the control indicates successful inhibition of protein degradation.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

Protease_Inhibition_Assay_Workflow cluster_preparation Sample & Reagent Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis Lysate Cell/Tissue Lysate Control Control Reaction (Lysate + Substrate) Lysate->Control Test1 Test Reaction 1 (Lysate + Inhibitor 1 + Substrate) Lysate->Test1 Test2 Test Reaction 2 (Lysate + Inhibitor 2 + Substrate) Lysate->Test2 Substrate Protease Substrate Substrate->Control Substrate->Test1 Substrate->Test2 Inhibitor1 4-Hydroxybenzamidine HCl Inhibitor1->Test1 Inhibitor2 Commercial Cocktail Inhibitor2->Test2 Incubation Incubation Control->Incubation Test1->Incubation Test2->Incubation Measurement Measure Signal (Absorbance/Fluorescence) Incubation->Measurement Analysis Calculate % Inhibition Measurement->Analysis

Caption: Workflow for a protease inhibition assay.

Western_Blot_Workflow cluster_lysis Cell Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Lysis_Control Lysis Buffer Only SDS_PAGE SDS-PAGE Lysis_Control->SDS_PAGE Lysis_Inhibitor1 Lysis Buffer + 4-HBH Lysis_Inhibitor1->SDS_PAGE Lysis_Inhibitor2 Lysis Buffer + Cocktail Lysis_Inhibitor2->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis

References

A Comparative Guide to Validated HPLC Methods for 4-Hydroxybenzamidine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is fundamental. This guide offers an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Hydroxybenzamidine hydrochloride with alternative analytical techniques. The performance of each method is supported by experimental data collated from validated methods for structurally similar compounds, providing a solid framework for methodology selection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely utilized technique for the quantification of compounds that possess a UV chromophore, such as this compound. This method offers a good balance of sensitivity, selectivity, and cost-effectiveness for quality control and research purposes.[1]

Performance Characteristics:

The following table summarizes the typical performance characteristics of a validated HPLC-UV method. The data is based on the analysis of compounds structurally similar to this compound, such as 4-Hydroxybenzoic acid and 4-Hydroxybenzamide.[1][2][3]

ParameterTypical Performance
Linearity (R²)>0.999[1][3]
Limit of Detection (LOD)~0.1 µg/mL[1]
Limit of Quantification (LOQ)~0.5 µg/mL[1]
Accuracy (Recovery %)94.6% - 107.2%[1][3]
Precision (%RSD)< 2.0%[1][2]
Alternative Quantification Methods

While HPLC is a powerful tool, other methods can also be employed for the quantification of this compound, each with its own advantages and limitations.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for bioanalytical studies due to its high sensitivity and selectivity, which allows for the quantification of analytes in complex biological matrices like plasma and urine.[1][2]

2. UV-Visible Spectrophotometry

This is a simple and cost-effective method for quantifying analytes in solution, based on the Beer-Lambert law. It is most suitable for bulk drug or simple formulations where interfering substances are minimal.[1][2]

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the quantification of this compound, typically after a derivatization step to increase its volatility and thermal stability.[1]

Comparative Performance of Alternative Methods:

The table below provides a comparative overview of the typical performance of these alternative methods, based on data for structurally similar compounds.[2]

ParameterLC-MS/MSUV-Visible Spectrophotometry
Linearity (R²)>0.998[2]>0.997[2]
Limit of Detection (LOD)0.0157 - 0.0222 µg/mL[2]16.75 µg/mL[2]
Limit of Quantification (LOQ)0.0415 - 0.0546 µg/mL[2]50.77 µg/mL[2]
Accuracy (Recovery %)85.7 - 103.0%[2]99.4 - 103.0%[2]
Precision (RSD %)< 9.1%[2]< 2.0%[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods for structurally similar compounds and may require minor optimization for this compound.

Validated HPLC-UV Method

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer)[1]

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a UV-Vis detector.[1]

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5][6]

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 65:35 v/v), filtered and degassed.[4][7]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection Wavelength: Determined by a wavelength scan to find the maximum absorbance (λmax) of this compound. For similar compounds, wavelengths around 254 nm or 271 nm have been used.[4][8]

  • Injection Volume: 10-30 µL.[4][8]

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

4. Analysis:

  • Inject the prepared sample solutions into the HPLC system.

  • Quantify the amount of this compound in the sample by comparing its peak area with a calibration curve prepared from reference standards.[1]

Alternative Method Protocols

1. LC-MS/MS

  • Sample Preparation (for biological samples): Protein precipitation is a common technique. Add acetonitrile (containing an internal standard) to the plasma sample, vortex, and centrifuge to precipitate proteins. The supernatant is then injected into the LC-MS/MS system.[2]

  • LC Conditions: A UPLC or HPLC system with a C18 column is typically used. The mobile phase often consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2]

  • MS/MS Conditions: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode is commonly used. Detection is performed in Multiple Reaction Monitoring (MRM) mode.[2]

2. UV-Visible Spectrophotometry

  • Sample Preparation: Prepare a series of standard solutions of known concentrations and the unknown sample solution in a suitable solvent.[2]

  • Analysis: Perform a wavelength scan to determine the λmax. Measure the absorbance of the standards and the sample at the λmax using the solvent as a blank.[2]

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the unknown sample from this curve.[2]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the validated HPLC method for quantifying this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc_system Inject into HPLC System filter->hplc_system separation Chromatographic Separation (C18 Column) hplc_system->separation detection UV Detection at λmax separation->detection chromatogram Obtain Chromatogram (Peak Area) detection->chromatogram calibration Generate Calibration Curve from Standards chromatogram->calibration quantification Quantify Sample Concentration calibration->quantification result Final Result quantification->result

Caption: Workflow for the quantification of this compound using a validated HPLC method.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Hydroxybenzamidine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 4-Hydroxybenzamidine hydrochloride, ensuring compliance with safety regulations and fostering a secure research environment.

The disposal of this compound, as with all laboratory chemicals, must adhere strictly to local and national regulations.[1][2] The primary directive is to entrust the disposal to a licensed and approved waste disposal company.[1][2] Under no circumstances should this chemical or its containers be disposed of down the drain.[2][3]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Solid Waste: Collect all solid this compound waste, including any contaminated personal protective equipment (PPE) such as gloves, weighing papers, and bench liners, in a designated, clearly labeled, and sealed container.[2]

  • Liquid Waste: For solutions containing this compound, use a dedicated, labeled, and sealed waste container.[2]

  • Avoid Mixing: It is crucial to avoid mixing this compound waste with other incompatible waste streams. As a general best practice, segregate chemical waste from different processes. At a minimum, waste should be separated into categories such as acids, bases, amines, halogenated solvents, and non-halogenated solvents.[4]

2. Spill Management: In the event of a spill, the following procedures should be implemented immediately:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[2]

  • Containment: Prevent the spilled material from entering drains or waterways.[1][2]

  • Clean-up: Carefully sweep or scoop up the solid material, avoiding dust creation.[2][3] Place the collected material into a suitable, closed container for disposal.[2][3]

3. Final Disposal:

  • The final disposal of this compound waste must be conducted by a licensed waste disposal company.[1][2]

  • A common method for the disposal of solid organic chemical waste is incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Data Presentation: Safety and Container Specifications

ItemSpecificationRationale and Reference
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), lab coat.[5][6]To prevent skin and eye contact. This compound is classified as causing skin and serious eye irritation.[1][6]
Waste Containers Must be made of a compatible material with a tightly fitting cap.[4] Clearly labeled as "Hazardous Waste" with the full chemical name.To prevent leaks and ensure proper identification for the waste disposal company. Empty containers of the original product can be reused for waste, but they must be properly relabeled.[4]
Container Disposal Empty containers should be treated as the product itself and disposed of accordingly. Do not reuse empty containers for other purposes.[2]To prevent cross-contamination and accidental exposure.

G cluster_0 Waste Generation & Collection cluster_1 Spill & Emergency Procedures cluster_2 Final Disposal Pathway A Generation of 4-Hydroxybenzamidine Hydrochloride Waste B Segregate Solid and Liquid Waste Streams A->B C Collect in Designated, Labeled, Sealed Containers B->C I Store Waste in a Secure, Designated Area C->I Routine Waste D Spill Occurs E Evacuate & Ventilate Area D->E F Don Appropriate PPE E->F G Contain & Clean Up Spill F->G H Package Spill Debris for Disposal G->H H->I Spill Waste J Arrange for Pickup by a Licensed Waste Disposal Company I->J K Transport to an Approved Treatment, Storage, and Disposal Facility (TSDF) J->K L Final Disposal (e.g., Incineration) K->L

Experimental Protocols

The disposal procedures outlined in this document are based on established safety protocols derived from Safety Data Sheets (SDS) for similar chemical compounds and general chemical waste guidelines.[2] No specific experimental research on the disposal methodologies for this compound is cited. The recommended procedures are standard for the management of many solid organic chemical wastes in a laboratory setting. Always consult the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date information.[2]

References

Personal protective equipment for handling 4-Hydroxybenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides immediate, essential safety and logistical information for 4-Hydroxybenzamidine hydrochloride, including operational procedures and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Based on available data for the compound and its structural analogs, it is known to cause skin and eye irritation.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Table 1: Hazard Identification

Hazard StatementDescription
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[2]

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side-shields or gogglesMust conform to EN166 (EU) or NIOSH (US) approved standards.[2]
Skin Chemical-resistant gloves (e.g., Nitrile rubber)Gloves must be inspected for integrity before each use.[2]
Protective clothing (Lab coat)To prevent skin contact.
Respiratory NIOSH-approved respiratorRequired when engineering controls are not sufficient to control airborne dust.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize exposure and environmental impact. The following step-by-step protocols for handling and disposal should be strictly followed.

Step-by-Step Handling Protocol

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.

  • Pre-Handling : Before handling, ensure all necessary PPE is correctly worn. Inspect gloves for any signs of damage.

  • During Handling : Avoid direct contact with the skin and eyes.[3] Minimize dust generation and accumulation.[4] Do not eat, drink, or smoke in the handling area.[3]

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Clean the work area and decontaminate any equipment used.

  • Storage : Store the chemical in a cool, dry, and well-ventilated place in a tightly closed container.[5]

Disposal Plan

Waste containing this compound is considered hazardous and must be disposed of accordingly.

  • Waste Segregation : Collect solid waste, including contaminated PPE, in a designated and clearly labeled hazardous waste container.[6]

  • Spill Management : In case of a spill, evacuate the area and ensure adequate ventilation.[6] Wearing appropriate PPE, carefully sweep or scoop up the solid material to avoid creating dust and place it in a suitable container for disposal.[5][6]

  • Final Disposal : All waste must be disposed of through a licensed waste disposal company.[6] Do not dispose of down the drain or in regular trash.[5][6]

Experimental Protocols

The information provided in this guide is based on established safety protocols from Safety Data Sheets of this compound and structurally similar compounds. Specific experimental protocols should be developed and reviewed by the institution's environmental health and safety department.

Visualizing the Workflow

To further clarify the procedural flow, the following diagram illustrates the key steps in handling and disposing of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation - Wear appropriate PPE - Work in a fume hood handling Handling - Avoid contact and dust generation prep->handling Proceed with caution post_handling Post-Handling - Decontaminate work area - Wash hands handling->post_handling After completion waste Waste Collection - Segregate hazardous waste post_handling->waste Generate waste spill Spill Management - Evacuate and ventilate - Contain and clean up spill->waste If a spill occurs disposal Final Disposal - Licensed waste disposal company waste->disposal For final disposal end End disposal->end Process complete start Start start->prep Begin process

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxybenzamidine hydrochloride
Reactant of Route 2
4-Hydroxybenzamidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.